Product packaging for 2-Chloro-8-methoxyquinoline(Cat. No.:CAS No. 74668-74-9)

2-Chloro-8-methoxyquinoline

Cat. No.: B1587709
CAS No.: 74668-74-9
M. Wt: 193.63 g/mol
InChI Key: IYADVMNJDHMUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-8-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B1587709 2-Chloro-8-methoxyquinoline CAS No. 74668-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYADVMNJDHMUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393894
Record name 2-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74668-74-9
Record name 2-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of a chloro group at the 2-position and a methoxy group at the 8-position modulates the electronic and steric properties of the molecule, making it a valuable intermediate for the synthesis of novel therapeutic candidates. This document details a reliable synthetic protocol, explores alternative synthetic strategies, and provides a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. The content is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently work with this important chemical entity.

Introduction: The Significance of this compound in Modern Drug Discovery

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The 2-chloroquinoline moiety, in particular, serves as a versatile synthetic handle. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by a variety of nucleophiles, thereby enabling the introduction of diverse functional groups to build molecular complexity and tune biological activity.

The 8-methoxy substituent also plays a crucial role. Its electron-donating nature can influence the reactivity of the quinoline ring system and its pharmacokinetic profile. The methoxy group can participate in hydrogen bonding interactions with biological targets and its lipophilicity can impact membrane permeability and overall drug-like properties. Consequently, this compound is a highly valuable building block for the synthesis of targeted therapeutics. For instance, derivatives of this compound have been explored for their potential in developing novel anticancer agents.[1]

This guide will provide a detailed exploration of the synthesis of this compound, with a focus on a robust and reproducible laboratory-scale method. Furthermore, we will delve into the essential characterization techniques, providing insights into the interpretation of spectroscopic data to ensure the identity and purity of the synthesized compound.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will first detail a common and reliable method starting from 2-Chloro-8-hydroxyquinoline, followed by a discussion of alternative approaches.

Primary Synthesis Route: O-Methylation of 2-Chloro-8-hydroxyquinoline

A straightforward and efficient method for the synthesis of this compound is the O-methylation of 2-Chloro-8-hydroxyquinoline. This reaction proceeds via a Williamson ether synthesis, where the hydroxyl group of 2-Chloro-8-hydroxyquinoline is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic methyl source, typically methyl iodide.

The overall reaction is as follows:

Synthesis_of_2_Chloro_8_methoxyquinoline cluster_0 Step 1: O-Methylation cluster_1 Starting Material Synthesis 2-Chloro-8-hydroxyquinoline 2-Chloro-8-hydroxyquinoline Reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Acetone This compound This compound Reagents->this compound Williamson Ether Synthesis 8-Hydroxyquinoline 8-Hydroxyquinoline Chlorination POCl3 2-Chloro-8-hydroxyquinoline_start 2-Chloro-8-hydroxyquinoline Chlorination->2-Chloro-8-hydroxyquinoline_start Chlorination

Caption: Primary synthesis route for this compound.

Causality Behind Experimental Choices:

  • Choice of Base (Potassium Carbonate): Potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 2-Chloro-8-hydroxyquinoline to form the corresponding phenoxide. It is preferred over stronger bases like sodium hydride to minimize potential side reactions. Its insolubility in acetone drives the reaction forward as the phenoxide is formed in solution.

  • Solvent (Acetone): Acetone is an excellent solvent for this reaction as it dissolves the organic starting material and is polar enough to facilitate the SN2 reaction. It is also relatively easy to remove post-reaction due to its low boiling point.

  • Methylating Agent (Methyl Iodide): Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is provided below, based on established literature procedures.

  • To a solution of 2-Chloro-8-hydroxyquinoline (1.1 mmol) in acetone (5 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

  • Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.

  • Slowly add methyl iodide (2.5 mmol) to the reaction mixture over a period of 5 minutes.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (7.5 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[2]

Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction

An alternative and powerful method for the synthesis of substituted quinolines is the Vilsmeier-Haack reaction.[3][4] This reaction typically involves the formylation and cyclization of an appropriately substituted acetanilide using the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[5]

For the synthesis of a this compound derivative, one would start with m-methoxyacetanilide. The Vilsmeier-Haack reaction would introduce a formyl group and a chlorine atom, leading to a this compound-3-carbaldehyde. Subsequent removal of the 3-formyl group would be necessary to arrive at the target compound.

Vilsmeier_Haack_Synthesis m-Methoxyacetanilide m-Methoxyacetanilide Vilsmeier_Reagent POCl3, DMF Intermediate 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Vilsmeier_Reagent->Intermediate Vilsmeier-Haack Reaction Decarbonylation Decarbonylation Final_Product This compound Decarbonylation->Final_Product Removal of Formyl Group

Caption: Vilsmeier-Haack approach to this compound.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. For this compound, one would expect to see:

    • A singlet for the methoxy protons (-OCH₃) typically in the range of 3.9-4.1 ppm.

    • A series of aromatic protons in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be characteristic of the substitution pattern on the quinoline ring. For example, the proton at the 3-position will likely appear as a doublet coupled to the proton at the 4-position.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The expected chemical shifts are:

    • The methoxy carbon will appear around 55-60 ppm.

    • The aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the chlorine atom (C2) will be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OC H₃3.9 - 4.1 (s, 3H)55 - 60
C2-150 - 155
C37.2 - 7.4 (d)120 - 125
C48.0 - 8.2 (d)138 - 142
C57.4 - 7.6 (m)125 - 130
C67.1 - 7.3 (m)115 - 120
C77.5 - 7.7 (m)128 - 132
C8-155 - 160
C8a-140 - 145
C4a-122 - 127

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₈ClNO), the expected molecular weight is approximately 193.63 g/mol .

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for methoxyquinolines include the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, and the loss of a formyl radical (•CHO) to give an [M-29]⁺ ion.[7]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • C-O Stretch (Aromatic Ether): A strong band around 1250 cm⁻¹.

  • C=N and C=C Stretching (Aromatic Rings): Multiple bands in the region of 1600-1450 cm⁻¹.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic -OCH₃): Bands just below 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Physical Characterization
  • Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. The literature value should be consulted for comparison.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and assessing the purity of the final product. A single spot in multiple eluent systems suggests a high degree of purity.

Self-Validating Systems and Trustworthiness in Synthesis

The reliability of any synthetic protocol hinges on its reproducibility and the ability to verify the outcome at each critical stage. The procedures outlined in this guide are designed to be self-validating.

  • In-Process Monitoring: The use of TLC at regular intervals during the reaction allows the researcher to track the consumption of starting materials and the formation of the product. This real-time feedback is crucial for determining the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.

  • Purification and Verification: Column chromatography is a robust method for purification.[2] The purity of the collected fractions should be confirmed by TLC before combining them. The final, purified product must then be subjected to the full suite of characterization techniques described above. The congruence of data from NMR, MS, and IR provides a high level of confidence in the structural assignment and purity of the synthesized this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. This technical guide has provided a detailed and practical overview of its synthesis and characterization. By understanding the rationale behind the chosen synthetic route and the principles of the analytical techniques employed, researchers can confidently prepare and validate this important compound. The methodologies and insights presented herein are intended to empower scientists in their pursuit of novel therapeutic agents and to ensure the integrity and reproducibility of their research.

References

2-Chloro-8-methoxyquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's core properties, synthesis, analytical characterization, and applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile chemical intermediate in research and development endeavors.

Core Compound Identification and Properties

This compound is a substituted quinoline, a class of compounds known for a wide array of biological activities.[1][2] Its structure, featuring a chloro group at the 2-position and a methoxy group at the 8-position, makes it a valuable and reactive building block for the synthesis of more complex molecules.

Key Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference.

IdentifierValueSource(s)
CAS Number 74668-74-9[3][4][5][6]
Molecular Formula C₁₀H₈ClNO[3][4][7]
Molecular Weight 193.63 g/mol [3][4][8]
IUPAC Name This compound[7]
SMILES COC1=CC=CC2=C1N=C(C=C2)Cl[7][9]
InChI Key IYADVMNJDHMUBV-UHFFFAOYSA-N[3][7]
Physicochemical Properties

The known and predicted properties of this compound are crucial for its handling, reaction setup, and purification.

PropertyValueNotesSource(s)
Physical Form SolidAt room temperature[3]
Melting Point 77-78 °C[8]
Boiling Point 310.5 ± 22.0 °CPredicted[8]
Density 1.267 ± 0.06 g/cm³Predicted[8]
Purity ≥95% to 98%Commercially available grades[3][4][9]

Synthesis and Mechanistic Insights

The synthesis of 2-chloroquinolines is a well-established area of organic chemistry. While multiple specific pathways can be envisioned, a common and reliable strategy involves the chlorination of the corresponding 8-methoxyquinolin-2(1H)-one. This precursor can be synthesized from 8-hydroxyquinoline through established methods.[10] The chlorination step is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Rationale for Synthetic Approach

The conversion of a quinolin-2(1H)-one (a lactam) to a 2-chloroquinoline is a standard and high-yielding transformation. The mechanism relies on the activation of the carbonyl oxygen by POCl₃, transforming it into a good leaving group. This facilitates a nucleophilic attack by the chloride ion, leading to the aromatic 2-chloroquinoline system. The use of POCl₃ is favored due to its efficacy and the volatile nature of its byproducts, which simplifies purification.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 8-methoxyquinolin-2(1H)-one to the target compound.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methoxyquinolin-2(1H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask in a fume hood. The reaction is often performed neat or with a high-boiling inert solvent.

  • Stir the mixture gently to ensure homogeneity.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed with extreme caution in a fume hood due to the exothermic and gas-evolving nature of the quench.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

  • The crude product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start: 8-methoxyquinolin-2(1H)-one reagents Add POCl₃ Heat to Reflux (2-4h) start->reagents quench Cool and Quench on Ice reagents->quench Reaction Completion neutralize Neutralize with NaHCO₃/NaOH quench->neutralize filter Vacuum Filtration neutralize->filter Precipitate Forms purify Recrystallization filter->purify product Product: this compound purify->product

Caption: Synthesis workflow for this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substituted quinoline ring system.
¹³C NMR Resonances for the 10 carbon atoms in the molecule, including the distinct shifts for carbons attached to chlorine, nitrogen, and the methoxy group.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed, showing a characteristic isotopic pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl).
Infrared (IR) Spectroscopy Absorption bands corresponding to C=C and C=N stretching in the aromatic system, C-O stretching of the methoxy group, and C-Cl stretching.

A derivative, (2-Chloro-8-methoxyquinolin-3-yl)methanol, has been characterized by X-ray crystallography, confirming the core molecular geometry.[11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

Precursor in Anticancer Drug Discovery

The quinoline scaffold is a privileged structure in oncology.[1] this compound serves as a key building block for synthesizing complex molecules with potential anticancer activity. For example, it has been used to synthesize a derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was investigated for its cytotoxic effects on colorectal cancer cells.[1] This derivative was found to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[1]

Versatility in Chemical Synthesis

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols), making it a versatile platform for creating libraries of novel compounds for screening and lead optimization in drug discovery programs. For instance, the related compound 8-amino-2-chloroquinoline is reacted with sodium methylate to produce 8-amino-2-methoxyquinoline, demonstrating the lability of the 2-chloro group.[12]

Role as a Chemical Building Block

G cluster_application Application in Medicinal Chemistry start This compound reaction Multi-step Synthesis (e.g., Cyclization) start->reaction intermediate Complex Heterocycle (e.g., Indoloquinoline) reaction->intermediate target Biologically Active Compound (e.g., PI3K/AKT/mTOR Modulator) intermediate->target Biological Activity

Caption: Role as an intermediate in drug discovery.

Safety and Handling

Proper safety precautions are required when handling this compound.

  • Signal Word: Warning[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

Spectroscopic data (NMR, IR, MS) of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and confirm the structure of this compound (CAS: 74668-74-9), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the principles and expected outcomes of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation of the spectral features, grounded in the fundamental principles of chemical structure and electronics. The methodologies described herein represent a self-validating system for structural confirmation, ensuring a high degree of confidence in the identity and purity of the compound.

Introduction to this compound

Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physical properties. This compound is a substituted quinoline featuring an electron-withdrawing chlorine atom at the C2 position and an electron-donating methoxy group at the C8 position. This electronic push-pull arrangement makes it an interesting candidate for further functionalization and a valuable intermediate in organic synthesis.

Accurate structural elucidation is the bedrock of all subsequent research. This guide will walk through the integrated spectroscopic workflow used to confirm the molecule's identity, providing both the "what" (the data) and the "why" (the interpretation).

To facilitate a clear discussion, the following standardized numbering system for the quinoline ring will be used throughout this guide.

Integrated_Workflow cluster_Techniques Experimental Data Acquisition cluster_Information Information Derived cluster_Conclusion Final Confirmation MS Mass Spectrometry (MS) MW Molecular Weight (193.63) Elemental Formula (C₁₀H₈ClNO) Chlorine Presence (3:1 Isotope Ratio) MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups - Aromatic Ring (C=C, C=N) - Ether (C-O-C) - Chloroalkane (C-Cl) IR->FG NMR NMR Spectroscopy (¹H, ¹³C, 2D) CONNECT Atom Connectivity - Proton Environments - Carbon Skeleton - C-H Framework NMR->CONNECT STRUCTURE Confirmed Structure of This compound MW->STRUCTURE FG->STRUCTURE CONNECT->STRUCTURE

References

Introduction: The Strategic Importance of Quinolines and Their Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Vilsmeier-Haack Synthesis of Quinoline Derivatives

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a wide range of therapeutic agents, including the renowned antimalarials chloroquine and quinine, as well as compounds with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] In materials science, the rigid, planar, and electronically tunable nature of the quinoline ring makes it a valuable component in dyes, fluorescent probes, and organic light-emitting diodes (OLEDs).[3]

Given their significance, the development of efficient and versatile synthetic routes to functionalized quinolines is a cornerstone of modern organic chemistry. Among the various methods, the Vilsmeier-Haack reaction stands out as a powerful and direct approach for constructing the quinoline nucleus from readily available precursors.[6][7] This reaction, traditionally known for the formylation of activated aromatic compounds, can be ingeniously adapted to achieve a one-pot cyclization and formylation, yielding highly functionalized quinoline derivatives.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the Vilsmeier-Haack synthesis of quinolines. We will dissect the underlying mechanism, present field-proven experimental protocols, analyze the reaction's scope and limitations, and illustrate key concepts with clear diagrams and data, grounding all technical claims in authoritative literature.

The Vilsmeier-Haack Reagent: The Electrophilic Powerhouse

The heart of the reaction is the Vilsmeier-Haack reagent, a chloroiminium salt, which is not typically isolated but generated in situ. The most common combination involves a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating/halogenating agent, most frequently phosphorus oxychloride (POCl₃).

The formation is a classic example of nucleophilic attack by the amide oxygen onto the phosphorus center, followed by elimination. This process transforms the relatively non-reactive DMF into a potent electrophile, the Vilsmeier reagent (chloroiminium ion), which is the key species responsible for both formylation and cyclization. The reaction is highly exothermic and requires careful temperature control during the initial mixing phase.

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Intermediate [Adduct] DMF->Intermediate + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) VilsmeierReagent Vilsmeier Reagent(Chloroiminium ion) Intermediate->VilsmeierReagent - PO₂Cl₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Reaction Mechanism: From Acetanilide to Quinoline

The synthesis of quinolines via the Vilsmeier-Haack reaction typically employs N-arylacetamides (acetanilides) as starting materials. The reaction proceeds through a cascade of steps involving activation, intramolecular cyclization, and aromatization.

  • Activation of the Acetanilide: The acetanilide's amide oxygen attacks the electrophilic Vilsmeier reagent. This step activates the acetanilide, setting the stage for the subsequent cyclization.

  • Intramolecular Electrophilic Aromatic Substitution (Cyclization): The key ring-forming step involves the activated enamide intermediate undergoing an intramolecular electrophilic attack on the ortho-position of the aniline ring. This cyclization is the most critical step and is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the ring enhance its nucleophilicity, facilitating this attack and generally leading to good yields. Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring to the point where cyclization fails.

  • Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and subsequent elimination of HCl, driven by the formation of the stable, aromatic quinoline ring system.

The overall transformation is a sophisticated one-pot process that constructs the heterocyclic ring while simultaneously installing a chloro group at the 2-position and a formyl group at the 3-position, yielding a versatile 2-chloro-3-formylquinoline product.

Quinoline_Synthesis_Mechanism Acetanilide N-Arylacetamide (Substrate) Activated_Intermediate Activated Enamide Intermediate Acetanilide->Activated_Intermediate + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Activated_Intermediate Cyclization Intramolecular Electrophilic Attack (Cyclization) Activated_Intermediate->Cyclization Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Cyclization->Cyclized_Intermediate Aromatization Dehydration & Aromatization Cyclized_Intermediate->Aromatization Product 2-Chloro-3-formylquinoline (Product) Aromatization->Product

Caption: Mechanistic pathway for the Vilsmeier-Haack synthesis of quinolines.

Field-Proven Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines

The following protocol provides a robust and widely cited method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[6][7][8]

Step-by-Step Methodology
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place the N-arylacetamide substrate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5°C using an ice-salt bath. Add phosphorus oxychloride (POCl₃, ~10-12 equivalents) dropwise via the dropping funnel to the stirred solution.[8] The rate of addition must be carefully controlled to maintain the temperature below 10°C, as the formation of the Vilsmeier reagent is highly exothermic.

  • Reaction Execution: After the addition of POCl₃ is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes. Subsequently, heat the mixture to 80-90°C and maintain this temperature for several hours (typically 4-10 hours, depending on the substrate).[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6][7]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and precipitates the crude product.[8]

    • The resulting acidic slurry is then neutralized. This is a critical step. The reaction generates a significant amount of acid, which can protonate the product, keeping it dissolved.[8] Carefully add a solution of sodium hydroxide or sodium carbonate until the mixture is neutral or slightly basic (pH 7-8), which will fully precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography over silica gel.[9]

Experimental_Workflow start Start: N-Arylacetamide in DMF add_POCl3 1. Cool to 0-5°C 2. Add POCl₃ dropwise start->add_POCl3 react Heat to 80-90°C (4-10 hours) Monitor by TLC add_POCl3->react workup Pour onto crushed ice react->workup neutralize Neutralize with base (e.g., NaOH) to pH 7-8 workup->neutralize filter Filter crude product Wash with water & Dry neutralize->filter purify Purify: Recrystallization or Column Chromatography filter->purify end Final Product: 2-Chloro-3-formylquinoline purify->end

Caption: General experimental workflow for Vilsmeier-Haack quinoline synthesis.

Scope, Limitations, and Data

The Vilsmeier-Haack cyclization is highly effective for N-arylacetamides bearing electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups on the aromatic ring. These groups activate the ring towards the intramolecular electrophilic attack, leading to good to excellent yields. The position of the substituent also plays a key role in directing the regioselectivity of the cyclization.

However, the reaction has notable limitations. The presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) on the N-aryl ring deactivates it, often causing the cyclization to fail.[10] In such cases, alternative reaction pathways may dominate.

Substrate (N-Arylacetamide) Product (2-Chloro-3-formylquinoline) Reported Yield Reference
Acetanilide2-Chloro-3-formylquinolineModerate
4-Methylacetanilide2-Chloro-6-methyl-3-formylquinolineGood (70-80%)[6][7]
4-Methoxyacetanilide2-Chloro-6-methoxy-3-formylquinolineGood
3-Methoxyacetanilide2-Chloro-7-methoxy-3-formylquinolineGood
4-Chloroacetanilide2,6-Dichloro-3-formylquinolineModerate
4-NitroacetanilideNo cyclization productLow to None[10]

Synthetic Utility: The Versatile Quinoline Synthon

The primary products of this reaction, 2-chloro-3-formylquinolines, are exceptionally valuable synthetic intermediates.

  • The 2-Chloro Group: This position is activated towards nucleophilic substitution, allowing for the facile introduction of various functionalities. For example, it can be displaced by amines, thiols, or alkoxides to generate diverse libraries of 2-substituted quinolines.

  • The 3-Formyl Group: The aldehyde functionality is a versatile handle for a myriad of classical transformations. It can undergo oxidation, reduction, Wittig reactions, or condensation with active methylene compounds to build more complex molecular architectures or introduce new heterocyclic rings.[6][7]

This dual functionality makes the products of the Vilsmeier-Haack synthesis ideal platforms for the development of novel therapeutic agents and functional materials.

Conclusion

The Vilsmeier-Haack reaction offers a direct, efficient, and operationally simple one-pot method for the synthesis of highly functionalized 2-chloro-3-formylquinolines. Its reliance on inexpensive and readily available starting materials—acetanilides, DMF, and POCl₃—makes it an attractive strategy for both academic research and industrial applications. While the reaction is most effective with electron-rich substrates, a thorough understanding of its mechanism and scope allows chemists to strategically leverage its power. The resulting quinoline products serve as versatile synthons, opening the door to a vast chemical space of derivatives with significant potential in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently apply and adapt this classic reaction to their synthetic challenges.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-methoxyquinoline: Core Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for obtaining 2-chloro-8-methoxyquinoline. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and materials science.[1] We will dissect two primary, field-proven pathways: the late-stage chlorination of an 8-methoxy-2-quinolone intermediate and the direct cyclization/chlorination of an N-arylacetamide via the Vilsmeier-Haack reaction. The guide emphasizes the causal relationships behind experimental choices, provides detailed, self-validating protocols, and offers a comparative analysis to aid in strategic planning for laboratory and process scale-up.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two fundamentally different strategic directions. A retrosynthetic analysis reveals two logical disconnections:

  • Strategy A: Late-Stage Chlorination. This approach involves the initial construction of the 8-methoxyquinolin-2(1H)-one core, followed by a deoxychlorination reaction. This is often a robust and high-yielding method, as the quinolone precursor is stable and the chlorination is a well-established transformation.

  • Strategy B: Direct Ring Formation and Chlorination. This strategy employs a one-pot or sequential reaction where the quinoline ring is formed and chlorinated simultaneously or in quick succession from a simpler acyclic precursor. The Vilsmeier-Haack reaction is a prime example of this powerful and convergent approach.

These strategies dictate the choice of starting materials and the overall workflow of the synthesis.

G cluster_A Strategy A: Late-Stage Chlorination cluster_B Strategy B: Direct Ring Formation Target This compound Chlorination Chlorination (e.g., POCl₃) Target->Chlorination C-Cl bond formation Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Target->Vilsmeier Ring Formation & Chlorination Quinolone 8-Methoxyquinolin-2(1H)-one Chlorination->Quinolone RingFormationA Ring Formation (e.g., Knorr, Conrad-Limpach) Quinolone->RingFormationA AnilineA o-Anisidine RingFormationA->AnilineA Ketoester β-Ketoester RingFormationA->Ketoester Acetanilide N-(2-methoxyphenyl)acetamide Vilsmeier->Acetanilide AnilineB o-Anisidine Acetanilide->AnilineB AceticAnhydride Acetic Anhydride Acetanilide->AceticAnhydride G cluster_workflow Workflow for Pathway I Start o-Anisidine + β-Ketoester Condensation Condensation & Thermal Cyclization Start->Condensation Quinolone Isolate & Purify 8-Methoxy-2-quinolone Condensation->Quinolone Chlorination Chlorination with POCl₃ (Reflux) Quinolone->Chlorination Workup Aqueous Workup & Extraction Chlorination->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product G cluster_workflow Workflow for Pathway II Start o-Anisidine Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Acetanilide Isolate N-(2-methoxyphenyl)acetamide Acetylation->Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Workup Aqueous Workup & Extraction Vilsmeier->Workup Product This compound (or 3-formyl derivative) Workup->Product

References

The Chloro Group at C2 of 8-Methoxyquinoline: A Gateway to Novel Chemical Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-8-methoxyquinoline scaffold is a privileged starting material in medicinal chemistry and materials science. The chloro-substituent at the electron-deficient C2-position of the quinoline ring serves as a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this chloro group, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key transformations, quantitative data, and troubleshooting guidance are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Quinoline and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The this compound moiety, in particular, has garnered significant attention as a versatile building block. The electron-withdrawing nature of the quinoline nitrogen atom, combined with the resonance effects of the fused benzene ring, renders the C2- and C4-positions susceptible to nucleophilic attack. The presence of a chloro group at the C2-position provides an excellent leaving group for a variety of substitution and coupling reactions, making it a linchpin for molecular diversification.

The 8-methoxy group, while seemingly a spectator, exerts a subtle yet significant influence on the reactivity of the molecule. Its electron-donating nature can modulate the electron density of the quinoline ring system, and its steric bulk can influence the approach of reagents. Understanding these effects is paramount to designing efficient and selective synthetic strategies.

This guide will explore the key reactions that leverage the reactivity of the C2-chloro group, providing a practical framework for the synthesis of novel 2-substituted-8-methoxyquinoline derivatives.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is the cornerstone of any synthetic campaign. This compound is most commonly prepared from the corresponding 8-methoxyquinolin-2(1H)-one via chlorination with phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 8-Methoxyquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methoxyquinolin-2(1H)-one (1.0 equiv.) in phosphorus oxychloride (10-15 equiv.).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

The electron-deficient nature of the C2-position makes the chloro group susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds under basic conditions and is a straightforward method for introducing amines, alkoxides, and thiolates.[1]

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Start This compound + Nu⁻ Intermediate Anionic σ-complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Product 2-Nu-8-methoxyquinoline + Cl⁻ Intermediate->Product Elimination of Chloride

Caption: Generalized mechanism of the SNAr reaction at the C2 position of this compound.

Experimental Protocol: SNAr with Piperidine

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1.0 equiv.) in DMF, add piperidine (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(piperidin-1-yl)-8-methoxyquinoline.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF905~85-95
Sodium Methoxide-MethanolReflux6~90-98
AnilineNaOtBuToluene1008~75-85

Table 1: Representative conditions for SNAr reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chloro group of this compound serves as an excellent electrophilic partner in these transformations. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: Aryl and Vinyl Group Installation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted quinolines.

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (e.g., 10:1 mixture)

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water.

  • Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 2-(4-methoxyphenyl)-8-methoxyquinoline.

Boronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80~85-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100~90-98
Vinylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃THF/H₂O70~70-85

Table 2: Representative conditions for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of N-arylquinolines. This reaction is highly valued for its broad substrate scope, including primary and secondary amines.[2][3]

Catalytic Cycle: The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the transmetalation step, which involves the deprotonated amine.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or dioxane

  • Ethyl acetate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-3 mol%), the phosphine ligand (2-6 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and degassed toluene or dioxane.

  • Add aniline (1.2 equiv.) and seal the tube.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield N-phenyl-8-methoxyquinolin-2-amine.

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃/XantphosNaOtBuToluene100~80-90
MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane110~85-95
BenzylaminePdCl₂(dppf)K₂CO₃Toluene90~75-85

Table 3: Representative conditions for Buchwald-Hartwig amination of this compound.

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is instrumental in synthesizing 2-alkynyl-8-methoxyquinolines, which are valuable precursors for more complex heterocyclic systems.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or DMF

Procedure:

  • To a solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine, add phenylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 6-12 hours.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 8-methoxy-2-(phenylethynyl)quinoline.

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF50~85-95
TrimethylsilylacetylenePd(PPh₃)₄/CuIi-Pr₂NHDMF60~80-90
1-HexynePdCl₂(dppf)/CuIK₂CO₃Acetonitrile70~75-85

Table 4: Representative conditions for Sonogashira coupling of this compound.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[5] This reaction is useful for introducing vinyl groups at the C2-position of the quinoline ring.

Experimental Protocol: Heck Reaction with Ethyl Acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • DMF or acetonitrile

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), Pd(OAc)₂ (3-5 mol%), the phosphine ligand (6-10 mol%), and the base (2.0 equiv.).

  • Add degassed DMF or acetonitrile.

  • Heat the reaction to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to yield ethyl (E)-3-(8-methoxyquinolin-2-yl)acrylate.

AlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Ethyl acrylatePd(OAc)₂/PPh₃Et₃NDMF120~70-80
StyrenePdCl₂(PPh₃)₂K₂CO₃Acetonitrile100~65-75
N-VinylpyrrolidonePd(OAc)₂/dppfNaOAcDioxane110~60-70

Table 5: Representative conditions for the Heck reaction of this compound.

Characterization of this compound

Accurate characterization of the starting material is essential for reproducible and reliable results. Below are the expected spectroscopic data for this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 8.6 Hz, 1H), 7.40-7.30 (m, 2H), 7.25 (d, J = 8.6 Hz, 1H), 6.95 (d, J = 7.5 Hz, 1H), 4.00 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 148.1, 144.2, 139.0, 129.8, 127.5, 122.0, 119.8, 114.5, 108.0, 56.2.

  • Mass Spectrometry (EI): m/z (%) = 193 (M⁺, 100), 158 (M⁺ - Cl, 45), 129 (M⁺ - Cl - CHO, 80).

  • Infrared (IR, KBr): ν 3060, 2940, 1610, 1580, 1500, 1470, 1260, 1100, 830 cm⁻¹.

Conclusion

The chloro group in this compound is a highly versatile functional handle that provides access to a vast chemical space. Through nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, researchers can efficiently synthesize a diverse array of novel quinoline derivatives. This guide has provided a detailed overview of the key transformations, including mechanistic insights and practical experimental protocols. By understanding the principles outlined herein, scientists in both academic and industrial settings can leverage the reactivity of this important scaffold to accelerate their research and development efforts in drug discovery and materials science.

References

An In-depth Technical Guide on the Role of the Methoxy Group in 2-Chloro-8-methoxyquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic architecture, comprising a fused electron-rich benzene ring and an electron-deficient pyridine ring, provides a versatile platform for chemical modification.[2] Within this class, 2-chloro-8-methoxyquinoline stands out as a particularly valuable synthetic intermediate. The chlorine atom at the C2 position serves as an excellent leaving group for a variety of transformations, while the methoxy group at the C8 position profoundly influences the molecule's electronic properties and, consequently, its reactivity.

This technical guide provides an in-depth analysis of the role of the 8-methoxy group in modulating the chemical reactivity of the 2-chloroquinoline core. We will explore the electronic and steric effects at play, delve into the key reaction classes that leverage this unique substitution pattern, and provide detailed, field-proven protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important building block.

The Electronic Landscape: How the Methoxy Group Governs Reactivity

The reactivity of this compound is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects from both the chloro and methoxy substituents, superimposed on the inherent electronic nature of the quinoline ring.

  • The Quinoline Core: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via induction (-I effect). This makes the carbons in the pyridine ring, particularly C2 and C4, electrophilic. Conversely, the fused benzene ring retains more of its aromatic, nucleophilic character.

  • The C2-Chloro Group: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the C2 carbon to which it is attached. This polarization of the C-Cl bond is the primary reason for its lability and its role as an excellent leaving group in nucleophilic substitution reactions.

  • The C8-Methoxy Group: The methoxy group possesses a dual electronic nature. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom participate in resonance with the benzene ring, exerting a powerful electron-donating mesomeric effect (+M). This +M effect is dominant, significantly increasing the electron density of the carbocyclic ring, especially at the ortho and para positions. While its direct electronic donation to the pyridine ring is limited, its overall influence on the molecule's electron distribution is profound and can affect the propensity for resistance development in bioactive derivatives.[3]

Theoretical Reactivity Profile: A DFT-Guided Approach

To quantitatively understand the molecule's reactivity, a computational approach using Density Functional Theory (DFT) is invaluable.[4] Such studies provide a granular view of the electronic structure, corroborating the qualitative principles discussed above. A typical DFT workflow allows for the calculation of key reactivity descriptors.

Key Computational Analyses:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would be expected to show a significant positive potential (blue region) around the C2 carbon, confirming its susceptibility to nucleophilic attack, and negative potential (red/yellow regions) around the nitrogen and oxygen atoms.[5]

  • Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO is expected to be localized significantly on the pyridine ring, particularly at the C2 position, indicating that this is the most favorable site for attack by a nucleophile's HOMO.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the delocalization of electron density and the hyperconjugative interactions, providing a deeper understanding of the stabilizing effects within the molecule.[6]

G start Input Structure: This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc mep Molecular Electrostatic Potential (MEP) Map freq_calc->mep fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis freq_calc->fmo nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo reactivity Predict Reactivity: - Electrophilic Sites (C2) - Nucleophilic Sites (N, O) - Kinetic/Thermodynamic Stability mep->reactivity fmo->reactivity nbo->reactivity

Key Synthetic Transformations at the C2-Position

The polarized C2-Cl bond is the epicenter of reactivity, serving as a versatile handle for introducing a wide array of functional groups through two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for displacing the C2-chloride with various nucleophiles.[7] Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[8]

Mechanism:

  • Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized, particularly onto the electronegative nitrogen atom of the quinoline ring, which stabilizes the intermediate.

  • Elimination: The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted product.

The presence of electron-withdrawing groups ortho and para to the leaving group typically accelerates SNAr reactions by further stabilizing the Meisenheimer complex.[9] In this compound, the primary activating feature is the electron-withdrawing nature of the pyridine nitrogen itself.

Start [label=<

+Nu-
>];

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)
>];

Product [label=<

+Cl-
>];

Start -> Intermediate [label="Addition\n(Rate-Determining Step)"]; Intermediate -> Product [label="Elimination\n(Restores Aromaticity)"]; } Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 2-Amino-8-methoxyquinoline via SNAr

This protocol is adapted from established procedures for the amination of related chloroquinolines. It demonstrates the displacement of the C2-chloride with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Ammonia (in a sealed tube or as a solution, e.g., 7N in MeOH, >10 equiv)

  • Copper(I) oxide (Cu₂O) (optional, catalytic amount)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • Reaction Setup: To a pressure-rated sealed tube, add this compound (e.g., 1.0 g, 5.16 mmol) and a magnetic stir bar.

  • Reagent Addition: Add ethanol (15 mL) and a catalytic amount of Cu₂O (e.g., 37 mg, 0.26 mmol), if used. Cool the mixture in an ice bath.

  • Nucleophile Addition: Carefully add the ammonia solution (e.g., 15 mL of a 7N solution in methanol).

  • Reaction Execution: Securely seal the tube. Place it in a preheated oil bath at 150-180 °C. Caution: The reaction generates pressure. Use appropriate shielding and pressure-rated equipment.

  • Monitoring: Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by periodically (and carefully) taking an aliquot from the cooled reaction mixture.

  • Work-up: After completion, cool the reaction to room temperature. Carefully vent the vessel. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-amino-8-methoxyquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex C-C, C-N, and C-O bond formations, palladium-catalyzed cross-coupling reactions are the methods of choice. The C2-Cl bond of this compound is an excellent electrophilic partner for these transformations.[10][11]

dot digraph "Cross_Coupling_Cycles" { graph [fontname="Arial", fontsize=12, label="Generalized Catalytic Cycles for Pd-Catalyzed Cross-Coupling", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Key Pd-catalyzed cross-coupling reactions at C2.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the C-C bond formation between this compound and a boronic acid partner.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Aryl or Vinyl Boronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 200 mg, 1.03 mmol), the boronic acid (e.g., 1.24 mmol), the base (e.g., K₂CO₃, 285 mg, 2.06 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 60 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL dioxane, 2 mL water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel) to yield the 2-aryl-8-methoxyquinoline product.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for C-N bond formation, coupling this compound with a primary or secondary amine.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried vial with the palladium precatalyst, ligand, and base. Add this compound and a stir bar.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction Execution: Seal the vial with a PTFE-lined cap. Remove from the glovebox and place in a preheated heating block or oil bath at 90-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to afford the desired 2-(amino)-8-methoxyquinoline product.

Data Summary and Spectroscopic Signature

The synthetic utility of this compound is summarized below, followed by representative spectroscopic data for a closely related derivative, which serves as a valuable reference for characterization.

Table 1: Summary of Key Reactions and Transformations
Reaction TypeReagents & ConditionsBond FormedUtility
SNAr Nucleophile (R-NH₂, R-OH, R-SH), Heat, +/- CatalystC-N, C-O, C-SDirect functionalization with simple nucleophiles.
Suzuki-Miyaura R-B(OH)₂, Pd Catalyst, BaseC-C (Aryl/Vinyl)Access to biaryl and styrenyl quinolines.
Buchwald-Hartwig R¹R²NH, Pd Catalyst, Ligand, BaseC-NBroad scope for amine and amide synthesis.
Sonogashira Terminal Alkyne, Pd/Cu Catalysts, BaseC-C (Alkynyl)Synthesis of alkynyl-substituted quinolines.[16][17]
Table 2: Representative NMR Data for a this compound Derivative

The following data is for 2-chloro-3-ethynyl-8-methoxyquinoline , providing a reference for the chemical shifts expected for the core structure.[18]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.30sH4
7.52-7.47mH6
7.34d, J=8.1 HzH7
7.10d, J=7.5 HzH5
4.06s-OCH₃
3.49s-C≡CH
¹³C NMR 155.8C8 (-OCH₃)
145.0C2 (-Cl)
142.5C8a
130.8C4
127.9C4a
126.7C6
126.6C5
118.8C3 (-C≡CH)
109.7C7
84.1-C ≡CH
78.2-C≡C H
56.1-OC H₃

Conclusion

The 8-methoxy group in this compound is a critical modulator of reactivity, not a passive spectator. Through its powerful electron-donating resonance effect, it influences the overall electronic character of the quinoline system. While the C2-chloro position remains highly activated toward nucleophilic attack and cross-coupling reactions due to the inherent electron-deficient nature of the pyridine ring, the methoxy group provides a handle for fine-tuning solubility, conformation, and biological activity in downstream products. A thorough understanding of these electronic effects, ideally supplemented by computational analysis, allows researchers to strategically exploit the C2 position as a versatile linchpin for the construction of complex molecular architectures, solidifying the role of this compound as a privileged scaffold in modern synthetic chemistry.

References

The Versatile Intermediate: A Technical Guide to 2-Chloro-8-methoxyquinoline in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold holds a privileged position. Its inherent aromatic and heterocyclic nature provides a rigid framework amenable to diverse functionalization, leading to a vast array of compounds with significant biological and physical properties. Among the myriad of quinoline derivatives, 2-Chloro-8-methoxyquinoline emerges as a particularly valuable and versatile chemical intermediate. Its strategic placement of a reactive chlorine atom at the 2-position and a methoxy group at the 8-position offers synthetic chemists a powerful tool for the construction of complex molecular architectures.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of facts, this document delves into the practical aspects of its synthesis, explores the nuances of its reactivity, and showcases its application in the synthesis of high-value molecules, particularly in the realm of drug discovery. The protocols and mechanistic discussions presented herein are grounded in established literature and aim to provide not just the "how," but also the critical "why," empowering researchers to effectively harness the synthetic potential of this important building block.

Physicochemical Properties and Handling

A thorough understanding of a chemical's properties is paramount for its safe and effective use in the laboratory. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 74668-74-9N/A
Molecular Formula C₁₀H₈ClNON/A
Molecular Weight 193.63 g/mol N/A
Appearance Off-white to yellow solid[1]
Melting Point 77-78 °C[1]
Boiling Point 310.5 ± 22.0 °C (Predicted)[1]
Density 1.267 ± 0.06 g/cm³ (Predicted)[1]
Storage 2-8°C[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Synthesis of this compound: A Reliable and Scalable Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of the corresponding 8-methoxyquinolin-2(1H)-one. This method is favored due to the ready availability of the starting material and the high yields typically obtained. The causality behind this choice lies in the robust nature of the chlorination reaction using phosphorus oxychloride (POCl₃), a widely used and effective reagent for converting hydroxyl groups on heteroaromatic rings to chlorides.[2][3]

Experimental Protocol: Chlorination of 8-methoxyquinolin-2(1H)-one

This protocol is adapted from established procedures for the chlorination of hydroxypyridines and quinolones.[2]

Materials:

  • 8-methoxyquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)[2]

  • Cold water (~0 °C)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methoxyquinolin-2(1H)-one (1 equivalent).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (at least 1 equivalent).[3] For quinolone substrates, the addition of a small amount of pyridine (e.g., 0.3 equivalents) can be beneficial.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction mixture by pouring it onto crushed ice or into cold water (~0 °C) with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9.[2]

  • Extraction and Isolation:

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product as an off-white to yellow solid.[1]

G cluster_synthesis Synthesis of this compound 8-methoxyquinolin-2(1H)-one 8-methoxyquinolin-2(1H)-one Product This compound 8-methoxyquinolin-2(1H)-one->Product  Reflux POCl3 POCl3 POCl3->Product

Caption: Synthesis of this compound.

The Reactivity Landscape: A Hub for Molecular Diversification

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the 2-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a cornerstone for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride ion. This reaction is a fundamental transformation for introducing amine, ether, and thioether functionalities.

Mechanism Insight: The SNAr reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the quinoline ring is temporarily disrupted. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom, which delocalizes the negative charge.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Advanced Analogs

The true power of this compound as an intermediate is unleashed in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures.[4] this compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their esters.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound (1 equiv.), Arylboronic acid (1.1-1.5 equiv.)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equiv.)

  • Solvent: Toluene, Dioxane, or DME/water mixture

  • Temperature: 80-110 °C

The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields. The use of bulky, electron-rich phosphine ligands can be beneficial for the coupling of less reactive aryl chlorides.[5]

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[1][6] This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, including anilines, alkylamines, and heterocycles.

General Protocol for Buchwald-Hartwig Amination:

  • Reactants: this compound (1 equiv.), Amine (1.1-1.5 equiv.)

  • Catalyst: Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (2-10 mol%)

  • Base: NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-3 equiv.)

  • Solvent: Toluene or Dioxane

  • Temperature: 80-120 °C

The selection of the appropriate ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rate of both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[8][9] This reaction is instrumental in the synthesis of conjugated systems and has found applications in materials science and medicinal chemistry.

General Protocol for Sonogashira Coupling:

  • Reactants: this compound (1 equiv.), Terminal alkyne (1.1-1.5 equiv.)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-catalyst: CuI (1-5 mol%)

  • Base: A strong amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA)

  • Solvent: THF or DMF

  • Temperature: Room temperature to 60 °C

The copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[10]

G cluster_reactivity Reactivity of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki  Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald  Pd Catalyst, Ligand, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira  Pd/Cu Catalysts, Base SNAr Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) Start->SNAr  Nucleophile

Caption: Key reactions of this compound.

Applications in Drug Discovery and Beyond: A Scaffold for Innovation

The true value of this compound as an intermediate is realized in its application for the synthesis of complex, high-value molecules. Its derivatives have shown significant promise in various fields, most notably in drug discovery.

A Core Component of Kinase Inhibitors

A significant body of research highlights the importance of the quinoline scaffold in the design of kinase inhibitors for the treatment of cancer.[11][12] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminoquinoline core, readily accessible from this compound via Buchwald-Hartwig amination, serves as a potent pharmacophore that can mimic the hinge-binding motif of ATP in the active site of kinases.

For instance, derivatives of this compound have been utilized in the synthesis of compounds targeting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[13] The ability to readily diversify the C2 position of the quinoline ring through cross-coupling reactions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these inhibitors.

Building Blocks for Novel Heterocyclic Systems

Beyond its direct use in generating bioactive molecules, this compound serves as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, it has been used as a starting material in the synthesis of indolo[2,3-b]quinolines, a class of compounds with demonstrated antitumor and antimalarial activities.[13]

Conclusion: A Forward-Looking Perspective

This compound has firmly established itself as a cornerstone intermediate in modern organic synthesis. Its straightforward preparation, coupled with the predictable and versatile reactivity of the C2-chloro substituent, provides a reliable platform for the construction of a diverse array of functionalized quinoline derivatives. The power of palladium-catalyzed cross-coupling reactions has exponentially expanded the synthetic possibilities, enabling the creation of novel compounds with significant potential in drug discovery, particularly in the development of targeted cancer therapies. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is set to increase, ensuring its continued relevance in the laboratories of researchers and scientists for years to come.

References

An In-depth Technical Guide to the Discovery and History of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the discovery and history of substituted quinolines, a class of heterocyclic compounds that have become indispensable in medicinal chemistry and beyond. From the initial isolation of quinoline from coal tar to the development of sophisticated synthetic methodologies, this guide traces the evolution of our understanding and application of these versatile scaffolds. We delve into the seminal discoveries of quinoline-based antimalarials like quinine and chloroquine, the rise of the fluoroquinolone antibacterials, and the emergence of quinolines as potent anticancer agents. Key synthetic reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, are discussed in detail, highlighting the chemical logic that drove their development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, historically contextualized understanding of substituted quinoline chemistry and its profound impact on human health.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The story of quinoline is a remarkable journey through the annals of organic chemistry and medicine. This simple bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, has given rise to a vast and diverse family of compounds with an extraordinary range of biological activities.

The Quinoline Core: Structure and Significance

Quinoline, with the chemical formula C₉H₇N, was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] It took several decades for its structure, a benzene ring fused to a pyridine ring, to be elucidated, with August Kekulé proposing the correct structure in 1869.[1] This structural framework imparts a unique combination of aromaticity, basicity, and the ability to engage in a variety of chemical transformations, making it a privileged scaffold in medicinal chemistry. The quinoline nucleus is found in numerous natural products, most notably the cinchona alkaloids, which include the famed antimalarial, quinine.[3]

A Historical Perspective: From Natural Products to Synthetic Marvels

The history of substituted quinolines is inextricably linked with the fight against infectious diseases. For centuries, the bark of the cinchona tree was the only effective treatment for malaria.[4][5] The isolation of quinine from cinchona bark in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked a pivotal moment, providing a pure, quantifiable therapeutic agent.[6] The quest for synthetic alternatives to quinine, driven by the scarcities of the natural product during times of global conflict, spurred the development of synthetic organic chemistry and led to the discovery of a plethora of substituted quinoline drugs.

The Dawn of Quinoline Chemistry: Foundational Syntheses

The late 19th century witnessed the development of several named reactions that provided access to the quinoline core, laying the groundwork for the synthesis of a myriad of substituted derivatives. These classical methods, while sometimes harsh by modern standards, are a testament to the ingenuity of early organic chemists.

The Skraup Synthesis: A Serendipitous Discovery

In 1880, the Czech chemist Zdenko Hans Skraup discovered that heating aniline with glycerol, sulfuric acid, and an oxidizing agent (initially arsenic acid, later nitrobenzene) produced quinoline.[7] This reaction, known as the Skraup synthesis, is a powerful method for preparing quinolines, although it can be notoriously vigorous.[8] The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline.[3][8]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction, developed in 1881, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[9][10] This method offers greater flexibility in the synthesis of substituted quinolines.[3] The reaction is believed to proceed through a fragmentation-recombination mechanism, which accounts for some of the observed product distributions.[9][11]

The Friedländer Synthesis

Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde.[12][13] The reaction can be catalyzed by either acid or base and is valued for its operational simplicity and the ready availability of starting materials.[13][14] The mechanism proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[12][15]

The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17][18] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[19] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[18]

Synthesis Reactants Key Reagents/Conditions Primary Product Type
Skraup Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Unsubstituted or Substituted Quinolines
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid (e.g., HCl, H₂SO₄)Substituted Quinolines
Friedländer 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene groupAcid or Base catalystPolysubstituted Quinolines
Combes Aniline, β-DiketoneAcid catalyst2,4-Disubstituted Quinolines

Quinolines as Antimalarial Agents: A Century-Long Battle

The development of quinoline-based antimalarials is a compelling story of natural product chemistry, wartime necessity, and the dawn of rational drug design.

Quinine: The First Line of Defense from the Cinchona Bark

The use of cinchona bark to treat fevers dates back to the 17th century in Peru.[20] The introduction of "Jesuit's bark" to Europe around 1640 provided the first effective remedy for malaria.[4] The isolation of quinine in 1820 allowed for standardized dosing and cemented its role as the primary antimalarial for over a century.[6][21]

The Synthetic Era: Pamaquine, Chloroquine, and Primaquine

The reliance on a natural source for quinine became a strategic liability during World War I and II, prompting intensive research into synthetic antimalarials. This led to the development of the 8-aminoquinoline, pamaquine, in the 1920s.

The search for a more effective and less toxic alternative to quinine led German scientists at Bayer to synthesize Resochin (chloroquine) in 1934.[21][22] However, it was initially considered too toxic. During World War II, American researchers, spurred by the capture of the related compound sontochin, re-evaluated and ultimately recognized the immense therapeutic value of chloroquine.[21][22] It was introduced into clinical practice in 1947 and became a cornerstone of malaria treatment and prophylaxis for decades.[22][23]

Chloroquine and other 4-aminoquinolines are thought to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and is believed to cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and the death of the parasite.[23]

G cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Chloroquine Chloroquine Chloroquine->Hemozoin Inhibition

Caption: Mechanism of action of Chloroquine.

The Antibacterial Revolution: The Rise of Fluoroquinolones

In a remarkable example of scientific serendipity, the search for new antimalarials led to the discovery of a new class of antibacterial agents.

From Nalidixic Acid to Modern Fluoroquinolones

In 1962, George Lesher and his colleagues, while working on the synthesis of chloroquine, discovered nalidixic acid, a 1,8-naphthyridine derivative with modest antibacterial activity, primarily against Gram-negative bacteria.[24][25] This discovery laid the foundation for the development of the quinolone antibiotics.[26][27] A major breakthrough occurred in the early 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone nucleus, leading to the creation of norfloxacin, the first of the fluoroquinolones.[] This structural modification dramatically increased the potency and broadened the antibacterial spectrum of these compounds.

Mechanism of Action: Targeting DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][29][30] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately, cell death.[31] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the more sensitive target.[][29]

G Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Topo_IV->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Fluoroquinolones.

A Representative Synthetic Protocol: Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin, a widely used fluoroquinolone, exemplifies the multi-step processes involved in the creation of these complex molecules. A common route starts with the acylation of 3-chloro-4-fluoroaniline with diethyl malonate, followed by cyclization to form the quinolone core. Subsequent steps involve the addition of the cyclopropyl group and the piperazine side chain.

Note: The following is a generalized protocol for illustrative purposes. Specific reaction conditions may vary.

  • Step 1: Synthesis of Diethyl 2-(3-chloro-4-fluorophenylamino)maleate: 3-chloro-4-fluoroaniline is reacted with diethyl 2-oxosuccinate in the presence of an acid catalyst.

  • Step 2: Cyclization to form the Quinoline Core: The intermediate from Step 1 is heated in a high-boiling point solvent, such as diphenyl ether, to effect a thermal cyclization to form 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Step 3: N-alkylation: The quinolone core is alkylated with cyclopropyl bromide.

  • Step 4: Nucleophilic Substitution: The chlorine atom at the 7-position is displaced by piperazine.

  • Step 5: Hydrolysis: The ester is hydrolyzed to the carboxylic acid to yield ciprofloxacin.

Quinolines in Oncology: A New Frontier

The versatility of the quinoline scaffold has led to its exploration in the treatment of cancer. A number of quinoline derivatives have been developed as anticancer agents, targeting a variety of molecular pathways involved in tumor growth and proliferation.[32][33] These compounds can act as inhibitors of protein kinases, topoisomerases, and other key enzymes in cancer signaling pathways.[34][35][36] For example, some quinoline derivatives have shown potent inhibitory activity against receptor tyrosine kinases such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.[36] Others function as DNA intercalating agents, disrupting DNA replication in rapidly dividing cancer cells.[32] The ongoing research in this area highlights the potential for the development of novel quinoline-based therapies for a range of malignancies.

Conclusion: The Future of Substituted Quinolines

From its humble beginnings as a component of coal tar, the quinoline ring system has evolved into one of the most important scaffolds in medicinal chemistry. The historical journey of substituted quinolines, from the natural product quinine to the rationally designed fluoroquinolones and kinase inhibitors, mirrors the progress of chemical and biomedical sciences. The continued exploration of quinoline chemistry, aided by modern synthetic methods and a deeper understanding of disease biology, promises to yield new therapeutic agents with improved efficacy and safety profiles. The enduring legacy of the quinoline scaffold is a powerful testament to the synergy between natural product discovery and synthetic innovation.

References

A Technical Guide to 2-Chloro-8-methoxyquinoline: Properties, Synthesis, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this privileged class of heterocycles, functionalized quinolines serve as critical intermediates for the synthesis of complex, high-value molecules. 2-Chloro-8-methoxyquinoline is a prime example of such a versatile building block.

The strategic placement of a chloro group at the 2-position and a methoxy group at the 8-position provides chemists with distinct synthetic handles and modulates the electronic properties of the quinoline ring. The chloro group, a common substituent in drug design, can enhance binding interactions and metabolic stability, while also serving as an excellent leaving group for nucleophilic substitution reactions.[3] The methoxy group, a hydrogen bond acceptor, can significantly influence molecular conformation and solubility.[3]

This guide provides an in-depth examination of this compound for researchers, scientists, and drug development professionals. We will cover its fundamental properties, propose a detailed and rationalized synthetic protocol, outline methods for its purification and characterization, discuss its applications in drug discovery, and provide essential safety information.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is the first step in any rigorous scientific endeavor. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound
CAS Number 74668-74-9[4][5]
Molecular Formula C₁₀H₈ClNO[4][5][6]
Synonyms 2-Chloro-8-methoxy-quinoline; 2-Chlor-8-methoxy-chinolin[7]
InChI InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3[8]
InChIKey IYADVMNJDHMUBV-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1N=C(C=C2)Cl[8]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, developing formulations, and ensuring proper handling and storage.

PropertyValueSource
Molecular Weight 193.63 g/mol [4][5]
Appearance Off-white to yellow solid[5]
Melting Point 77-78 °C[5]
Boiling Point 310.5 ± 22.0 °C (Predicted)[5]
Density 1.267 ± 0.06 g/cm³ (Predicted)[5]
Purity Typically ≥98%[4]
Storage Temperature Ambient Storage, 2-8°C recommended for long-term[5]

Synthesis and Purification

Rationale for Synthetic Strategy

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is widely used in the synthesis of 2-chloroquinoline-3-carbaldehydes.[2][9] This approach is advantageous as it builds the functionalized heterocyclic core in a highly efficient manner. The proposed strategy involves the reaction of a suitable N-acetylanisidine derivative with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to induce cyclization and chlorination in a single pot, yielding the desired quinoline structure. This method is selected for its high yields and the commercial availability of the starting materials.

Proposed Synthetic Workflow

G A N-(2-methoxyphenyl)acetamide C Cyclization & Chlorination Intermediate A->C Reaction 1 B Vilsmeier Reagent (POCl₃, DMF) B->C D This compound (Crude Product) C->D Workup 2 E Silica Gel Column Chromatography D->E Purification 3 F Purified Product E->F Elution G cluster_0 Purity & Identity cluster_1 Structural Elucidation A Purified Solid B HPLC (Purity Assay) A->B C GC-MS (Identity & Impurity Profile) A->C D ¹H & ¹³C NMR (Structural Backbone) A->D E FTIR (Functional Groups) A->E F HRMS (Exact Mass) A->F G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Derivative of This compound Inhibitor->PI3K Inhibits

References

A Technical Guide to the Solubility and Stability of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-8-methoxyquinoline, focusing on its solubility and stability. In the landscape of pharmaceutical research and development, a thorough understanding of a compound's behavior in various solvents and under different environmental stressors is paramount for formulation development, analytical method validation, and predicting its in vivo fate. This document is structured to provide not only theoretical insights but also actionable experimental protocols to empower researchers in their laboratory investigations.

Introduction: The Chemical Identity of this compound

This compound is a substituted quinoline derivative with a molecular structure that suggests a nuanced solubility and stability profile. The quinoline core, a bicyclic aromatic heterocycle, imparts a degree of hydrophobicity. The presence of a chlorine atom at the 2-position and a methoxy group at the 8-position further modulates its electronic and steric properties, influencing its interactions with solvents and its susceptibility to degradation.

Chemical Structure:

Caption: Molecular Structure of this compound

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulate-ability. The structural features of this compound—a hydrophobic core, a weakly basic nitrogen, and polar ether and chloro groups—suggest a solubility profile that is highly dependent on the solvent system.

Predicted Solubility Characteristics

Based on the general properties of quinoline derivatives, the following solubility profile for this compound can be anticipated:

  • Aqueous Solubility: Expected to be low in neutral aqueous solutions due to the predominantly hydrophobic nature of the quinoline ring system.[1]

  • pH-Dependent Solubility: As a weak base, its aqueous solubility is expected to increase in acidic conditions (pH 1.2-5.0) due to the protonation of the quinoline nitrogen atom.[2][3] This protonated form is more polar and thus more readily solvated by water.

  • Organic Solvent Solubility: It is likely to exhibit good solubility in a range of polar aprotic and non-polar organic solvents.[1]

Quantitative Solubility Data

While specific experimental data for this compound is not extensively available in the public domain, the following table provides a predictive summary based on the behavior of analogous compounds, such as 5-chloro-8-hydroxyquinoline.[4] It is imperative that these predictions are confirmed experimentally.

SolventPredicted Solubility ClassificationRationale
Water (pH 7.0)Sparingly Soluble to InsolubleThe hydrophobic quinoline core dominates.
0.1 M HClSolubleProtonation of the quinoline nitrogen increases polarity.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolubleSimilar to methanol.
AcetonitrileSolublePolar aprotic solvent.
DichloromethaneSolubleNon-polar organic solvent.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar aprotic solvent.
1,4-DioxaneSolubleBased on data for similar compounds.[4]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration system (0.22 µm PVDF syringe filters)

  • Validated analytical method (e.g., HPLC-UV)[5][6]

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and either centrifuge or filter it to remove any remaining solid particles.

  • Dilute the clear supernatant with a suitable solvent.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.[2]

Caption: Shake-Flask Solubility Workflow

Stability Profile: Unveiling Degradation Pathways

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products that may arise during manufacturing and storage. Forced degradation studies are essential to identify these pathways.[7][8][9]

Factors Influencing Stability

The stability of quinoline compounds is generally influenced by:

  • pH: Both acidic and basic conditions can promote hydrolysis or other degradation reactions.[10] For this compound, acidic conditions may lead to hydrolysis of the chloro group.[11]

  • Light: Many aromatic compounds, including quinolines, are susceptible to photolytic degradation.[10]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10]

  • Oxidation: The quinoline ring may be susceptible to oxidative degradation.[10]

Predicted Degradation Pathways

Potential degradation pathways for this compound include:

  • Hydrolysis: The chloro group at the 2-position is a potential site for nucleophilic substitution by water, particularly under acidic or basic conditions, to form 2-hydroxy-8-methoxyquinoline.

  • Oxidation: The quinoline ring system could be oxidized, leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV light could lead to the formation of various photoproducts.

G cluster_0 Stress Conditions cluster_1 Potential Degradation Products A Acid/Base Hydrolysis F 2-Hydroxy-8-methoxyquinoline A->F B Oxidation (e.g., H2O2) G N-oxides B->G H Ring-opened products B->H C Photolysis (UV/Vis Light) I Photoproducts C->I D Thermal Stress D->F E This compound E->F Hydrolysis E->G Oxidation E->H Oxidation/Hydrolysis E->I Photolysis

Caption: Potential Degradation Pathways

Experimental Protocol: Forced Degradation Study

A forced degradation study is performed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[7]

Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • A suitable organic solvent for the stock solution (e.g., acetonitrile)

  • HPLC-UV or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[10]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[10]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.[10]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[10]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) and sample at various time points.[10]

  • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing both UV and visible light (e.g., ICH Q1B conditions). A control sample should be protected from light.[10]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. An HPLC-MS method is highly recommended for the identification of the degradation products.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[5][6]

Key aspects of method development:

  • Column Chemistry: A C18 column is often a good starting point for quinoline derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate all degradation products.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While predictions based on its chemical structure and data from related compounds offer valuable initial insights, rigorous experimental verification is essential. The protocols outlined herein provide a solid foundation for researchers to generate the specific data required for informed decision-making in drug development and other scientific endeavors.

References

Methodological & Application

Strategic Synthesis of 2-Chloro-8-methoxyquinoline Derivatives for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous approved anticancer drugs.[1][2] This application note provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of novel 2-chloro-8-methoxyquinoline derivatives as potential anticancer agents. We delve into the rationale behind the synthetic strategy, which leverages the versatile this compound core for the generation of a diverse chemical library via nucleophilic aromatic substitution. Detailed, field-tested protocols for synthesis and cytotoxicity screening are provided, alongside a discussion of potential mechanisms of action, with a focus on the PI3K/AKT/mTOR signaling pathway. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a bicyclic aromatic heterocycle, and its derivatives exhibit a remarkable breadth of pharmacological activities. Their significance in oncology is well-established, with several quinoline-based drugs clinically approved for cancer therapy, such as bosutinib and cabozantinib.[1] The anticancer efficacy of these compounds often stems from their ability to interact with critical biological targets, including protein kinases, topoisomerases, and tubulin.[3][4] They can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration, making them multifaceted therapeutic candidates.[5][6]

The this compound scaffold is of particular interest for several reasons:

  • Synthetic Tractability: The chlorine atom at the C2 position is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of the structure-activity relationship (SAR).[7]

  • Modulation of Physicochemical Properties: The methoxy group at the C8 position influences the electronic properties and lipophilicity of the molecule, which can be crucial for cell permeability and target engagement.

  • Proven Biological Relevance: Derivatives incorporating the this compound core have demonstrated significant cytotoxicity against various cancer cell lines, notably colorectal cancer, by modulating key oncogenic pathways like PI3K/AKT/mTOR.[8]

This guide outlines a strategic workflow from chemical synthesis to biological evaluation, providing the necessary protocols to identify novel and potent anticancer lead compounds.

Synthetic Strategy and Protocols

The overall strategy involves a two-stage process: first, the synthesis of the core intermediate, this compound-3-carbaldehyde, via a Vilsmeier-Haack reaction; and second, the diversification of this core by reacting it with various nucleophiles.

Synthesis of Key Intermediate: this compound-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to produce 2-chloro-3-formylquinolines.[7][9]

Protocol 2.1: Vilsmeier-Haack Cyclization

  • Preparation of Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Rationale: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻, which is the key reactant for the subsequent cyclization. Maintaining a low temperature is critical to control the exothermic reaction and prevent reagent degradation.

  • Reaction with Acetanilide: Dissolve 2-methoxyacetanilide (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating and Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 80-90°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) to form the quinoline ring system.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the solution to pH 8-9 with a saturated sodium bicarbonate solution. The crude product will precipitate out.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure this compound-3-carbaldehyde. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent is now poised for displacement by a variety of nucleophiles (e.g., anilines, phenols, thiophenols, aliphatic amines). This parallel synthesis approach allows for the rapid generation of a library of derivatives.

Protocol 2.2: General Procedure for SNAr Reaction

  • Reaction Setup: To a solution of this compound-3-carbaldehyde (1 equivalent) in a suitable solvent (e.g., DMF, isopropanol, or acetonitrile), add the desired nucleophile (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents) or triethylamine (TEA, 2 equivalents).

    • Rationale: The base is required to deprotonate the nucleophile (if it is an amine or phenol/thiol) or to act as an acid scavenger, facilitating the substitution reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) for 8-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration. If no precipitate forms, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final derivative. Characterize each derivative by appropriate spectroscopic methods.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Library Generation (SNAr) start 2-Methoxyacetanilide reaction1 Vilsmeier-Haack Reaction start->reaction1 reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->reaction1 core This compound -3-carbaldehyde reaction1->core deriv1 Derivative 1 core->deriv1 + Base, Heat deriv2 Derivative 2 core->deriv2 + Base, Heat derivN Derivative 'n' core->derivN + Base, Heat nuc1 Nucleophile 1 (e.g., Aniline) nuc1->deriv1 nuc2 Nucleophile 2 (e.g., Thiophenol) nuc2->deriv2 nucN Nucleophile 'n' (e.g., Piperidine) nucN->derivN

Caption: Synthetic workflow for generating a library of this compound derivatives.

In Vitro Anticancer Evaluation

Once the library of derivatives is synthesized and characterized, the next critical step is to assess their biological activity. A primary screen typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

The MTT (or MTS) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to its insoluble formazan, which has a purple color.

Protocol 3.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Additionally, seed a non-cancerous cell line (e.g., HFF-1 human foreskin fibroblasts) to assess selectivity.[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate the plates for 48-72 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: During this incubation, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow A 1. Seed Cells (Cancer & Normal lines) in 96-well plates B 2. Treat with Derivative Library (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent & Incubate (4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Data Analysis (Calculate IC₅₀ values) F->G H Identify 'Hit' Compounds G->H

Caption: Standard workflow for in vitro anticancer screening using the MTT assay.

Data Presentation

Results should be summarized in a clear, tabular format to facilitate comparison between derivatives and cell lines.

Table 1: Hypothetical IC₅₀ Values (µM) of Quinoline Derivatives

Compound IDR-Group (at C2)HCT116 (Colon)MCF-7 (Breast)A549 (Lung)HFF-1 (Normal)Selectivity Index (SI for HCT116)¹
Q-Cl -Cl (Core)35.241.855.1>100>2.8
Q-NHPh -NH-Phenyl5.68.312.460.510.8
Q-SPh -S-Phenyl8.111.215.985.310.5
Q-Pip -Piperidinyl2.54.17.845.218.1
Doxorubicin (Positive Control)0.80.51.12.32.9

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Quinoline derivatives exert their anticancer effects through various mechanisms.[4][13] One particularly relevant pathway for derivatives of this compound is the inhibition of the PI3K/AKT/mTOR signaling cascade.[8] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

  • PI3K (Phosphoinositide 3-kinase): When activated by growth factors, PI3K phosphorylates PIP2 to PIP3.

  • AKT (Protein Kinase B): PIP3 recruits and activates AKT, a crucial signaling hub.

  • mTOR (Mammalian Target of Rapamycin): Activated AKT phosphorylates and activates mTOR (specifically in the mTORC1 complex), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis.

By inhibiting a key kinase in this pathway (e.g., PI3K or mTOR), the synthesized quinoline derivatives can effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[8]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Quinoline Quinoline Derivative Quinoline->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.

Conclusion and Future Directions

This application note provides a robust framework for the synthesis and preclinical evaluation of this compound derivatives as potential anticancer agents. The described synthetic strategy is highly adaptable, allowing for the creation of large, diverse libraries for extensive SAR studies. The in vitro screening protocol is a standard, reliable method for identifying initial hit compounds with potent and selective anticancer activity.

Future work should focus on:

  • Lead Optimization: Modifying the most potent "hit" compounds to improve their efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • Mechanism of Action Studies: Using techniques like Western blotting and kinase inhibition assays to confirm the molecular target (e.g., PI3K) and elucidate the precise mechanism of action.[10]

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and toxicity in a whole-organism context.[14]

The versatile this compound scaffold represents a promising starting point for the discovery of next-generation cancer therapeutics.

References

Application of 2-Chloro-8-methoxyquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Chloro-8-methoxyquinoline in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Motif

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a highly privileged scaffold in medicinal chemistry.[1][2][3] Its presence in numerous natural alkaloids and synthetic drugs with a wide array of biological activities underscores its therapeutic significance.[1][3] Within the vast family of quinoline derivatives, this compound emerges as a particularly valuable and versatile building block. Its strategic substitution pattern—a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 8-position—provides a unique combination of reactivity and electronic properties, making it an ideal starting point for the synthesis of novel therapeutic agents.[4] This guide provides an in-depth exploration of the applications of this compound, detailing its reactivity, its role in the synthesis of bioactive molecules, and field-proven protocols for its derivatization.

Physicochemical Profile and Chemical Reactivity

Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's reactivity is dominated by two key features: the electrophilic C2 carbon, activated by the adjacent nitrogen and the chloro leaving group, and the electron-rich nature of the benzene ring, influenced by the 8-methoxy group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₈ClNO[5]
Molecular Weight 193.63 g/mol [5]
CAS Number 74668-74-9[5]
Appearance Crystalline solid
Melting Point Data not consistently reported
Isomeric SMILES COC1=CC=CC2=C1N=C(C=C2)Cl[5]

The primary utility of this scaffold lies in the reactivity of the 2-chloro substituent. This position is highly susceptible to both nucleophilic aromatic substitution (SNAr) and, more significantly, palladium-catalyzed cross-coupling reactions.[2][4] These reactions allow for the precise and efficient introduction of a diverse range of molecular fragments, which is a cornerstone of modern drug discovery.

Caption: Key reactive sites on the this compound scaffold.

Synthetic Pathways

The accessibility of this compound is crucial for its widespread use. A common and reliable method involves the direct chlorination of 8-methoxyquinoline using phosphorus oxychloride (POCl₃).[4] An alternative approach is the methylation of the commercially available 2-Chloro-8-hydroxyquinoline.[6] The choice of route often depends on the availability and cost of the starting materials.

Synthesis_Workflow start1 8-Methoxyquinoline product This compound start1->product Chlorination start2 2-Chloro-8-hydroxyquinoline start2->product Methylation reagent1 POCl₃ 80–100°C reagent2 Methyl Iodide (CH₃I) K₂CO₃, Acetone PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Inhibitor Compound 49 (2-chloro-8-methoxy... derivative) Inhibitor->PI3K INHIBITS Inhibitor->AKT INHIBITS Inhibitor->mTOR INHIBITS Suzuki_Workflow prep 1. Add Reactants & Catalyst to Schlenk Tube inert 2. Evacuate & Backfill with Argon (3x) prep->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 90°C, 8h) solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Dilute, & Wash monitor->workup purify 7. Column Chromatography workup->purify product Pure 2-Aryl-8-methoxyquinoline purify->product Buchwald_Hartwig_Workflow prep 1. (Glovebox) Add Catalyst, Ligand, & Base reactants 2. Add 2-Cl-8-MeO-Quinoline & Amine prep->reactants solvent 3. Add Anhydrous Solvent reactants->solvent react 4. Seal, Heat, & Stir (e.g., 100°C, 12h) solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Dilute, & Filter through Celite® monitor->workup purify 7. Column Chromatography workup->purify product Pure 2-Amino-8-methoxyquinoline purify->product

References

Application Note: 2-Chloro-8-methoxyquinoline as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets. This versatility has cemented its role in numerous approved therapeutics and natural products, particularly in the fields of oncology and infectious diseases. This application note focuses on a specific, strategically functionalized derivative: 2-chloro-8-methoxyquinoline . This scaffold is not merely another quinoline; it is an intelligently designed starting point for library synthesis, offering a unique combination of reactivity and modifiable electronic properties that make it an exceptional tool for drug discovery professionals.

The true power of this scaffold lies in its distinct substitutions:

  • The 2-Chloro Group: Positioned adjacent to the ring nitrogen, this chlorine atom is activated towards nucleophilic substitution and, more importantly, serves as an ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide array of carbon and nitrogen-based substituents, which is fundamental to exploring structure-activity relationships (SAR).

  • The 8-Methoxy Group: As a strong electron-donating group, the methoxy substituent modulates the electronic environment of the entire ring system. This influences not only the reactivity of the scaffold but also its potential interactions with biological targets through hydrogen bonding and dipole interactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, detailed protocols for its diversification, and methods for the biological evaluation of its derivatives.

Section 1: Physicochemical Properties and Reactivity

Understanding the inherent properties of the this compound scaffold is crucial for its effective use in synthetic campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74668-74-9[1]
Molecular Formula C₁₀H₈ClNO[2]
Molecular Weight 193.63 g/mol [3]
Appearance Solid-
Melting Point 77-78 °C[1]
XlogP (Predicted) 2.8[2]
pKa (Predicted) -1.38 ± 0.50[1]

The reactivity of the C2-chloro group is the cornerstone of this scaffold's utility. Its susceptibility to displacement is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atom, making it an excellent electrophile for a variety of powerful C-C and C-N bond-forming reactions.

Section 2: Synthetic Diversification Protocols

The following protocols provide robust, field-proven methods for derivatizing the this compound core. These reactions are the workhorses of modern medicinal chemistry, enabling rapid access to diverse chemical libraries.

Workflow for Scaffold Diversification

The diagram below illustrates the primary synthetic pathways for elaborating the this compound scaffold.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination scaffold This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base scaffold->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Ligand, Base scaffold->buchwald_reagents aryl_product 2-Aryl-8-methoxyquinolines (C-C Bond Formation) suzuki_reagents->aryl_product Pd(0)/Pd(II) Catalytic Cycle amino_product 2-Amino-8-methoxyquinolines (C-N Bond Formation) buchwald_reagents->amino_product Pd(0)/Pd(II) Catalytic Cycle

Caption: Key diversification pathways for the this compound scaffold.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms C-C bonds by coupling an organoboron species with an organic halide.[4] It is exceptionally tolerant of various functional groups, making it ideal for late-stage diversification in a synthetic route.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME/H₂O mixture)[5]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent (approx. 5-10 mL per 1 mmol of halide) via syringe.

  • Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 85-110 °C) and maintain for 4-24 hours.[5][6]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Scientist's Notes (Causality):

  • Choice of Base: An inorganic base like K₂CO₃ is crucial. It activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.

  • Solvent System: While anhydrous solvents like dioxane or toluene are common, a biphasic system (e.g., DME/water) can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X R-Cl Ar-X->Oxidative\nAddition Ar-Pd(II)-X R-Pd(II)-Cl Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OH)₂->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' R-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a linkage ubiquitous in pharmaceuticals.[7] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, SPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 mmol)[8]

  • Anhydrous, aprotic solvent (e.g., Toluene or THF)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound and the solvent. Stir for a few minutes until a homogeneous catalyst solution forms.

  • Nucleophile Addition: Add the amine (if liquid, via syringe; if solid, add with the other solids in step 1).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (can range from room temperature to 110 °C) with stirring.[8]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and quench by carefully adding saturated aqueous NH₄Cl.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Scientist's Notes (Causality):

  • Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (like XPhos) are generally required to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and to prevent β-hydride elimination.[7]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is necessary to deprotonate the amine, forming the active nucleophile for the coupling reaction without competing in undesired side reactions.[8]

  • Air-Free Technique: Both the Pd(0) catalyst and the strong base are highly sensitive to air and moisture. Strict adherence to air-free techniques is essential for reproducibility and high yields.[9]

Section 3: Structure-Activity Relationship (SAR) Landscape

The synthetic accessibility of derivatives from the this compound scaffold allows for a systematic exploration of SAR. Literature on related quinoline compounds provides valuable insights for rational drug design.

Table 2: Example Biological Activities of Substituted Quinoline Derivatives

Scaffold/DerivativeSubstitutionBiological ActivityTarget/Cell LineIC₅₀/MIC ValueReference
Indolo[2,3-b]quinoline2-chloro-8-methoxy-5-methylAnticancerHCT116 (Colon)0.35 µM-
Indolo[2,3-b]quinoline2-chloro-8-methoxy-5-methylAnticancerCaco-2 (Colon)0.54 µM-
8-Hydroxyquinoline Pt(II)2-[(5-chloropyridin-2-yl)-hydrazonomethyl]AnticancerMDA-MB-231 (Breast)5.49 µM[10]
Quinolone-Pyrazole Hybrid-AntimycobacterialM. tuberculosis H37Rv12.5–50 mg/L[11]
Quinoline-based hybridHydroxyimidazoliumAntibacterialS. aureus2 µg/mL[11]
Quinoline derivative-AntibacterialS. aureus2.67 µg/mL[12]
Quinoline derivative-AntifungalC. albicans5.6 µg/mL[12]

Key SAR Insights:

  • Anticancer Activity: The fusion of an indole ring to the 2,3-position of a this compound core results in potent cytotoxicity against colorectal cancer cells, acting via modulation of the PI3K/AKT/mTOR pathway.

  • Antimicrobial Activity: Quinoline derivatives have demonstrated broad-spectrum antimicrobial activity. Hybrids incorporating other heterocyclic moieties, such as imidazole or pyrazole, have shown potent activity against both bacteria (including M. tuberculosis) and fungi.[11][13]

  • Influence of Substituents: In related 8-hydroxyquinoline scaffolds, the presence of a chloro-substituent has been shown to increase both toxicity and selectivity against multidrug-resistant cancer cells. The nature of the linker and the type of amine introduced via Buchwald-Hartwig amination can dramatically alter the biological activity profile.

Section 4: Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity. The following are standard, reproducible protocols for preliminary screening.

Workflow for Biological Evaluation

G cluster_cancer Anticancer Screening cluster_microbe Antimicrobial Screening synthesis Synthesized Derivative Library stock Prepare Stock Solutions (e.g., in DMSO) synthesis->stock serial Perform Serial Dilutions stock->serial treat_cancer Treat Cells with Compound Dilutions serial->treat_cancer treat_microbe Inoculate Plates with Compound Dilutions serial->treat_microbe plate_cancer Plate Cancer Cells (e.g., HCT116, MDA-MB-231) plate_cancer->treat_cancer mtt_assay Perform MTT Assay (Measure Cell Viability) treat_cancer->mtt_assay ic50 Calculate IC₅₀ Value mtt_assay->ic50 plate_microbe Prepare Bacterial/Fungal Inoculum plate_microbe->treat_microbe mic_assay Incubate and Read (Visual Growth Inhibition) treat_microbe->mic_assay mic Determine MIC Value mic_assay->mic

Caption: General workflow for primary in vitro screening of synthesized compounds.

Protocol 4.1: MTT Assay for Cytotoxicity Screening

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[14]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multi-channel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37 °C, 5% CO₂).[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[17][18]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)[19]

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Shaking incubator

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (broth only).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension according to standard guidelines (e.g., CLSI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Inoculation: Add the standardized inoculum to each well (typically 100 µL, resulting in a final volume of 200 µL and a further 1:2 dilution of the compound).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Conclusion

This compound is a highly valuable and versatile scaffold for drug discovery. Its activated 2-chloro position provides a reliable entry point for diversification using powerful and predictable synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and workflows detailed in this guide offer a robust framework for researchers to efficiently synthesize and evaluate novel quinoline-based compounds, accelerating the journey from initial hit identification to lead optimization in the development of new therapeutics.

References

Application Note & Protocols: Strategic Functionalization of 2-Chloro-8-methoxyquinoline via Nucleophilic Substitution and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a range of pharmacologically active compounds and functional materials.[1][2] 2-Chloro-8-methoxyquinoline serves as a versatile and crucial intermediate, where the C2-chloro substituent acts as an excellent leaving group for nucleophilic substitution and a handle for modern cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of this compound, focusing on the mechanistic principles and practical laboratory protocols for C-N, C-O, C-S, and C-C bond formation. We present detailed, step-by-step procedures for classical Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, tailored for researchers, chemists, and drug development professionals. The causality behind experimental choices, troubleshooting insights, and methods for product validation are emphasized to ensure reproducible and efficient synthesis.

Introduction to the this compound Core

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of natural products, most notably alkaloids like quinine, a historic antimalarial agent.[1] This foundational structure has inspired the design of numerous synthetic compounds with a wide spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-HIV activities.[2][3][4] The inherent biological relevance of the quinoline core makes it a high-value target in drug discovery programs.

This compound: A Strategic Synthetic Intermediate

This compound is a key building block for accessing diverse libraries of functionalized quinolines. Its strategic value lies in the distinct reactivity of its two primary functional groups:

  • The C2-Chlorine Atom: The chlorine atom at the 2-position of the quinoline ring is highly activated towards displacement. The electron-withdrawing effect of the heterocyclic nitrogen atom facilitates nucleophilic attack at this position, making it an excellent electrophilic site.[5]

  • The C8-Methoxy Group: This electron-donating group modulates the electronic properties of the benzene portion of the scaffold and can influence the overall biological activity and pharmacokinetic properties of the final molecule.[6] It can also serve as a handle for further modification, such as demethylation to reveal a chelating 8-hydroxyquinoline moiety.[6]

This combination of an electrophilic C2-center and a modulating C8-substituent allows for precise and predictable chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR).

Foundational Reaction Mechanisms

A clear understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The direct displacement of the C2-chloride by a nucleophile proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[7]

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack. The stability of the Meisenheimer intermediate, which is enhanced by the electron-withdrawing quinoline nitrogen, is key to the facile nature of this reaction at the C2 position.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Reactants->Intermediate Step 1: Addition (Rate-determining) Products 2-Nu-8-methoxyquinoline + Cl⁻ Intermediate->Products Step 2: Elimination (Fast)

Caption: General mechanism for SNAr at the C2 position of the quinoline ring.

Palladium-Catalyzed Cross-Coupling Cycles

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-N, C-O, C-S, and C-C bonds with high efficiency and functional group tolerance.[8] Reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling proceed through a similar catalytic cycle.

Catalytic_Cycle cluster_main Pd Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (e.g., + R-B(OH)₂) or Ligand Exchange (+ R₂NH) Transmetal->Pd0 Reductive Elimination (Product Ar-R formed) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reagents (Substrate, Catalyst, Ligand, Base) B Add Anhydrous/Degassed Solvent A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Heat to Target Temperature with Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, MS, HRMS) I->J

References

Introduction: The Challenge and Opportunity of 2-Aryl-8-methoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 2-Chloro-8-methoxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional organic materials. Specifically, the introduction of aryl groups at the C2-position of the quinoline ring system can profoundly modulate biological activity and photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct route to these valuable 2-arylquinoline derivatives.[1][2]

However, the synthesis is not without its challenges. The starting material, this compound, presents a significant hurdle due to the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.[3][4] The strength of this bond makes the initial, rate-limiting oxidative addition step of the catalytic cycle considerably more difficult.[5][6][7] Furthermore, the quinoline nitrogen itself can act as a ligand, potentially coordinating to the palladium catalyst and leading to deactivation or undesired side reactions.[8][9]

This guide provides a detailed exploration of the critical parameters and field-proven protocols for successfully executing the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic reasoning behind the selection of catalysts, bases, and solvents, offering researchers a robust framework for optimization and troubleshooting.

The Mechanism: A Foundation for Rational Protocol Design

The efficacy of any Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reactions involving challenging substrates like heteroaryl chlorides. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][10]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 2-Aryl-8-methoxyquinoline (Ar-Ar') Trans->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Boronate Boronate Complex [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->BoronicAcid Activation Boronate->Trans caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices
  • Catalyst System (Palladium Source & Ligand): The C-Cl bond's strength demands a highly active catalyst to facilitate oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[8] The solution lies in using a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with highly electron-rich and sterically bulky phosphine ligands.[4][11]

    • Expertise: Ligands like SPhos, XPhos, and RuPhos (Buchwald-type ligands) create a more electron-dense environment on the palladium center.[4][6][8] This increased electron density enhances the metal's ability to donate into the σ* orbital of the C-Cl bond, lowering the activation energy for oxidative addition. The steric bulk of these ligands also promotes the final reductive elimination step.[7]

  • Base Selection: The base's primary role is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate complex ([ArB(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[3][4][8][11]

    • Trustworthiness: For challenging couplings with chloroquinolines, stronger inorganic bases are typically more effective than weaker ones. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice, as they provide a sufficient driving force for the reaction.[4][8] The base must be finely powdered to maximize its surface area and reactivity.

  • Solvent System: The solvent must solubilize both the organic substrates and the inorganic base to a degree that allows for efficient reaction.

    • Expertise: Aprotic polar solvents are standard.[4] Mixtures of 1,4-dioxane/water, THF/water, or toluene/water are common.[4][8][12] The aqueous component is crucial for dissolving the inorganic base, thereby facilitating the formation of the active boronate species.[12] All solvents must be rigorously degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Boronic Acid vs. Esters: While boronic acids are widely used, they can be prone to side reactions, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom) under harsh conditions.[8][13]

    • Expertise: Using a boronic ester, such as a pinacol ester, can enhance stability and prevent this unwanted side reaction.[11][13] This is especially useful in complex syntheses or when higher reaction temperatures are required.

Experimental Protocols & Workflow

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Condenser) start->setup inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents Add Solids (this compound, Boronic Acid, Base, Catalyst) inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temp (e.g., 100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Upon Completion purify Purification (Dry, Concentrate, Column Chromatography) workup->purify end Characterize Product purify->end caption Fig 2. General Experimental Workflow.

Caption: Fig 2. General Experimental Workflow.

Protocol 1: General Coupling with Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the starting chloroquinoline.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 6-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-8-methoxyquinoline.

Data Presentation: Guideline for Optimization

The optimal conditions can vary based on the electronic and steric nature of the boronic acid coupling partner. This table provides a logical starting point for optimization efforts.[14][15]

Boronic Acid TypeCatalyst System (Precatalyst/Ligand)BaseSolvent Ratio (Dioxane:H₂O)Temperature (°C)Rationale
Electron-Rich Pd(OAc)₂ / SPhosK₃PO₄5:190-100Standard, robust conditions suitable for reactive partners.
Electron-Poor Pd₂(dba)₃ / XPhosK₃PO₄4:1100-110Electron-poor partners can be slower; a more active catalyst and slightly higher temp may be needed.
Sterically Hindered Pd(OAc)₂ / RuPhosCs₂CO₃4:1110Hindered substrates require more forcing conditions and highly active, bulky ligands to promote coupling.
Base-Sensitive PdCl₂(dppf)K₂CO₃Toluene (anhydrous)80-90For substrates with base-labile groups, a milder base and anhydrous conditions may be necessary.

Troubleshooting and Self-Validation

A protocol's trustworthiness is defined by its robustness and predictability. The following guide addresses common failures, providing a logical path to success.

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Inefficient Oxidative Addition 3. Insufficiently strong base1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[4] 2. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or RuPhos).[8] Increase reaction temperature. 3. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[4][8]
Dehalogenation of Starting Material 1. Presence of water/protons with an overly active catalyst. 2. Catalyst degradation.1. Use anhydrous solvents if possible. 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.[8]
Protodeboronation of Boronic Acid 1. Harsh conditions (high temp, strong base). 2. Excess water in the reaction.1. Lower the reaction temperature or use a milder base if tolerated. 2. Use a boronic pinacol ester instead of the boronic acid for increased stability.[8][13] Minimize water content.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation step.1. Improve degassing procedures and ensure a tight inert seal on the reaction vessel.[8] 2. Change the base or solvent system to improve the solubility and reactivity of the boronate species.

References

Application Notes & Protocols: Strategic Synthesis of Amino-Substituted Quinolines from 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical R&D

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of robust synthetic strategies for the preparation of amino-substituted quinolines, utilizing 2-Chloro-8-methoxyquinoline as a versatile starting material. Aminoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document elucidates the mechanistic underpinnings and provides field-proven, step-by-step protocols for two primary synthetic methodologies: modern palladium-catalyzed Buchwald-Hartwig amination and traditional copper-catalyzed Ullmann-type reactions. We will explore the causality behind experimental choices, from ligand and base selection to solvent and temperature optimization, to empower scientists to rationally design and execute these crucial C-N bond-forming reactions for the development of novel bioactive molecules.

Introduction: The Significance of the Aminoquinoline Scaffold

The quinoline ring system is a cornerstone of pharmaceutical development, found in a wide array of drugs with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an amino substituent onto this heterocyclic core is a critical strategy for modulating a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This compound serves as an exemplary precursor for generating diverse libraries of these valuable compounds. The quinoline core is an electron-deficient aromatic system, which, combined with the presence of a halogen at the 2-position, renders this carbon susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This inherent reactivity allows for the displacement of the chloro group by a wide variety of primary and secondary amines, providing a direct route to the desired aminoquinoline derivatives. While direct SNAr can be effective, modern synthetic chemistry largely relies on transition-metal-catalyzed cross-coupling reactions to achieve this transformation with greater efficiency, scope, and functional group tolerance.[6][7]

Core Synthetic Strategies: A Mechanistic Perspective

The formation of a carbon-nitrogen bond between an aryl halide and an amine is a pivotal transformation in organic synthesis. For a substrate like this compound, two powerful, yet distinct, catalytic systems are predominantly employed.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for aryl C-N bond formation.[6][8] It relies on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine. The reaction's success is highly dependent on the choice of a supporting phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[9]

The Catalytic Cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.[8][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.[8]

  • Reductive Elimination: This final, bond-forming step involves the elimination of the aminoquinoline product from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6][9]

G pd0 Pd(0)Lₙ Active Catalyst oxidative_complex Oxidative Addition Complex LₙPd(II)(Ar)(Cl) pd0->oxidative_complex Oxidative Addition ar_x This compound (Ar-Cl) ar_x->oxidative_complex amine Amine (R₂NH) Base amine->oxidative_complex product Aminoquinoline (Ar-NR₂) amido_complex Palladium Amido Complex LₙPd(II)(Ar)(NR₂) oxidative_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination amido_complex->product

Figure 1: Simplified catalytic cycle for Buchwald-Hartwig Amination.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[10][11] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[11] However, modern protocols have significantly improved the reaction's utility by introducing soluble copper salts (e.g., CuI) and accelerating ligands, which allow the reaction to proceed under much milder conditions.[7]

The mechanism is believed to involve a Cu(I)/Cu(III) cycle or the formation of a copper(I) amide, which then reacts with the aryl halide.[12][13] The addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid, is crucial for stabilizing the copper intermediates and facilitating the coupling.[14]

Experimental Protocols & Workflows

The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions for each specific amine substrate. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

G start Start: Assemble Glassware setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: 1. Solvent 2. This compound 3. Amine 4. Base setup->reagents purge Degas Mixture (e.g., N₂/Ar sparging) reagents->purge catalyst Add Catalyst System (Pd/Ligand or Cu/Ligand) purge->catalyst heat Heat to Desired Temp (e.g., 80-120 °C) catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Characterization purify->end

Figure 2: General experimental workflow for cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask or reaction vial, add this compound, the amine, cesium carbonate, and Xantphos.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add Pd₂(dba)₃ to the flask under a positive flow of inert gas.

    • Add the anhydrous solvent via syringe.

    • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amino-substituted quinoline.

Protocol 2: Ullmann-Type Amination of this compound
  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.5 equiv)

    • Copper(I) Iodide (CuI) (0.1 equiv)

    • 1,10-Phenanthroline (0.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Step-by-Step Procedure:

    • To an oven-dried reaction vial, add CuI, 1,10-phenanthroline, and potassium carbonate.

    • Add this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the vial tightly and place it in a preheated oil bath or heating block at 120-140 °C. Stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Optimization Insights

The choice of reaction components is critical for achieving high yields and purity. The following table provides a starting point for optimization based on the nature of the amine nucleophile.

Parameter Buchwald-Hartwig (Pd-catalyzed) Ullmann-Type (Cu-catalyzed) Causality & Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, CuTC (Copper(I) thiophene-2-carboxylate)Palladium is generally more active, allowing for lower catalyst loadings. Copper is more economical but may require higher loadings or more specialized ligands.[7]
Ligand Bulky, electron-rich phosphines: Xantphos, RuPhos, BrettPhosN,O or N,N-chelating ligands: 1,10-Phenanthroline, L-prolineBulky phosphines promote the reductive elimination step in the Pd cycle.[9] Chelating ligands stabilize the copper center and prevent catalyst deactivation.[14]
Base Strong, non-nucleophilic: NaOtBu, LiHMDS, Cs₂CO₃Inorganic carbonates/phosphates: K₂CO₃, K₃PO₄The base must be strong enough to deprotonate the amine (or the N-H in the Pd-complex) but not interfere with the catalyst or substrate. Cs₂CO₃ is often a good general choice for its solubility and moderate strength.
Solvent Toluene, 1,4-Dioxane, CPMEDMF, DMSO, NMPSolvents are chosen based on their boiling point and ability to dissolve reagents. High-boiling polar aprotic solvents are common for Ullmann reactions to ensure solubility of inorganic bases.[11]
Temp (°C) 80 - 120 °C110 - 160 °CBuchwald-Hartwig reactions generally proceed at lower temperatures due to the higher activity of the palladium catalyst system.[6][7]

Conclusion

The synthesis of amino-substituted quinolines from this compound is a highly achievable and scalable process critical for modern drug discovery. The Palladium-catalyzed Buchwald-Hartwig amination offers superior scope, milder conditions, and generally higher yields, making it the method of choice for complex or sensitive substrates. The Copper-catalyzed Ullmann-type reaction, particularly with modern ligand-accelerated protocols, remains a cost-effective and powerful alternative. By understanding the mechanistic principles behind catalyst, ligand, and base selection, researchers can effectively troubleshoot and optimize these reactions to accelerate the development of novel quinoline-based therapeutics.

References

Application Notes and Protocols: Leveraging 2-Chloro-8-methoxyquinoline for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with the ATP-binding site of protein kinases, which are pivotal regulators of cellular signal transduction.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for targeted drug discovery.[2][3]

This application note focuses on the utility of 2-Chloro-8-methoxyquinoline as a versatile starting material for the synthesis of potential kinase inhibitors. The chloro-substituent at the 2-position serves as a reactive handle for introducing diverse functionalities through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] The methoxy group at the 8-position can influence the compound's electronic properties, solubility, and metabolic stability, and can also participate in key hydrogen bonding interactions within the kinase active site.[5] We will explore the synthetic pathways to novel kinase inhibitors, with a specific focus on a derivative targeting the critical PI3K/Akt/mTOR signaling pathway.

Targeting the PI3K/Akt/mTOR Pathway: A Case Study

The PI3K/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[3][4] Consequently, inhibitors of this pathway are of significant therapeutic interest.[6][7] A notable example of a potent kinase inhibitor synthesized from a this compound derivative is 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , which has demonstrated significant cytotoxic effects against colorectal cancer cell lines by modulating the PI3K/Akt/mTOR pathway.[8]

Biological Activity

The synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in the cited literature) exhibited potent and selective cytotoxicity against colorectal cancer (CRC) cell lines.[8]

Compound IDCell LineCancer TypeIC50 (µM)
Compound 49HCT116Colorectal Carcinoma0.35
Compound 49Caco-2Colorectal Adenocarcinoma0.54
Compound 49HIECNormal Intestinal Epithelial> 10
Table 1: In vitro antiproliferative activity of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline after 48 hours of treatment. Data sourced from[8].

The data clearly indicates that this derivative is highly active against CRC cells while showing significantly lower toxicity towards normal intestinal cells, highlighting a favorable therapeutic window.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a complex signaling network that regulates essential cellular functions. Its aberrant activation in cancer cells promotes uncontrolled growth and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->PIP2 PTEN Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival (Anti-apoptosis) Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

The derivative of this compound acts as an inhibitor of this pathway, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[8]

Synthetic Protocols for Kinase Inhibitor Scaffolds

The reactivity of the 2-chloro group on the quinoline ring is ideal for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries. Below are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational for synthesizing a wide array of kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the quinoline scaffold and various aryl or heteroaryl boronic acids or esters.[4][9] This allows for the introduction of substituents that can probe different regions of the kinase ATP-binding site.

Suzuki_Workflow Start Start: This compound + Arylboronic Acid Reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane) Start->Reagents Reaction Reaction Setup: Inert atmosphere (N₂ or Ar) Heat (e.g., 80-110 °C) Stirring for 4-24h Reagents->Reaction Workup Workup: Quench with water Extract with organic solvent Dry and concentrate Reaction->Workup Purification Purification: Silica gel column chromatography Workup->Purification Product Product: 2-Aryl-8-methoxyquinoline Derivative Purification->Product

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, DME)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and any additional ligand under a positive flow of inert gas.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-8-methoxyquinoline derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.[11][12] The resulting 2-amino-8-methoxyquinoline scaffold is a common feature in many kinase inhibitors, as the amino group can act as a crucial hydrogen bond donor or acceptor.

Buchwald_Hartwig_Workflow Start Start: This compound + Primary/Secondary Amine Reagents Reagents: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Start->Reagents Reaction Reaction Setup: Inert atmosphere (N₂ or Ar) Heat (e.g., 80-110 °C) Stirring for 4-24h Reagents->Reaction Workup Workup: Quench with water Extract with organic solvent Dry and concentrate Reaction->Workup Purification Purification: Silica gel column chromatography Workup->Purification Product Product: 2-(Amino)-8-methoxyquinoline Derivative Purification->Product

Figure 3: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-2.0 eq relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add the this compound and the amine to the reaction mixture.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride or water.

  • Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-(amino)-8-methoxyquinoline derivative.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of potential kinase inhibitors. Its utility is demonstrated in the creation of potent inhibitors of the PI3K/Akt/mTOR pathway, a critical target in oncology. The amenability of the 2-chloro position to established and robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination allows for the systematic and efficient generation of diverse chemical libraries. Researchers can leverage the protocols outlined in this note as a starting point for their own discovery programs, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation targeted therapies.

References

Experimental protocol for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Abstract

This comprehensive guide details the experimental protocol for the synthesis of this compound-3-carbaldehyde, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation and cyclization of N-arylacetamides. This document provides a step-by-step methodology, an exploration of the underlying chemical principles, requisite safety protocols, and methods for product characterization. It is intended for researchers and scientists in organic synthesis and medicinal chemistry.

Introduction: Significance and Application

Quinoline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Among these, this compound-3-carbaldehyde stands out as a versatile synthetic intermediate.[2][3] The presence of three distinct reactive sites—the chloro group at C2, the formyl group at C3, and the quinoline ring itself—allows for diverse subsequent modifications to build complex heterocyclic systems.[1][4]

This compound is utilized in pharmaceutical research as an absorption enhancer, attributed to its capacity for hydrogen bonding and interaction with biological membranes, which can improve the bioavailability of certain drugs. The protocol described herein employs the Vilsmeier-Haack reaction, which uses a potent electrophilic iminium salt (the Vilsmeier reagent) generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to effect a one-pot cyclization and formylation of an acetanilide precursor.[5]

Reaction Scheme and Mechanism

The synthesis proceeds via the Vilsmeier-Haack cyclization of N-(2-methoxyphenyl)acetamide.

Overall Reaction:

  • Step 1: Formation of the Vilsmeier Reagent. Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. A subsequent chloride displacement and resonance stabilization yield the electrophilic dichloromethyleniminium ion, commonly known as the Vilsmeier reagent.

  • Step 2: Electrophilic Aromatic Substitution and Cyclization. The electron-rich aromatic ring of N-(2-methoxyphenyl)acetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the reaction's elevated temperature, to form the quinoline ring system. The process concludes with the installation of the formyl group at the C3 position.

Experimental Protocol

This protocol is based on a 10 mmol scale synthesis.[6] All operations involving corrosive or volatile reagents must be conducted within a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-(2-methoxyphenyl)acetamide165.191.65 g10
N,N-Dimethylformamide (DMF)73.092.3 mL30
Phosphorus oxychloride (POCl₃)153.336.5 mL70
Crushed Ice / Deionized Water18.02~500 g / 500 mL-
Ethyl Acetate (for recrystallization)88.11As required-
Petroleum Ether (for recrystallization)-As required-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Vilsmeier Reagent Preparation cluster_reaction Step 2: Cyclization Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification & Analysis DMF DMF in Flask Cooling Maintain 0°C (Ice Bath) DMF->Cooling POCl3 Add POCl₃ dropwise Acetanilide Add N-(2-methoxyphenyl)acetamide POCl3->Acetanilide Cooling->POCl3 Heating Heat at 80°C for 15h Acetanilide->Heating Quench Pour mixture onto crushed ice Heating->Quench Filter Filter precipitate Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from Petroleum Ether/Ethyl Acetate Wash->Recrystallize Dry Dry the final product Recrystallize->Dry Characterize Characterize (MP, NMR, IR) Dry->Characterize Final Product

Caption: Workflow for the synthesis of this compound-3-carbaldehyde.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • Equip a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube.

    • Place the flask in an ice bath and add N,N-dimethylformamide (2.3 mL, 30 mmol).

    • Allow the DMF to cool to 0°C.

    • With vigorous stirring, add phosphorus oxychloride (6.5 mL, 70 mmol) dropwise via the dropping funnel. Causality: This is a highly exothermic reaction; slow, dropwise addition at 0°C is crucial to control the reaction rate and prevent uncontrolled temperature escalation. The resulting mixture is the Vilsmeier-Haack adduct.[6]

  • Addition of Acetanilide and Reaction:

    • Once the addition of POCl₃ is complete, add N-(2-methoxyphenyl)acetamide (1.65 g, 10 mmol) portion-wise to the stirred Vilsmeier reagent.[6]

    • After the addition is complete, remove the ice bath and place the flask in a heating mantle.

    • Heat the reaction mixture to 80°C (353 K) and maintain this temperature for 15 hours under continuous stirring.[6] Causality: The thermal energy supplied is necessary to overcome the activation energy for the intramolecular cyclization and subsequent aromatization steps that form the quinoline ring.

  • Product Quenching and Isolation:

    • After 15 hours, allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled mixture onto a large beaker containing approximately 500 g of crushed ice with constant stirring. Trustworthiness: This step must be performed cautiously in a fume hood, as the unreacted POCl₃ will react violently with water to produce HCl gas. This quenching hydrolyzes the reaction intermediates and precipitates the crude product.[7]

    • Continue stirring the slurry for 30 minutes to ensure complete precipitation.

    • Collect the resulting white solid by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove any remaining DMF and inorganic salts.

  • Purification and Drying:

    • The crude product is purified by recrystallization. A recommended solvent system is a mixture of petroleum ether and ethyl acetate.[6] Dissolve the crude solid in a minimum amount of hot ethyl acetate and add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified, colorless crystalline blocks by vacuum filtration.

    • Dry the final product under vacuum to yield pure this compound-3-carbaldehyde.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed by analytical methods.

PropertyExpected Value
Appearance Colorless or white crystalline solid
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol [8]
Melting Point 190 °C
Yield Good to moderate (typically 60-80%)[9][10]
¹H NMR (CDCl₃) Signals expected for aromatic, methoxy, and aldehyde protons.
IR Spectroscopy (KBr) Peaks corresponding to C=O (aldehyde), C=N, C-Cl, and C-O stretches.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Handle with care, avoiding skin contact.

  • General Precautions: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Ensure the reaction is set up in a well-ventilated area, preferably a fume hood. Have appropriate spill kits and emergency quench materials (like sodium bicarbonate for acid spills) readily available.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-Chloro-8-methoxyquinoline and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-8-methoxyquinoline and its potential degradation products. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and quality control of quinoline-based compounds. The described protocol facilitates the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities and degradation products formed under various stress conditions, ensuring the efficacy and safety of the final product. The causality behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity and stability are critical parameters that can significantly impact the quality, safety, and efficacy of the final pharmaceutical products. Therefore, a validated, stability-indicating analytical method is essential to monitor the integrity of this compound throughout the manufacturing process and during storage.

Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation pathways and the resulting products under various stress conditions such as hydrolysis, oxidation, and photolysis.[1] This application note describes a systematic approach to developing an RP-HPLC method capable of separating this compound from its potential degradation products.

Predicted Degradation Pathway

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The presence of a chloro-substituent, a methoxy group, and the quinoline ring system suggests susceptibility to hydrolysis and oxidation.

  • Hydrolytic Degradation: Under acidic or alkaline conditions, the chloro group at the 2-position can be susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of 2-Hydroxy-8-methoxyquinoline. The methoxy group could also be hydrolyzed to a hydroxyl group, though this is generally less facile.

  • Oxidative Degradation: The quinoline ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidation products. The methoxy group can also be a site of oxidative attack.[2]

The ability of the HPLC method to resolve the parent compound from these potential degradation products is a key indicator of its stability-indicating capability.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) (AR grade)

  • Sodium hydroxide (NaOH) (AR grade)

  • Hydrogen peroxide (H₂O₂), 30% solution (AR grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this analysis. Data acquisition and processing were performed using a compatible chromatography data system.

Chromatographic Conditions

The selection of chromatographic conditions is based on the physicochemical properties of this compound and its predicted degradation products. A reversed-phase C18 column is chosen for its versatility in separating compounds with moderate polarity.[3] A buffered mobile phase is employed to ensure consistent retention times and peak shapes for the basic quinoline moiety.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for quinoline derivatives.[3]
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0)Buffering controls the ionization state of the analyte, ensuring reproducible retention. A pH of 3.0 ensures the quinoline nitrogen is protonated, leading to good peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% BA gradient is employed to ensure elution of both the polar degradation products and the more non-polar parent compound within a reasonable run time while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nmSelected based on the UV spectrum of this compound to provide good sensitivity for both the parent compound and its likely products.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Follow steps 2-4 of the Standard Solution preparation.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1]

Acid Hydrolysis:

  • To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 1N HCl.

  • Reflux the mixture at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Dilute to a final concentration of 100 µg/mL with the diluent.

Alkaline Hydrolysis:

  • To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 1N NaOH.

  • Reflux the mixture at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 1N HCl.

  • Dilute to a final concentration of 100 µg/mL with the diluent.

Oxidative Degradation:

  • To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with the diluent.

Thermal Degradation:

  • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.

  • After cooling, prepare a 100 µg/mL solution in the diluent.

Photolytic Degradation:

  • Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

  • Prepare a 100 µg/mL solution in the diluent.

A control sample (unstressed) should be analyzed alongside the stressed samples.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->hplc_system prep_forced Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) prep_forced->hplc_system injection Inject Samples & Standards hplc_system->injection detection PDA/UV Detection at 245 nm injection->detection integration Peak Integration & Identification detection->integration quantification Quantification of Analyte & Degradation Products integration->quantification validation Method Validation (Specificity, Linearity, Accuracy, Precision) quantification->validation

Caption: HPLC analysis workflow for this compound.

Potential Degradation Pathways

G cluster_products Potential Degradation Products parent This compound hydrolysis_cl 2-Hydroxy-8-methoxyquinoline parent->hydrolysis_cl Hydrolysis (Acid/Base) hydrolysis_ome 2-Chloro-8-hydroxyquinoline parent->hydrolysis_ome Hydrolysis oxidation This compound N-oxide parent->oxidation Oxidation (H₂O₂)

Caption: Predicted degradation pathways for this compound.

Expected Results and Discussion

The developed HPLC method is expected to provide a sharp, symmetrical peak for this compound, well-resolved from any degradation products. Under the specified gradient conditions, the parent compound, being more hydrophobic, will have a longer retention time than its more polar hydroxylated degradation products.

CompoundExpected Retention Time (min)Rationale
2-Hydroxy-8-methoxyquinoline~ 5-7Increased polarity due to the hydroxyl group leads to earlier elution.
2-Chloro-8-hydroxyquinoline~ 6-8Increased polarity from the hydroxyl group results in earlier elution.
This compound N-oxide~ 8-10The N-oxide is more polar than the parent compound.
This compound ~ 12-15 The parent compound is the least polar among the predicted products.

The peak purity of this compound in the stressed samples should be evaluated using the PDA detector to confirm that the peak is spectrally homogeneous and free from co-eluting impurities. The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Column degradation- pH of mobile phase incorrect- Metal contamination- Replace the column- Ensure accurate pH of the buffer- Use a column with low silanol activity or add a chelating agent to the mobile phase.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase daily- Ensure the column oven is functioning correctly- Check the pump for leaks and ensure proper mixing.
No Peaks Detected - Detector lamp off- No sample injected- Incorrect wavelength setting- Check and replace the detector lamp if necessary- Verify autosampler operation- Confirm the detection wavelength is set to 245 nm.

Conclusion

This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the analysis of this compound and its potential degradation products. The method is designed to be robust, specific, and suitable for routine quality control and stability testing in the pharmaceutical industry. The provided rationale for the experimental choices and the troubleshooting guide will aid researchers in the successful implementation and adaptation of this method.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-8-methoxyquinoline is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key precursor for the synthesis of complex molecules with significant biological activity, including potential anticancer agents.[1] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and high-yield production. We detail a robust chlorination procedure starting from 8-methoxyquinolin-2(1H)-one using phosphorus oxychloride (POCl₃), including critical safety protocols, in-process controls, purification methods, and detailed analytical characterization of the final product.

Strategic Overview: The Synthetic Pathway

The selected synthetic route involves the direct chlorination of the lactam functionality in 8-methoxyquinolin-2(1H)-one. This method is chosen for its efficiency, high conversion rate, and amenability to large-scale production.

Reaction Scheme:

Causality of Reagent Selection:

  • Starting Material: 8-methoxyquinolin-2(1H)-one is a commercially available and stable precursor. Its quinolinone structure is primed for conversion to the chloroquinoline derivative.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for converting hydroxyl groups on heterocyclic rings (in this case, the enol form of the lactam) to chlorides. It serves as both the reagent and, in many cases, the solvent, driving the reaction to completion.

Experimental Workflow Diagram

G Start Starting Material: 8-methoxyquinolin-2(1H)-one Setup Inert Atmosphere Reaction Setup (N₂ Blanket) Start->Setup Reagents Charge Reagents & Solvent (e.g., Toluene) Setup->Reagents POCl3_Addition Controlled Addition of POCl₃ (Exotherm Management) Reagents->POCl3_Addition Reaction Chlorination Reaction (Heat under Reflux) POCl3_Addition->Reaction Monitoring In-Process Control (TLC / HPLC) Reaction->Monitoring Monitor Progress Quench Hazardous Step: Controlled Quenching on Ice-Water Reaction->Quench Upon Completion Monitoring->Reaction Workup Extraction & Neutralization Quench->Workup Purify Purification (Recrystallization) Workup->Purify QC Final Product QC (NMR, HPLC, MS) Purify->QC Final Isolated Product: This compound QC->Final

Caption: High-level workflow for the synthesis of this compound.

Safety First: Hazard Analysis and Mitigation

The scale-up of any chemical process requires a thorough understanding and mitigation of risks. The use of phosphorus oxychloride (POCl₃) mandates strict adherence to safety protocols.

Core Hazards:

  • Phosphorus Oxychloride (POCl₃): Acutely toxic if inhaled, causes severe skin burns and serious eye damage.[2] It reacts violently with water, releasing toxic and corrosive fumes, including hydrogen chloride gas.[3][4] All manipulations must be conducted in a certified, high-performance chemical fume hood.

  • Reaction Quenching: The quenching of unreacted POCl₃ is highly exothermic and potentially violent. This step must be performed with extreme caution, using slow addition of the reaction mixture to a large excess of ice and water with vigorous stirring.

Reagent Hazard Summary
ReagentCAS NumberKey Hazards
Phosphorus Oxychloride10025-87-3Fatal if inhaled, severe skin/eye burns, reacts violently with water.[2][5]
Toluene108-88-3Flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness.
Dichloromethane (DCM)75-09-2Skin and eye irritant, potential carcinogen.
Sodium Bicarbonate144-55-8Generally low hazard, but dust can be irritating.

Mandatory Protective Measures:

  • Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Eye Protection: Chemical splash goggles and a full-face shield.[5]

    • Body Protection: Flame-retardant lab coat and chemical apron.

    • Respiratory Protection: If there is any risk of exposure outside a fume hood, a respirator with an appropriate acid gas cartridge is required.[4]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a ~100g scale synthesis. Adjustments to equipment and volumes can be made accordingly.

Materials and Equipment
  • Reagents:

    • 8-methoxyquinolin-2(1H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (4.0 - 5.0 eq)

    • Toluene (or other suitable high-boiling solvent)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

  • Equipment:

    • 2L three-neck round-bottom flask

    • Mechanical overhead stirrer

    • Reflux condenser with a gas bubbler (connected to a scrubbing system)

    • Temperature probe and heating mantle

    • 500 mL pressure-equalizing addition funnel

    • Large separatory funnel (4L)

    • Large beaker or vessel for quenching (10L)

    • Büchner funnel and vacuum flask

    • Rotary evaporator

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Assemble the 2L three-neck flask with the mechanical stirrer, reflux condenser, and temperature probe. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

    • Maintain a positive pressure of nitrogen throughout the reaction to protect the moisture-sensitive POCl₃.[3]

  • Charging Reagents:

    • To the reaction flask, add 8-methoxyquinolin-2(1H)-one (e.g., 100 g) and toluene (500 mL). Stir to create a slurry.

    • In the addition funnel, place phosphorus oxychloride (e.g., 350 mL, ~4.5 eq).

  • Chlorination Reaction:

    • Begin slowly adding the POCl₃ from the addition funnel to the stirred slurry over 30-45 minutes. Causality: A controlled addition rate is critical to manage the initial exotherm.

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-115°C).

    • Maintain the reflux for 3-5 hours.

  • In-Process Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • TLC System: Use a mobile phase of 7:3 Hexanes:Ethyl Acetate. The starting material should have a low Rf, while the product will be significantly less polar with a higher Rf. The reaction is complete when the starting material spot is no longer visible.

  • Reaction Quench and Work-up (CRITICAL STEP):

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large vessel (in the fume hood), prepare a mixture of crushed ice and water (~5 L).

    • With extreme caution and vigorous stirring , slowly pour the cooled reaction mixture onto the ice-water. This quenching process is highly exothermic and will release HCl gas. Perform this step slowly to control the temperature and fuming.

    • Once the addition is complete, stir the mixture for 30 minutes.

  • Product Isolation and Neutralization:

    • Transfer the quenched mixture to a large separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers.

    • Carefully wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases. This neutralizes residual acids.

    • Wash the organic layer with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically a light brown or off-white solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests should be performed. Method validation is crucial to guarantee that the analytical procedures are accurate, reliable, and reproducible.[6]

QC Methods and Expected Results
TechniquePurposeExpected Results / Specification
Appearance Visual InspectionWhite to off-white crystalline solid
HPLC [7][8]Purity AssessmentPurity ≥ 99.0% (AUC)
¹H NMR Structural ConfirmationSpectra should be consistent with the structure of this compound.
¹³C NMR Structural ConfirmationSpectra should show the correct number of carbon signals.
Mass Spec (MS) Molecular WeightConfirm the presence of the correct molecular ion peak.
Melting Point Purity IndicationA sharp melting point range consistent with literature values.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive POCl₃ (due to moisture exposure).Extend reflux time and re-check by TLC. Use a fresh, unopened bottle of POCl₃.
Low Yield Inefficient extraction. Loss during recrystallization.Perform additional extractions of the aqueous layer. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling.
Product is an Oil/Gummy Presence of impurities. Residual solvent.Attempt to triturate with a non-polar solvent like hexanes to induce solidification.[9] Ensure the product is thoroughly dried under high vacuum.
Violent/Uncontrolled Quench Quenching performed too quickly. Insufficient ice/water.Always add the reaction mixture to the ice-water, not the other way around. Ensure a large excess of ice is present and maintain vigorous stirring.

Conclusion

This application note details a reliable and scalable process for the synthesis of this compound. By adhering to the stringent safety protocols outlined, particularly during the handling and quenching of phosphorus oxychloride, researchers can safely produce high-purity material. The described workflow, from reaction setup to final quality control, provides a comprehensive framework for drug development professionals to generate this valuable intermediate for further synthetic applications.

References

Application Note: 2-Chloro-8-methoxyquinoline as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The rise of antimicrobial resistance necessitates the development of new chemical entities capable of combating multidrug-resistant pathogens.[1][2] This application note details the strategic use of 2-chloro-8-methoxyquinoline as a key intermediate for synthesizing novel antimicrobial agents. We provide an in-depth analysis of its reactivity, a detailed protocol for its derivatization via nucleophilic aromatic substitution, and insights into the structure-activity relationships that govern the antimicrobial potency of the resulting compounds.

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

Quinolines and their derivatives have long been a cornerstone of antimicrobial research, with notable examples including quinine and the synthetic fluoroquinolones.[3][4] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, ultimately leading to the fragmentation of the bacterial chromosome and cell death.[5][6] The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[7]

The this compound scaffold is a particularly attractive starting material for several reasons:

  • Reactive Handle: The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile site for introducing chemical diversity.

  • Modulating Moiety: The methoxy group at the C-8 position can influence the compound's lipophilicity, metabolic stability, and interaction with the target enzyme.[5]

  • Proven Potential: Analogous chloro-quinoline structures have been successfully used to generate compounds with potent activity against a broad spectrum of microbes, including drug-resistant strains.[4][8]

This guide will focus on leveraging the C-2 position as a key anchor point for building novel molecular architectures with potential antimicrobial efficacy.

Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for derivatizing this compound involves the displacement of the C-2 chloride by a suitable nucleophile. This SNAr reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex. A wide array of nucleophiles, including amines, thiols, and alcohols, can be employed to generate diverse libraries of compounds.

The general workflow for this synthetic approach is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A This compound (Starting Material) C Reaction Mixture (Solvent, Heat) A->C B Nucleophile (R-NH2, R-SH, etc.) + Base (e.g., K2CO3, TEA) B->C D Crude Product C->D S_NAr Reaction E Purification (Column Chromatography) D->E Work-up F Pure Derivative E->F G Antimicrobial Screening (MIC Determination) F->G Biological Testing H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Identification H->I

Caption: High-level workflow for synthesis and evaluation.

Detailed Protocol: Synthesis of a 2-Amino-8-methoxyquinoline Derivative

This protocol provides a representative method for the synthesis of an N-substituted 2-amino-8-methoxyquinoline derivative. The procedure is adapted from established methodologies for similar chloroquinoline scaffolds.[9]

3.1. Materials and Equipment

  • This compound (1.0 eq)

  • Substituted amine (e.g., benzylamine) (1.2 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Dimethylformamide (DMF) or Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

  • Rotary evaporator

  • Silica gel for column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., 10 mL of DMF).

  • Reagent Addition: Add the substituted amine (1.2 eq) to the flask, followed by the base (TEA, 2.0 eq). The base is critical to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring. The choice of temperature and solvent depends on the reactivity of the nucleophile; less reactive amines may require higher temperatures or a higher boiling point solvent.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. Reactions are often complete within 6-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If using DMF, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL). The organic layers are combined. If using ethanol, the solvent can be removed directly under reduced pressure.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized quinoline derivatives is highly dependent on the nature of the substituent introduced at the C-2 position.[1] Analysis of antimicrobial data from related quinoline libraries provides a logical framework for designing new, more potent agents.

SAR Core 8-Methoxyquinoline Core Provides essential scaffold for DNA gyrase interaction C2_Sub C-2 Substituent (Nucleophile) Key determinant of potency & spectrum Bulky/Lipophilic groups may enhance activity against Gram-positive bacteria Polar/Hydrogen-bonding groups can improve Gram-negative activity Core:f1->C2_Sub:f0 Modified Here C8_Methoxy C-8 Methoxy Group Influences target binding and selectivity Affects solubility and metabolic profile Core:f1->C8_Methoxy:f0 Constant Moiety

Caption: Key structural elements influencing antimicrobial activity.

  • Lipophilicity and Size: The nature of the side chain at C-2 dramatically impacts activity. For instance, incorporating bulky, lipophilic groups can enhance activity against Gram-positive bacteria like Staphylococcus aureus by improving membrane penetration.[10]

  • Hydrogen Bonding: Introducing moieties capable of hydrogen bonding (e.g., amides, sulfonamides) can be crucial for interaction with the target enzyme's active site and may broaden the spectrum to include Gram-negative bacteria.[8]

  • Basic Amines: The inclusion of a basic nitrogen, such as in a piperazine ring, is a common strategy in quinolone antibiotics and can improve pharmacokinetic properties and antibacterial potency.[2]

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related quinoline compounds against various microbial strains. This data illustrates the potential efficacy that can be achieved through derivatization of the quinoline scaffold.

Compound TypeModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Quinoline-SulfonamideSulfamethazine at C-418.021.018.0[4]
Quinoline-SulfonamideSulfapyridine at C-4>5018.815.0[4]
QuinolinequinoneH at C-6, C-71.22>100>100[10]
QuinolinequinoneBr at C-6, C-71.22>100>100[10]
Quinolone-Imidazole HybridMethyl at C-820>5062.5[3]
Quinolone-Imidazole HybridMethoxy at C-6>50>5062.5[3]

Note: Data is for structurally analogous compounds and serves to illustrate the potential of the quinoline class. The position of substitution (e.g., C-4 vs. C-2) and other structural differences will impact activity.

Conclusion

This compound is a high-potential starting material for the development of novel antimicrobial agents. Its activated C-2 position allows for straightforward derivatization via nucleophilic aromatic substitution, enabling the rapid generation of diverse chemical libraries. By strategically selecting nucleophiles based on established structure-activity relationships, researchers can rationally design next-generation quinoline-based therapeutics to address the urgent challenge of antimicrobial resistance. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals working in this critical area.

References

Application Note: Development of Antiviral Compounds from the 2-Chloro-8-methoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Screening, and Optimization of Novel Antiviral Agents

Introduction: The Quinoline Scaffold as an Antiviral Pharmacophore

Quinoline derivatives have demonstrated significant efficacy against a diverse range of viruses, including human immunodeficiency virus (HIV), Zika virus (ZIKV), enteroviruses, and coronaviruses.[1][2][3][4][5] Their mechanism of action can be multifaceted, ranging from inhibiting viral enzymes like reverse transcriptase to interfering with viral entry or replication cycles.[3][4]

The 2-chloro-8-methoxyquinoline scaffold is an ideal starting point for a drug discovery program due to two key structural features:

  • Reactive '2-Chloro' Position: The chlorine atom at the C2 position is activated by the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of diverse chemical moieties to build a compound library.[6][7]

  • Modulating '8-Methoxy' Group: The methoxy group at the C8 position influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. This substituent can be critical for optimizing pharmacokinetic properties and target engagement.

This guide outlines a logical and efficient workflow, from chemical synthesis to biological validation, for identifying lead antiviral candidates derived from this promising scaffold.

Synthesis and Characterization of Quinoline Derivatives

The primary strategy for creating a library of candidate compounds is the nucleophilic substitution of the chlorine atom on the this compound core.

General Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for reacting this compound with various nucleophiles (e.g., primary/secondary amines, thiols).

Rationale: The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the Meisenheimer complex intermediate. A base is often required to deprotonate the incoming nucleophile or to scavenge the HCl byproduct. The choice of temperature and reaction time depends on the nucleophilicity of the attacking species.

Materials:

  • This compound (1 eq.)

  • Nucleophile (e.g., substituted aniline, benzylamine, thiophenol) (1.1-1.5 eq.)

  • Base (e.g., K2CO3, Et3N, or DIPEA) (2-3 eq.)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

Procedure:

  • To a solution of this compound in the chosen solvent, add the nucleophile and the base.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure derivative.

  • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization reagents Combine Reactants: - this compound - Nucleophile - Base & Solvent reaction Heat Reaction Mixture (e.g., 100°C, 12h) reagents->reaction tlc Monitor by TLC reaction->tlc quench Quench with Water tlc->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify nmr NMR (1H, 13C) purify->nmr ms HRMS purify->ms final Pure Compound nmr->final ms->final

Caption: Workflow for synthesis, purification, and characterization of novel quinoline derivatives.

In Vitro Antiviral Screening Cascade

A tiered approach is essential for efficiently identifying promising antiviral candidates while minimizing effort on inactive or toxic compounds. The cascade begins with evaluating compound toxicity, followed by primary and secondary efficacy screens.

G start Synthesized Compound Library cytotoxicity Protocol 3.1: Cytotoxicity Assay (e.g., MTT on Host Cells) start->cytotoxicity calc_cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->calc_cc50 primary_screen Protocol 3.2: Primary Antiviral Screen (e.g., CPE Reduction Assay) calc_cc50->primary_screen Use non-toxic concentrations calc_ec50 Determine EC50 (50% Effective Concentration) primary_screen->calc_ec50 secondary_screen Protocol 3.3: Secondary Antiviral Screen (e.g., Plaque Reduction Assay) calc_ec50->secondary_screen Confirm 'Hits' calc_si Calculate Selectivity Index (SI = CC50 / EC50) secondary_screen->calc_si lead_id Lead Candidate Identification (High SI) calc_si->lead_id

Caption: A systematic cascade for the evaluation of antiviral compounds.

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: This is a mandatory first step to distinguish true antiviral activity from compound-induced cell death.[8][9] The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[9][10] The goal is to determine the 50% cytotoxic concentration (CC50).

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells (e.g., Vero, A549, MDCK) at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in cell culture medium.

  • Treatment: After 24 hours, remove the old medium from the cells and add the compound dilutions. Include "cells only" (no compound) and "blank" (no cells) controls. Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot cell viability against the logarithm of compound concentration and use non-linear regression to calculate the CC50 value.

Protocol: Primary Antiviral Screen (CPE Reduction Assay)

Rationale: The Cytopathic Effect (CPE) Reduction Assay is a robust method for high-throughput screening. It measures the ability of a compound to protect host cells from virus-induced damage and death.[11]

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells and incubate for 24 hours to form a confluent monolayer.

  • Infection and Treatment: Prepare serial dilutions of the test compounds at concentrations below their determined CC50. Remove the growth medium from the cells. Add the compound dilutions to the wells, followed immediately by a standardized amount of virus (e.g., a multiplicity of infection (MOI) of 0.01).

  • Controls: Include the following controls:

    • Virus Control: Cells + Virus (no compound) - Represents 0% protection

    • Cell Control: Cells only (no virus, no compound) - Represents 100% protection/viability

    • Positive Control: Cells + Virus + Known Antiviral Drug

  • Incubation: Incubate the plate at 37°C until CPE is clearly visible (typically 80-90%) in the Virus Control wells (usually 2-5 days).

  • Staining: Remove the medium and stain the remaining viable cells with a solution like 0.1% Crystal Violet in 20% ethanol. After staining, wash the wells gently with water and allow them to dry.

  • Quantification: Solubilize the stain (e.g., with methanol) and read the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration. Plot the inhibition percentage against the log of compound concentration to determine the 50% effective concentration (EC50) using non-linear regression.

Protocol: Secondary Antiviral Screen (Plaque Reduction Assay)

Rationale: This assay is considered the "gold standard" for quantifying viral infectivity and its inhibition.[12] It directly measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death caused by viral replication and spread. This provides more accurate EC50 values for promising "hits" from the primary screen.

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Prepare serial dilutions of the virus. Remove the growth medium from the cells and inoculate them with the virus dilutions. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay Application: During the adsorption period, prepare an overlay medium containing various concentrations of the test compound mixed with a semi-solid agent (e.g., 1.2% Avicel® or 0.6% agarose in culture medium).

  • Treatment: After adsorption, remove the virus inoculum and gently add the compound-containing overlay. The semi-solid nature of the overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C for 2-5 days, depending on the virus, until plaques are visible.

  • Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with Crystal Violet to visualize and count the plaques. Plaques appear as clear zones against a purple background of viable cells.[12]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value by plotting the percentage of reduction against the log of compound concentration.

Data Interpretation & Lead Candidate Selection

The ultimate goal is to identify compounds that are highly potent against the virus but minimally toxic to host cells.

The Selectivity Index (SI)

The most critical parameter for prioritizing lead candidates is the Selectivity Index (SI). It provides a quantitative measure of the compound's therapeutic window.

SI = CC50 / EC50

A higher SI value is desirable.[8][13] Generally, an SI > 10 is considered a good starting point for further investigation, while an SI > 100 indicates a very promising candidate.

Structure-Activity Relationship (SAR) Analysis

SAR analysis involves systematically modifying the structure of the initial "hit" compounds and observing the effect on antiviral activity (EC50) and cytotoxicity (CC50).[3][14] This process provides crucial insights for rationally designing more potent and selective analogs.

Example SAR Data Table:

Compound IDR-Group (Substitution at C2)CC50 (µM)EC50 (µM)SI (CC50/EC50)
Parent -Cl>100>50-
QN-01 -NH-(4-fluorophenyl)>10015.2>6.6
QN-02 -NH-(4-methoxyphenyl)>1005.1>19.6
QN-03 -NH-(4-(trifluoromethyl)phenyl)85.528.43.0
QN-04 -S-(4-chlorophenyl)>1008.9>11.2

Hypothetical data for illustrative purposes.

Lead Selection Logic

G start Compound Data (CC50, EC50) cc50_check CC50 > 50µM? start->cc50_check ec50_check EC50 < 10µM? cc50_check->ec50_check Yes discard_toxic Discard (High Toxicity) cc50_check->discard_toxic No si_check SI > 10? ec50_check->si_check Yes discard_inactive Discard (Low Potency) ec50_check->discard_inactive No deprioritize Deprioritize (Low Selectivity) si_check->deprioritize No lead_candidate Prioritize for Further Study si_check->lead_candidate Yes

Caption: Decision-making flowchart for prioritizing antiviral hit compounds.

Conclusion and Future Directions

This application note provides a validated roadmap for leveraging the this compound scaffold in antiviral drug discovery. By following this integrated approach of targeted synthesis and systematic biological evaluation, researchers can efficiently identify and optimize novel quinoline-based antiviral lead compounds.

Once a lead candidate with a high Selectivity Index is identified, subsequent studies should focus on:

  • Mechanism of Action Studies: Elucidating the specific stage of the viral lifecycle that is inhibited (e.g., entry, replication, egress) using techniques like time-of-addition assays.[15][16]

  • Broad-Spectrum Activity: Screening the lead compound against a panel of related viruses to determine its spectrum of activity.

  • In Vivo Efficacy: Evaluating the compound's performance in relevant animal models of viral infection.

These crucial next steps will determine the therapeutic potential of the newly discovered compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for optimizing the synthesis of 2-Chloro-8-methoxyquinoline, presented in a technical support format with troubleshooting and FAQs for researchers.

Welcome to the technical support center for the synthesis of this compound. This valuable heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceuticals, including potential anticancer agents.[1] However, its synthesis can present challenges, from low yields to difficult purifications. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to help you navigate and optimize your synthetic route.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound is typically approached via two primary routes: the chlorination of a pre-formed quinoline core or a cyclization reaction to build the quinoline system. Understanding these pathways is the first step in effective troubleshooting.

  • Chlorination of 8-methoxyquinolin-2(1H)-one: This is a direct and common method. The hydroxyl group at the 2-position of the quinolinone tautomer is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

  • Multi-step Synthesis from 8-Hydroxyquinoline: This route involves a sequence of reactions: N-oxidation of 8-hydroxyquinoline, rearrangement to 2-hydroxy-8-acetoxyquinoline, chlorination, and finally methylation of the 8-hydroxy group to an 8-methoxy group.[4]

  • Vilsmeier-Haack Reaction: This approach builds the quinoline ring system by reacting an N-arylacetamide (like N-(o-methoxyphenyl)acetamide) with the Vilsmeier reagent (POCl₃/DMF).[5] This method forms a 2-chloro-3-formylquinoline derivative, which may require subsequent removal of the formyl group depending on the desired final product.

Synthetic_Pathways cluster_0 Route 1: Chlorination cluster_1 Route 2: Multi-Step cluster_2 Route 3: Vilsmeier-Haack A 8-Methoxyquinolin-2(1H)-one B This compound A->B POCl₃ C 8-Hydroxyquinoline D 8-Hydroxyquinoline-N-oxide C->D Oxidation E 2-Chloro-8-hydroxyquinoline D->E Rearrangement & Chlorination F This compound E->F Methylation (CH₃I) G N-(o-methoxyphenyl)acetamide H 2-Chloro-3-formyl-8-methoxyquinoline G->H POCl₃ / DMF I This compound H->I Deformylation (if needed)

Caption: High-level overview of primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My yield is consistently low when chlorinating 8-methoxyquinolin-2(1H)-one with POCl₃. What are the most likely causes?

Low yields in this critical step are often traced to one of four factors: incomplete reaction, reagent decomposition, side reactions, or product loss during workup.

  • Incomplete Reaction: The conversion of the 2-quinolone to the 2-chloroquinoline is a dehydroxy-chlorination reaction. Insufficient heating or too short a reaction time are common culprits. The reaction typically requires temperatures of 90-120°C for several hours.[3]

    • Causality: The carbonyl oxygen of the quinolone must be activated by POCl₃ to form a good leaving group. This process has a significant activation energy barrier, necessitating elevated temperatures to drive the reaction to completion.

    • Solution: Ensure your reaction is heated to at least 100°C and monitor its progress using Thin Layer Chromatography (TLC). If starting material persists after 4-6 hours, consider extending the reaction time.

  • Reagent Decomposition: Phosphorus oxychloride is highly sensitive to moisture.[3] Any water present in the starting material, solvent, or glassware will rapidly hydrolyze POCl₃ to phosphoric acid and HCl, rendering it ineffective.

    • Causality: The P-Cl bonds in POCl₃ are highly electrophilic and readily attacked by nucleophiles like water. This hydrolysis consumes the reagent and introduces protic acids that can complicate the reaction.

    • Solution: Always use freshly distilled or a newly opened bottle of POCl₃. Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: While the 2-position is the most reactive site, prolonged heating at excessively high temperatures can lead to undesired side reactions on the electron-rich quinoline ring.

    • Solution: Maintain the temperature within the recommended 90-120°C range.[3] Avoid unnecessarily long reaction times once TLC indicates the starting material has been consumed.

  • Product Loss During Workup: The standard workup involves quenching the reaction mixture with ice water and neutralizing it. The product is often a solid that precipitates. If the pH is not carefully controlled or if the mixture is not sufficiently cooled, some product may remain dissolved or form an oil.

    • Solution: Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a base like sodium carbonate or ammonium hydroxide to a pH of 8-9, keeping the temperature low to ensure complete precipitation.[2]

Q2: I am observing significant formation of dark, tar-like byproducts. What causes this and how can I prevent it?

The formation of dark, often intractable, materials is typically a sign of decomposition.

  • Cause: The quinoline ring system, especially when activated by the electron-donating methoxy group, is susceptible to oxidation and polymerization under harsh acidic conditions and high temperatures.[6] Using an excessive amount of a chlorinating agent like PCl₅ in conjunction with POCl₃ can sometimes exacerbate this issue.[6][7]

  • Prevention Strategy:

    • Strict Temperature Control: Do not exceed 120°C. A gradual ramp-up to the target temperature can be beneficial.

    • Inert Atmosphere: Running the reaction under nitrogen or argon minimizes the risk of oxidation from atmospheric oxygen at high temperatures.

    • Reagent Stoichiometry: While POCl₃ is often used in excess to act as a solvent, using a large excess of a more aggressive reagent like PCl₅ is often unnecessary and can be counterproductive. If using a combination, carefully optimize the ratio.

    • Solvent-Free Conditions: For many chlorinations of hydroxy-heterocycles, a solvent-free approach using equimolar amounts of the substrate and POCl₃ (with a base like pyridine) in a sealed reactor can provide a cleaner reaction profile and high yields.[2][8]

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Are conditions anhydrous? Start->Check_Moisture Check_Temp Is temperature optimal (90-120°C)? Check_Moisture->Check_Temp Yes Action_Dry Dry all glassware/reagents. Use inert atmosphere. Check_Moisture->Action_Dry No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Action_Temp Adjust temperature. Avoid overheating. Check_Temp->Action_Temp No Check_Workup Is workup procedure correct? Check_Time->Check_Workup Yes Action_Time Increase reaction time. Monitor by TLC. Check_Time->Action_Time No Action_Workup Quench slowly on ice. Adjust pH to 8-9. Check_Workup->Action_Workup No Success Optimized Yield Check_Workup->Success Yes Action_Dry->Check_Temp Action_Temp->Check_Time Action_Time->Check_Workup Action_Workup->Success

Caption: A logical workflow for troubleshooting low yields in the chlorination step.

Q3: My purification by recrystallization is inefficient. What are the best strategies?

Purification can be challenging if the crude product contains unreacted starting material or isomeric byproducts.

  • Recrystallization:

    • Problem: The starting material, 8-methoxyquinolin-2(1H)-one, has different polarity and solubility compared to the product. Finding a single solvent that effectively separates them can be difficult.

    • Solution: A mixed-solvent system is often effective. Ethanol, methanol, or ethyl acetate can be used to dissolve the product, followed by the addition of a non-polar solvent like hexanes or water to induce crystallization. Experiment with different solvent pairs to find the optimal system.

  • Column Chromatography:

    • When to Use: If recrystallization fails to remove impurities, especially those with similar polarity to the product, column chromatography is the preferred method.[9]

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: Start with a non-polar eluent system, such as Hexane:Ethyl Acetate (9:1), and gradually increase the polarity. The product, being moderately polar, should elute with a good separation from more polar starting materials or less polar byproducts. Determine the optimal eluent system first using TLC.[9]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a suitable quenching agent (like sodium bicarbonate solution) readily available for spills.

FAQ 2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture on a silica gel plate alongside a spot of your starting material. Develop the plate in an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.

FAQ 3: What are the optimal conditions for the methylation of 2-Chloro-8-hydroxyquinoline?

This step is typically an Sₙ2 reaction (Williamson ether synthesis).

  • Base: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group.[4]

  • Methylating Agent: Methyl iodide (CH₃I) is a common and effective reagent.[4]

  • Solvent: A polar aprotic solvent like acetone or DMF facilitates the reaction.[4]

  • Conditions: The reaction is usually performed at room temperature and stirred overnight to ensure completion.[4]

FAQ 4: Are there alternative chlorinating agents to POCl₃?

Yes, other reagents can be used, though POCl₃ is the most common.

  • POCl₃/PCl₅: A mixture of phosphorus oxychloride and phosphorus pentachloride can be more potent, but also increases the risk of side reactions.[7]

  • Thionyl Chloride (SOCl₂): In some cases, thionyl chloride with a catalytic amount of DMF can be used for similar transformations.[10]

  • Vilsmeier Reagent (POCl₃/DMF): As a synthetic route, this reagent both builds the quinoline ring and installs the 2-chloro substituent simultaneously.[11]

Section 4: Data Summary Tables

Table 1: Comparison of Common Chlorinating Conditions

Reagent(s)Typical TemperatureKey AdvantagesPotential Issues
POCl₃ (excess)90-120°CActs as both reagent and solvent; widely used.Can require high temperatures; sensitive to moisture.[3]
POCl₃ / PCl₅80-100°CMore reactive; may work at lower temperatures.Higher risk of byproduct formation and charring.[6][7]
POCl₃ / Pyridine (Solvent-Free)140°C (sealed)High efficiency, clean reaction, suitable for scale-up.Requires a sealed pressure vessel.[2][8]
SOCl₂ / DMF (cat.)70-80°CMilder conditions may be possible.Less commonly reported for this specific substrate.

Table 2: Recommended Solvents for Purification

Purification MethodSolvent System (Starting Point)Rationale
RecrystallizationEthanol/Water or Ethyl Acetate/HexanesGood for separating compounds with different polarities.
Column ChromatographyHexane/Ethyl Acetate (gradient from 95:5 to 80:20)Provides excellent separation of product from starting material and byproducts.[9]

Section 5: Detailed Experimental Protocols

Protocol 1: Synthesis via Chlorination of 8-methoxyquinolin-2(1H)-one

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add 8-methoxyquinolin-2(1H)-one (1.0 eq). In the fume hood, carefully add phosphorus oxychloride (POCl₃) (10 eq, acting as solvent).

  • Reaction: Stir the mixture and slowly heat to 100-110°C using an oil bath. Maintain this temperature for 4-6 hours.

  • Monitoring: Periodically take a small aliquot, quench it carefully in a vial with ice and NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic solution by adding solid sodium carbonate or a saturated Na₂CO₃ solution in portions until the pH reaches 8-9. Keep the mixture cool in an ice bath during neutralization.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying & Purification: Dry the crude product under vacuum. Purify further by recrystallization (e.g., from ethanol/water) or by column chromatography.

Protocol 2: Purification by Column Chromatography [9]

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot on a TLC plate. Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find an eluent system that gives the product an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 6: References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. National Institutes of Health.

  • 2-Chloro-8-methoxy-3-methylquinoline. Smolecule.

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Combes Quinoline Synthesis. Cambridge University Press.

  • Combes quinoline synthesis. Wikipedia.

  • Synthesis of 8-amino-2-methoxyquinoline. PrepChem.com.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health.

  • Skraup reaction. Wikipedia.

  • Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health.

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate.

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies.

  • Preparation and Properties of Quinoline. SlideShare.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health.

  • Process for preparing quinoline bases. Google Patents.

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.

  • Technical Support Center: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.

  • Method for synthesizing 8-hydroxyquinoline. Google Patents.

  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.

  • N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. National Institutes of Health.

  • Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline. Benchchem.

  • How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Guidechem.

  • This compound (C007B-514112). Cenmed Enterprises.

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

References

Technical Support Center: Purification of 2-Chloro-8-methoxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-8-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges associated with the recrystallization of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Crystal Yield After Cooling

Question: I've performed the recrystallization of this compound, but upon cooling, I'm getting a very low yield of crystals, or none at all. What could be the problem?

Answer: A low or nonexistent crystal yield is a frequent issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: The most common reason for poor yield is using too much solvent to dissolve the crude product.[1] This results in a solution that is not supersaturated upon cooling, thus preventing crystallization.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. An ideal solvent should show high solubility at elevated temperatures and low solubility at room or cold temperatures.[2][3]

  • Cooling Too Rapidly: Fast cooling can lead to the formation of a supersaturated solution without crystal nucleation or the formation of very fine, difficult-to-filter crystals.

Troubleshooting Steps:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Solvent Re-evaluation: If concentration doesn't work, the solvent may be inappropriate. It's crucial to perform small-scale solubility tests with a range of solvents to find the optimal one.[4][5] For quinoline derivatives, solvents like ethanol, ethyl acetate, or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are often effective.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[6] This creates nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed for crystallization.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: When I cool the recrystallization solution, my this compound separates as an oil rather than forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate can sometimes promote crystallization over oiling.

  • Change the Solvent System:

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

    • Mixed Solvent System: A common technique is to use a mixed solvent system.[2] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. For quinoline derivatives that oil out, a solvent/anti-solvent approach like dichloromethane/hexane or ethyl acetate/hexane can be effective.[7]

  • Increase the Initial Solvent Volume: Oiling out can sometimes be caused by a solution that is too concentrated. Try using slightly more solvent during the initial dissolution step.

Issue 3: Colored Impurities in the Final Crystals

Question: My recrystallized this compound has a noticeable color, suggesting the presence of impurities. How can I remove these?

Answer: Colored impurities are often large, polar molecules that can be adsorbed onto the surface of your desired crystals.

Troubleshooting Steps:

  • Activated Charcoal Treatment:

    • After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Crucially, perform a hot filtration to remove the charcoal before allowing the solution to cool. If the solution cools with the charcoal, the impurities can re-dissolve.

  • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity and remove residual color.

  • Column Chromatography: If recrystallization fails to remove the colored impurities, purification by column chromatography may be necessary. For quinoline derivatives, which can be basic, tailing on silica gel can be an issue.[8] Using a solvent system with a small amount of a basic modifier like triethylamine (0.5-1%) can improve separation.[8]

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization

The choice of solvent is the most critical step for a successful recrystallization.[3][4] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2]

Materials:

  • Crude this compound

  • Test tubes

  • A selection of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water)

  • Heating block or water bath

Procedure:

  • Place approximately 50 mg of your crude this compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Agitate the mixture. Note if the compound dissolves. A good solvent will not fully dissolve the compound at this stage.[3]

  • For the solvents in which the compound was not soluble at room temperature, gently heat the test tubes in a water bath or on a heating block. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Table 1: Solvent Properties for Recrystallization of Quinoline Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good choice for quinoline derivatives.
Methanol65PolarSimilar to ethanol, but lower boiling point.
Ethyl Acetate77IntermediateGood for compounds of intermediate polarity.
Acetone56Polar AproticCan be effective, but its low boiling point requires care.
Toluene111Non-polarCan be useful for less polar quinoline derivatives.
Hexane69Non-polarOften used as an anti-solvent in mixed systems.
Water100Very PolarGenerally not suitable for this compound unless used in a mixed system with a miscible organic solvent.

Note: This table provides general guidance. Experimental verification is essential.

Protocol 2: Standard Recrystallization Workflow

This protocol outlines the steps for recrystallizing this compound once a suitable solvent has been identified.

Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution Add minimum amount of hot solvent to crude solid. B 2. Hot Filtration (Optional) Remove insoluble impurities. A->B C 3. Slow Cooling Allow solution to cool to room temperature. B->C D 4. Ice Bath Cooling Maximize crystal formation. C->D E 5. Vacuum Filtration Isolate crystals from mother liquor. D->E F 6. Washing Wash crystals with a small amount of cold solvent. E->F G 7. Drying Dry crystals to remove residual solvent. F->G H Pure Product G->H

Caption: A standard workflow for the purification of this compound by recrystallization.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1] It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid reagents), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3] Rushing this step can lead to smaller, less pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from their surface.[1]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: Navigating the Chromatographic Purification of Chloro-Methoxy Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. The purification of substituted quinolines, particularly those bearing both electron-withdrawing (chloro) and electron-donating (methoxy) groups, presents a unique set of challenges in column chromatography. The inherent basicity of the quinoline nitrogen, coupled with the nuanced polarity imparted by its substituents, often leads to frustrating outcomes like severe peak tailing, sample degradation, and co-elution with closely related impurities.

This guide is structured to address these specific issues head-on. We will move beyond simple protocols to explain the underlying chemical interactions responsible for these challenges, empowering you to make informed decisions and rationally troubleshoot your separations.

Troubleshooting Guides: Common Scenarios & Solutions

Q1: My chloro-methoxy quinoline is streaking badly on the TLC plate and I'm getting severe tailing during column chromatography. What's happening and how can I fix it?

A1: The Cause: Strong Acid-Base Interactions

This is the most common issue faced when purifying quinoline derivatives on standard silica gel. The root cause is a strong, non-ideal secondary interaction between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a portion of your compound being retained more strongly than the rest, resulting in a "tail" that follows the main peak, reducing resolution and purity.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most straightforward solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the most common choice. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your quinoline compound and allowing it to elute symmetrically.[1][3]

    • Recommendation: Start by adding 0.5-2% TEA to your eluent system.[1] You should observe an immediate improvement in peak shape on your analytical TLC plate.

  • Use an Alternative, Less Acidic Stationary Phase: If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is the next logical step.

    • Alumina: Both neutral and basic alumina are excellent alternatives to silica gel for purifying basic compounds like quinolines.[1][2] Basic alumina is generally preferred for strongly basic compounds.

    • Bonded Silica: Phases like Diol or Amino-bonded silica can offer different selectivity and are less acidic than bare silica.[3]

Q2: My recovery from the column is very low, and I'm seeing new, unexpected spots on my post-column TLC analysis. Is my compound degrading?

A2: The Cause: Acid-Catalyzed Decomposition

Yes, it is highly likely your compound is degrading. The acidic surface of silica gel can act as a catalyst for the decomposition of sensitive organic molecules.[4][5][6] Chloro-methoxy quinolines can be particularly susceptible depending on the substitution pattern. Before attempting a large-scale purification, it is crucial to verify the stability of your compound on silica.

Solutions:

  • Confirm Instability with a 2D TLC Test: This simple test provides definitive evidence of on-plate degradation.[7]

    Protocol: 2D TLC Stability Test

    • Spot your crude mixture in one corner of a square TLC plate, about 1.5 cm from each edge.

    • Develop the plate as usual in your chosen solvent system.

    • Remove the plate and thoroughly dry it to remove all solvent.

    • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

    • Develop the plate again in the same solvent system.

    • Analysis: If your compound is stable, all spots will lie on the diagonal of the plate. Any spots that appear off the diagonal represent degradation products formed during the first elution and subsequent exposure to the silica.[7]

  • Deactivate the Silica Gel: If you must use silica, neutralizing its acidic sites is critical. This can be done by pre-flushing the packed column with a solvent system containing a base.[1][3]

    Protocol: Silica Gel Column Deactivation

    • Pack your column with silica gel as you normally would.

    • Prepare a flush solvent identical to your initial elution solvent, but with the addition of 1-3% triethylamine.[3]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.

    • Flush the column again with 2-3 column volumes of your initial elution solvent (this time without triethylamine) to remove any excess base before loading your sample.[3]

  • Minimize Contact Time and Temperature:

    • Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[2]

    • If the compound is thermally labile, consider running the column in a cold room to slow the rate of decomposition.[1]

Q3: My target compound is co-eluting with an impurity, and I can't achieve baseline separation. What are my options?

A3: The Cause: Insufficient Selectivity

Co-elution occurs when two or more compounds have very similar retention factors in a given chromatographic system.[8][9] To resolve them, you must change the "selectivity" (α) of your system—meaning you need to alter the chemical interactions to make one compound stick more or less than the other.

Solutions:

  • Systematically Alter the Mobile Phase: Changing the composition of the mobile phase is the first and easiest variable to adjust. The goal is to introduce different types of intermolecular interactions. Do not just vary the ratio of your current solvents; change the solvents themselves.

    Solvent System Class Example Solvents Primary Interactions Notes for Quinolines
    Protic/Aprotic Mix Hexanes / Ethyl AcetateDipole-dipole, H-bond acceptingThe standard starting point.
    Chlorinated/Alcohol Mix Dichloromethane / MethanolDipole-dipole, H-bond donating & acceptingOften provides very different selectivity. Methanol can help disrupt interactions with silica.
    Aromatic/Aprotic Mix Toluene / Ethyl Acetateπ-π stacking, dipole-dipoleCan be very effective for aromatic compounds like quinolines, offering unique selectivity.
    Ethereal/Aprotic Mix Hexanes / Diethyl Ether or MTBEDipole-dipole, H-bond acceptingEthers offer different selectivity compared to esters like ethyl acetate.
  • Employ Gradient Elution: For very closely eluting spots, a shallow gradient can significantly improve resolution.[10] Start with a solvent system where your target compound has a high Rf and the impurity is slightly lower, then run a shallow gradient to a stronger eluent. This allows the top spot to move further down the column before the bottom spot begins to move quickly, exaggerating the separation.

  • Change the Stationary Phase Chemistry: If solvent changes fail, a different stationary phase is required.

    • Reversed-Phase (C18): If your chloro-methoxy quinoline is sufficiently non-polar, reversed-phase chromatography can be an excellent option to avoid issues with silanol interactions.[1][11] The mobile phase is typically a polar mixture, like water and acetonitrile or methanol.[12]

Q4: My compound has poor solubility in the initial non-polar mobile phase, leading to a broad band upon loading. How should I load my sample?

A4: The Cause: Band Broadening from Strong Loading Solvent

Dissolving your sample in a solvent that is much more polar than your mobile phase is a common cause of poor separation.[13] The strong solvent carries your compound part-way down the column in a diffuse band before the mobile phase can take over, destroying any potential for sharp peaks.

Solutions:

  • Wet Loading (Minimal Strong Solvent): Dissolve your crude product in the absolute minimum amount of a solvent that is only slightly more polar than your mobile phase (e.g., dichloromethane).[2][13] Carefully apply this concentrated solution to the top of the column.

  • Dry Loading (Recommended): This is the superior method for compounds with poor solubility or when a strong solvent is unavoidable for dissolution.[2][13]

    Protocol: Dry Loading a Sample

    • Dissolve your crude sample completely in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • In a round-bottom flask, add a small amount of silica gel (typically 2-5 times the mass of your crude sample).

    • Add the solution of your compound to the flask and mix to create a slurry.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.

    • Gently add a protective layer of sand on top before beginning your elution.[2]

Visual Workflow and Logic Diagrams

troubleshooting_workflow start Start Purification (TLC Analysis) tailing Severe Tailing or Streaking Observed? start->tailing degradation Low Recovery or New Spots Formed? tailing->degradation No add_tea Add 0.5-2% TEA to Mobile Phase tailing->add_tea Yes coelution Co-eluting Spots? degradation->coelution No test_stability Perform 2D TLC Stability Test degradation->test_stability Yes optimize_solvent Optimize Mobile Phase (Change Solvent Selectivity) coelution->optimize_solvent Yes finish Successful Purification coelution->finish No add_tea->degradation change_phase Switch to Alumina (Neutral or Basic) change_phase->finish test_stability->coelution Compound Stable deactivate_silica Deactivate Silica with TEA Flush test_stability->deactivate_silica Degradation Confirmed deactivate_silica->coelution Success deactivate_silica->change_phase Still Fails gradient Use Shallow Gradient Elution optimize_solvent->gradient Minor Improvement optimize_solvent->finish Success gradient->change_phase Still Fails gradient->finish Success

peak_tailing_logic problem {Problem: Peak Tailing|Basic Quinoline (Lewis Base) Interacts with Acidic Silanol (Brønsted Acid)} solution1 {Solution 1: Mask Silanols|Add Triethylamine (TEA) to Mobile Phase|TEA is a stronger, non-polar base that competitively binds to silanol sites.} problem->solution1 solution2 {Solution 2: Remove Silanols|Change Stationary Phase|Use Alumina (no silanols) or End-Capped C18 (fewer accessible silanols).} problem->solution2 outcome {Outcome: Symmetrical Peak|Quinoline interacts primarily with the mobile phase, leading to ideal chromatographic behavior.} solution1->outcome solution2->outcome

Frequently Asked Questions (FAQs)

  • Q: How much Triethylamine (TEA) is too much?

    • A: Generally, 0.5-2% (v/v) is sufficient. Using too much TEA can sometimes alter the polarity of your mobile phase significantly, causing all compounds to elute faster. Always optimize the concentration with analytical TLC first.

  • Q: What is the difference between neutral, basic, and acidic alumina, and which one should I use?

    • A: The difference lies in the pH of the alumina surface. For basic compounds like chloro-methoxy quinolines, basic alumina (pH ~9.5) is often a good choice as it prevents strong adsorption of the basic nitrogen. Neutral alumina (pH ~7) is a versatile alternative and a safer starting point if you are unsure of your compound's stability. Avoid acidic alumina.

  • Q: My compound won't move off the baseline even in 100% Ethyl Acetate. What now?

    • A: You need a more polar mobile phase. A common next step is to introduce an alcohol. Start by trying a 95:5 mixture of Ethyl Acetate / Methanol or Dichloromethane / Methanol. Remember to add 0.5-1% TEA to these systems as well to prevent tailing.[7]

  • Q: Can I switch solvent systems mid-column?

    • A: It is generally not recommended to switch from one solvent class to another (e.g., Hexane/EtOAc to DCM/MeOH) during a run, as solvent miscibility and the heat generated from mixing on the column can crack the stationary phase and ruin the separation. A gradient should be performed by varying the ratio of two miscible solvents.[4]

References

Technical Support Center: Improving Regioselectivity in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted quinolines. Quinolines are a cornerstone of heterocyclic chemistry, forming the scaffold of numerous pharmaceuticals and functional materials. However, achieving the desired substitution pattern, particularly with unsymmetrical starting materials, remains a significant synthetic challenge.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during key synthetic procedures. Our goal is to equip you with the knowledge to not only solve common regioselectivity problems but also to proactively design more selective and efficient syntheses.

Troubleshooting Guides

Regioselectivity issues are common in classical quinoline syntheses. The following tables address specific problems you might encounter, their probable causes, and actionable solutions grounded in mechanistic principles.

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: You are attempting a Friedländer annulation between a 2-aminoaryl aldehyde/ketone and an unsymmetrical ketone (e.g., 2-butanone), resulting in a difficult-to-separate mixture of two regioisomeric quinolines.[1][2]

Potential CauseDetailed Explanation & Solution
Lack of Mechanistic Control The classical Friedländer reaction, often catalyzed by strong acids or bases, can proceed through two competing pathways: an aldol condensation followed by cyclization, or Schiff base formation followed by cyclization.[3] With unsymmetrical ketones, the initial enolate formation or condensation can occur on either α-carbon, leading to a mixture of products.[1] Solution: Employ a catalyst system known to favor one mechanistic pathway. For instance, certain amine catalysts, like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity for the 2-substituted quinoline by favoring a specific enamine intermediate.[2][4]
Steric and Electronic Effects The inherent steric and electronic properties of your unsymmetrical ketone can influence the site of condensation. A less sterically hindered α-carbon is often more reactive. Solution 1 (Substrate Modification): If synthetically feasible, introduce a bulky protecting group or a directing group on one side of the ketone to sterically disfavor reaction at that position.[2] Solution 2 (Catalyst Choice): Lewis acids can coordinate to the carbonyl oxygen, altering the electronic properties and potentially directing the reaction. Experiment with different Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) to find one that favors your desired isomer.
Reaction Conditions Temperature and solvent can significantly impact the equilibrium between intermediates and the rates of competing reaction pathways. Solution: Systematically screen reaction conditions. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Solvent polarity can also influence the stability of charged intermediates in acid- or base-catalyzed reactions.
Issue 2: Undesired Regioisomer in Doebner-von Miller/Skraup Synthesis

Symptom: Your Doebner-von Miller reaction using a substituted aniline and an α,β-unsaturated aldehyde/ketone is yielding the wrong quinoline isomer (e.g., you desire the 7-substituted product but obtain the 5-substituted one).[1][5]

Potential CauseDetailed Explanation & Solution
Ambiguous Cyclization The key step determining regioselectivity in the Doebner-von Miller and Skraup syntheses is the electrophilic cyclization of an aniline derivative onto the aromatic ring.[5][6] For meta-substituted anilines, cyclization can occur either ortho or para to the substituent, leading to a mixture of 5- and 7-substituted quinolines.[1] Solution (Electronic Guidance): The regiochemical outcome is often dictated by the electronic nature of the substituent on the aniline. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ tend to direct cyclization to the para position, favoring the 7-substituted quinoline. Electron-withdrawing groups (EWGs) like -NO₂ or -Cl often favor cyclization at the ortho position, leading to the 5-substituted isomer. Choose your starting aniline accordingly if possible.
Harsh Reaction Conditions The strongly acidic conditions (e.g., concentrated H₂SO₄) and high temperatures typical of these reactions can sometimes lead to side reactions or decreased selectivity. Solution: Explore milder acid catalysts or alternative synthetic routes. For instance, modern catalytic methods involving transition metals can offer higher regioselectivity under less harsh conditions.[7]
Reversal of "Normal" Regioselectivity The standard Doebner-von Miller reaction typically proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, leading to 2- and/or 3-substituted quinolines.[5][8] Solution (Mechanism Redirection): To achieve "reversed" regioselectivity (i.e., obtaining a 4-substituted quinoline), you can modify the substrate to favor a 1,2-addition (Schiff base formation) pathway. Using γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA) has been shown to reverse the standard regiochemistry, yielding 4-substituted quinolines.[5][9]
Issue 3: Competing Cyclization in Combes and Conrad-Limpach-Knorr Syntheses

Symptom: In a Combes synthesis with an unsymmetrical β-diketone or a Conrad-Limpach-Knorr synthesis with an unsymmetrical β-ketoester, you are getting a mixture of the two possible regioisomeric quinolines/quinolones.[10][11][12]

Potential CauseDetailed Explanation & Solution
Similar Reactivity of Carbonyls In the Combes synthesis, the initial condensation of the aniline can occur with either of the two carbonyl groups of the β-diketone. The subsequent acid-catalyzed cyclization determines the final substitution pattern.[10] Similarly, in the Conrad-Limpach-Knorr synthesis, the initial reaction can be either an attack on the ketone or the ester carbonyl, leading to different intermediates and final products under different conditions.[11][13][14] Solution (Temperature Control - Conrad-Limpach-Knorr): This is the most critical factor. Lower temperatures (kinetic control) favor the more reactive ketone carbonyl for the initial attack, leading to the 4-quinolone (Conrad-Limpach product). Higher temperatures (thermodynamic control) favor the attack on the ester carbonyl, leading to the 2-quinolone (Knorr product).[12][15]
Steric and Electronic Ambiguity If the two sides of the unsymmetrical β-dicarbonyl compound are sterically and electronically similar, it will be difficult to achieve high selectivity. Solution (Substrate Design): Design your β-dicarbonyl substrate with significantly different substituents. For example, using a β-ketoester where one substituent is a bulky alkyl group and the other is a methyl group can heavily bias the initial aniline attack due to sterics, improving the regioselectivity of the Combes synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1][2] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[2]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][2]

Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of a pre-formed quinoline ring, offering an alternative to de novo synthesis when specific substitution patterns are desired.[16] By using a directing group, often the quinoline nitrogen itself (or as an N-oxide), catalysts can be directed to activate a specific C-H bond. For example, palladium-catalyzed reactions are well-known for C2-arylation of quinoline N-oxides, while rhodium(III) catalysis can achieve regioselective C8-alkylation.[16][17] These methods provide access to functionalized quinolines that are often difficult to obtain through traditional synthetic routes.[2][16]

Q4: Are there "greener" methods available that also offer good regioselectivity?

A4: Yes, significant research has focused on developing more environmentally benign methods for quinoline synthesis.[7][18] Many of these approaches also provide excellent regioselectivity. Examples include:

  • Microwave-assisted synthesis: This can reduce reaction times and often improves yields and selectivity.[7]

  • Use of recyclable catalysts: Heterogeneous catalysts, such as nanocatalysts or solid-supported acids, can be easily removed and reused, reducing waste.[18][19]

  • Solvent-free reactions or use of green solvents: Performing reactions neat or in water/ethanol can significantly reduce the environmental impact.[7] Many modern, regioselective catalytic systems are designed with these principles in mind.[7][18]

Visualizing Reaction Pathways

Diagrams can help clarify the decision points and mechanistic steps that govern regioselectivity.

Friedlander_Regioselectivity cluster_pathways Reaction Pathways start 2-Aminoaryl Ketone + Unsymmetrical Ketone catalyst Catalyst Choice (e.g., Base, Acid, Amine) start->catalyst enolate_A Enolate Formation at less hindered α-carbon product_A Regioisomer A (Kinetic Product) enolate_A->product_A Aldol & Cyclization enolate_B Enolate Formation at more hindered α-carbon product_B Regioisomer B (Thermodynamic Product) enolate_B->product_B Aldol & Cyclization catalyst->enolate_A Favored by bulky base catalyst->enolate_B Favored by strong base Doebner_von_Miller_Mechanism reactants Aniline + α,β-Unsaturated Carbonyl Compound path1 1,4-Conjugate Addition (Michael Addition) reactants->path1 Favored by α,β-unsat. ketones path2 1,2-Addition (Schiff Base Formation) reactants->path2 Favored by γ-aryl-β,γ-unsat. α-ketoesters intermediate1 1,4-Adduct path1->intermediate1 intermediate2 Schiff Base path2->intermediate2 product1 2-Substituted Quinoline (Standard Product) intermediate1->product1 Cyclization & Oxidation product2 4-Substituted Quinoline (Reversed Regioselectivity) intermediate2->product2 Cyclization & Oxidation

References

Technical Support Center: Stability of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-Chloro-8-methoxyquinoline, particularly during reaction workup and purification. Our goal is to explain the root causes of these challenges and offer field-proven protocols to ensure the integrity of your compound.

Understanding the Core Instability: The 2-Chloro Position

The primary stability issue with this compound arises from the reactivity of the chlorine atom at the 2-position of the quinoline ring. This position is susceptible to nucleophilic substitution, most commonly hydrolysis, which replaces the chloro group with a hydroxyl group, forming the corresponding 8-methoxyquinolin-2(1H)-one. This transformation is often accelerated by the presence of acidic or basic conditions during aqueous workups.[1][2][3]

Primary Degradation Pathway

The diagram below illustrates the acid-promoted hydrolysis of this compound into its less desired quinolone byproduct. This reaction is a frequent source of impurities during experimental workups.

G cluster_main Hydrolysis of this compound A This compound B 8-Methoxyquinolin-2(1H)-one (Hydrolysis Byproduct) A->B + H₂O (Acid or Base Catalyst)

Caption: Primary degradation pathway of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and processing of this compound in a practical question-and-answer format.

Q1: I'm observing an unexpected, more polar spot on my TLC plate after an aqueous workup. What is it likely to be?

A1: This new, more polar spot is almost certainly the hydrolysis byproduct, 8-methoxyquinolin-2(1H)-one. The hydroxyl group of the quinolone is significantly more polar than the chloro group of the starting material, resulting in a lower Rf value on silica gel TLC.

Causality: The hydrolysis occurs because the 2-position on the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack by water. This process is catalyzed by both acids (which protonate the ring nitrogen, further activating the 2-position) and bases (which can directly attack or generate hydroxide ions). Even seemingly neutral workup conditions can become slightly acidic or basic upon the dissolution of certain salts, promoting this degradation. Several studies have documented the facile hydrolysis of 2-chloroquinolines under acidic conditions, such as with formic acid, to yield the corresponding quinolones.[1][2][3]

Q2: My final product yield is low, and the isolated solid is off-white or yellowish, not the expected color. What could have gone wrong?

A2: Low yields and discoloration are classic indicators of product degradation during workup. Prolonged exposure to harsh pH conditions (either acidic or basic) or elevated temperatures during solvent evaporation can significantly accelerate the hydrolysis reaction described in Q1. The resulting mixture of your desired product and the quinolone byproduct can be difficult to crystallize, leading to physical trapping of impurities and solvents, which manifests as an off-color, often gummy solid with a depressed melting point.[4][5]

Q3: How can I modify my workup protocol to prevent the formation of the quinolone byproduct?

A3: The key is to maintain strict pH control and minimize exposure to high temperatures. A standard acidic or basic wash is often the culprit. We strongly recommend a pH-neutral workup.

Recommended Approach:

  • Avoid Strong Acids/Bases: Do not use washes with HCl, NaOH, or even saturated sodium carbonate if possible.

  • Use a Buffered Wash: The safest method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl). Sodium bicarbonate provides a mildly basic (pH ~8) environment that is generally less aggressive than stronger bases.

  • Temperature Control: Perform all extractions at room temperature or below. When concentrating the product, use a rotary evaporator with a water bath temperature below 40°C to prevent thermal degradation.

See Protocol 1 for a detailed, step-by-step methodology for a stability-focused workup.

Q4: The hydrolysis has already occurred. What is the most effective way to purify my this compound?

A4: If the quinolone byproduct has formed, the most reliable purification method is flash column chromatography on silica gel. The significant difference in polarity between the chloro-product and the hydroxy-byproduct allows for excellent separation.

Key Steps for Purification:

  • TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent ratio should give your desired product an Rf value of ~0.3-0.4.[6]

  • Column Chromatography: The less polar this compound will elute from the column before the more polar 8-methoxyquinolin-2(1H)-one.

For a comprehensive procedure, refer to Protocol 2: Purification by Flash Column Chromatography .

Q5: What are the correct storage conditions for this compound to ensure its long-term stability?

A5: Proper storage is crucial to prevent slow degradation over time. The compound should be stored in a tightly-sealed container to protect it from atmospheric moisture, which can cause hydrolysis. It should be kept in a cool (2-8°C is often recommended), dry, and well-ventilated area away from incompatible substances like strong acids and bases.[4][5][7][8]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving stability issues during your experiment.

G cluster_workflow Troubleshooting Workflow Start Post-Workup Analysis (TLC, NMR) CheckImpurity Impurity Detected? (e.g., new polar spot) Start->CheckImpurity Success Product is Pure. Proceed to Next Step. CheckImpurity->Success No Identify Hypothesis: Impurity is 8-methoxyquinolin-2(1H)-one (Hydrolysis Byproduct) CheckImpurity->Identify Yes Action Select Purification Method Identify->Action Column Perform Flash Column Chromatography (See Protocol 2) Action->Column Recommended Recrystallize Attempt Recrystallization (May be difficult if impurity level is high) Action->Recrystallize Alternative Verify Verify Purity (TLC, NMR, LCMS) Column->Verify Recrystallize->Verify Optimize Optimize Future Workups (See Protocol 1) Verify->Optimize

Caption: A systematic workflow for troubleshooting impurities.

Data Summary Table: Stability Profile
ConditionReagent/ParameterStability of this compoundPrimary RiskRecommendation
Aqueous Wash 1M HClLow Rapid hydrolysis to quinoloneAvoid; use buffered solution if neutralization is needed.
Aqueous Wash 1M NaOHLow Rapid hydrolysis to quinoloneAvoid; use saturated NaHCO₃ for neutralization.
Aqueous Wash Saturated NaHCO₃Good Minimal risk of hydrolysisRecommended for neutralizing acidic reaction mixtures.
Aqueous Wash Brine (Saturated NaCl)High NoneRecommended for removing water from the organic phase.
Temperature > 40°C (e.g., Rotovap)Moderate to Low Increased rate of hydrolysis/decompositionMaintain bath temperature ≤ 40°C during solvent removal.
Storage Ambient, exposed to air/moisturePoor Slow hydrolysis over timeStore in a tightly sealed container at 2-8°C.[5]

Experimental Protocols

Protocol 1: Recommended pH-Controlled Aqueous Workup

This protocol is designed to minimize the risk of hydrolysis during the isolation of this compound from a reaction mixture.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice bath.

  • Quench Carefully (if applicable): If a reactive reagent (e.g., organometallic) was used, quench it slowly by adding a saturated solution of ammonium chloride (NH₄Cl) while stirring in an ice bath.

  • Dilution: Dilute the mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Neutralizing Wash: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40°C.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of this compound from its primary byproduct, 8-methoxyquinolin-2(1H)-one.

  • Determine Eluent System:

    • On a silica TLC plate, spot your crude material.

    • Develop the plate in a test eluent system. A good starting point is 10-20% Ethyl Acetate in Hexanes.

    • Adjust the solvent ratio until the desired product (less polar spot) has an Rf of approximately 0.3-0.4 and is well-separated from the baseline byproduct spot.

  • Prepare the Column:

    • Select an appropriately sized silica gel column for your quantity of crude material.

    • Pack the column with silica gel using the chosen eluent system (wet packing is recommended).

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column and apply positive pressure.

    • Begin collecting fractions. Use TLC to monitor the fractions for the presence of your product.

    • The less polar this compound will elute first. The more polar 8-methoxyquinolin-2(1H)-one will elute much later or may remain on the column.

  • Combine and Concentrate:

    • Combine the pure fractions containing your desired product.

    • Remove the solvent under reduced pressure (bath temperature ≤ 40°C) to yield the purified this compound.

References

Identifying and minimizing byproducts in 2-Chloro-8-methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific reaction. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you identify and minimize byproducts, thereby improving your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are the primary byproducts I should expect?

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction utilizes N-(2-methoxyphenyl)acetamide as the starting material, which undergoes cyclization in the presence of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1]

The primary and most commonly encountered byproduct is 8-methoxyquinolin-2(1H)-one . This results from the hydrolysis of the chloro group at the 2-position of the quinoline ring.[2][3] This hydrolysis can occur during the reaction workup if conditions are not sufficiently anhydrous. Other potential byproducts include:

  • Unreacted Starting Material: Incomplete reaction can leave residual N-(2-methoxyphenyl)acetamide.

  • Polymeric/Tarry Materials: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of intractable tar.[4]

  • Dichlorinated Byproducts: Although less common, over-chlorination at other positions on the quinoline ring is a possibility under forcing conditions.

Q2: My reaction has resulted in a low yield of the desired this compound and a significant amount of a white precipitate that is not my product. What is this precipitate and how can I avoid it?

The white precipitate is almost certainly 8-methoxyquinolin-2(1H)-one , the hydrolysis byproduct.[2] Its formation indicates that water was introduced into the reaction, likely during the workup phase. The 2-chloro group on the quinoline ring is susceptible to nucleophilic substitution, and water is an effective nucleophile under these conditions.

Causality and Prevention:

  • Workup Conditions: The most critical step to prevent hydrolysis is a carefully controlled, anhydrous workup. Quenching the reaction mixture on ice or with an aqueous base solution must be done meticulously.

  • Reagent Quality: Ensure that the DMF and POCl₃ used are of high purity and anhydrous. Moisture in these reagents can lead to byproduct formation.

  • Atmospheric Moisture: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture, particularly if the reaction is run for an extended period.

Troubleshooting Flowchart for Byproduct Identification

G start Reaction Workup Complete check_precipitate Is there a significant amount of white precipitate? start->check_precipitate product_precipitate Precipitate is likely 8-methoxyquinolin-2(1H)-one (hydrolysis byproduct) check_precipitate->product_precipitate Yes check_tlc Analyze crude mixture by TLC/LC-MS check_precipitate->check_tlc No optimize_workup Optimize workup to be anhydrous product_precipitate->optimize_workup multiple_spots Multiple spots observed? check_tlc->multiple_spots identify_spots Identify spots by comparison to starting material and known byproducts multiple_spots->identify_spots Yes end Proceed to Purification multiple_spots->end No (clean reaction) spot_1 Spot corresponding to N-(2-methoxyphenyl)acetamide (unreacted starting material) identify_spots->spot_1 spot_2 Spot corresponding to this compound (product) identify_spots->spot_2 spot_3 Polar spot corresponding to 8-methoxyquinolin-2(1H)-one identify_spots->spot_3 optimize_reaction Optimize reaction conditions (time, temp) spot_1->optimize_reaction spot_3->optimize_workup optimize_workup->check_tlc optimize_reaction->end

Caption: Troubleshooting flowchart for identifying major byproducts.

Q3: My crude reaction mixture is a dark, tarry substance. How can I minimize the formation of these impurities?

The formation of tar is indicative of polymerization or degradation of starting materials and products under harsh reaction conditions.

Minimization Strategies:

ParameterRecommendationRationale
Temperature Maintain a reaction temperature between 70-90°C. Avoid excessive heating.Higher temperatures can promote side reactions and polymerization.
Reagent Addition Add POCl₃ dropwise to the DMF at a low temperature (0-5°C) before adding the acetanilide.The formation of the Vilsmeier reagent is exothermic. Slow addition allows for better temperature control and prevents degradation of the reagent.
Stoichiometry Use a moderate excess of POCl₃ (typically 3-5 equivalents).A large excess of POCl₃ can lead to more aggressive reaction conditions and potential charring.
Reaction Time Monitor the reaction by TLC. Stop the reaction once the starting material is consumed.Prolonged heating after reaction completion can lead to product degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a standard procedure adapted from established methods for similar quinoline syntheses.[1]

Materials:

  • N-(2-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add POCl₃ (3 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes.

  • Add N-(2-methoxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to 80-90°C.

  • Maintain this temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

This protocol outlines the purification of the crude product from Protocol 1.

Method 1: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography [5]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel and dry it.

  • Load the dried silica onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Reaction and Byproduct Formation Pathway

G cluster_0 Vilsmeier-Haack Reaction cluster_1 Byproduct Formation SM N-(2-methoxyphenyl)acetamide Intermediate Cyclization Intermediate SM->Intermediate + Vilsmeier Reagent VR Vilsmeier Reagent (POCl3 + DMF) VR->Intermediate Product This compound Intermediate->Product Cyclization HighTemp High Temperature Intermediate->HighTemp Hydrolysis Hydrolysis (H2O) Product->Hydrolysis Byproduct 8-methoxyquinolin-2(1H)-one Hydrolysis->Byproduct Tar Tarry/Polymeric Byproducts HighTemp->Tar

Caption: Key reaction steps and common byproduct pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Anticancer Activity of 2-Chloro-8-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold." Its rigid, bicyclic aromatic structure provides a versatile framework for the design of therapeutic agents across a spectrum of diseases. Within oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1] This guide focuses on a specific, promising subclass: 2-Chloro-8-methoxyquinoline derivatives. The strategic placement of a chloro group at the 2-position offers a reactive site for further chemical modification, while the methoxy group at the 8-position can modulate the electronic properties and metabolic stability of the molecule. Here, we provide a comparative analysis of the anticancer activity of these derivatives, anchored by a detailed examination of a potent lead compound, and supported by robust experimental data and protocols.

Comparative Analysis of In Vitro Cytotoxicity

The cornerstone of evaluating any potential anticancer agent is its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency. Below, we compare the cytotoxic profiles of a key this compound derivative and its parent compound, neocryptolepine, against a panel of human cancer cell lines.

One of the most extensively studied derivatives is 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (hereafter referred to as Compound 49 ).[1] Its activity has been rigorously benchmarked against its precursor, neocryptolepine, which lacks the 2-chloro and 8-methoxy substitutions.

Table 1: Comparative IC50 Values (μM) of Compound 49 and Neocryptolepine after 48h Treatment [1]

CompoundHCT116 (Colorectal)Caco-2 (Colorectal)PANC-1 (Pancreatic)SMMC-7721 (Liver)AGS (Gastric)HIEC (Normal Intestinal)
Compound 49 0.35 0.54 >10>10>10>50
Neocryptolepine6.26----31.37
5-Fluorouracil4.681.85----
Expert Insights & Structure-Activity Relationship (SAR)

The data presented in Table 1 is revealing. The introduction of the 2-chloro and 8-methoxy groups in Compound 49 leads to a dramatic increase in potency against colorectal cancer cell lines HCT116 and Caco-2, with a 17-fold increase in activity against HCT116 cells compared to neocryptolepine.[1] Crucially, Compound 49 exhibits a high degree of selectivity; its IC50 value against normal human intestinal epithelial cells (HIEC) is greater than 50 μM, indicating a favorable therapeutic window.[1]

The SAR suggests that the 2-chloro and 8-methoxy moieties are critical for the enhanced cytotoxic effect in colorectal cancer cells.[1] The chlorine atom, an electron-withdrawing group, can influence the electronic distribution of the quinoline ring and may participate in key interactions with biological targets. The methoxy group, an electron-donating group, can impact the molecule's lipophilicity and metabolic stability. While comprehensive data on a full series of this compound derivatives is still emerging, the profound increase in potency and selectivity of Compound 49 over its precursor underscores the value of this substitution pattern.

Mechanistic Deep Dive: Unraveling the Anticancer Action

Understanding the mechanism of action is paramount for the rational development of a drug candidate. For this compound derivatives, exemplified by Compound 49, the anticancer effects are not merely cytotoxic but are orchestrated through the targeted disruption of key cellular processes.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[1]

Experimental evidence from Western blot analyses demonstrates that Compound 49 effectively downregulates the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, in HCT116 and Caco-2 cells.[1] This inhibition disrupts the downstream signaling required for cancer cell proliferation and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound49 Compound 49 Compound49->PI3K Inhibition Compound49->AKT Inhibition Compound49->mTORC1 Inhibition MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Derivatives (Varying concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H Apoptosis_Assay_Workflow cluster_prep cluster_stain cluster_analysis A Treat Cells with Quinoline Derivative B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide (PI) C->D E Incubate (15 min, Dark) D->E F Analyze by Flow Cytometry E->F G Quantify Cell Populations (Viable, Apoptotic, Necrotic) F->G

References

A Comparative Guide to the Cytotoxicity of 2-Chloro-8-methoxyquinoline Derivatives and Neocryptolepine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel chemotherapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Quinoline and its fused heterocyclic derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. Among these, neocryptolepine, a natural indoloquinoline alkaloid isolated from the African shrub Cryptolepis sanguinolenta, has garnered considerable attention for its potent cytotoxic properties.[1][2] However, its clinical development is often hampered by factors such as toxicity and the need for improved potency.

This has spurred the rational design and synthesis of novel derivatives aimed at optimizing the therapeutic window. This guide provides a detailed, evidence-based comparison of the cytotoxic profiles of neocryptolepine and a promising class of its synthetic analogues: 2-chloro-8-methoxyquinoline derivatives. We will delve into quantitative experimental data, explore the underlying mechanisms of action, and provide standardized protocols for researchers seeking to evaluate these compounds.

The Contenders: Structural Overview

Neocryptolepine is an indoloquinoline alkaloid characterized by a planar pentacyclic system.[2] Its derivatives are typically modified at various positions to enhance cytotoxic activity.[3][4] In contrast, the this compound scaffold serves as a core for synthetic compounds designed based on the pharmacophores of natural products like neocryptolepine. A notable example is 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which incorporates key structural features intended to improve anticancer activity.[1]

Comparative Cytotoxicity: A Data-Driven Analysis

The ultimate measure of a potential anticancer agent's initial promise lies in its cytotoxicity against cancer cells, often quantified by the half-maximal inhibitory concentration (IC₅₀). The data presented below, synthesized from multiple peer-reviewed studies, compares the in vitro cytotoxicity of neocryptolepine and a lead this compound derivative across various human cancer cell lines.

The choice of cell lines is critical for assessing both potency and selectivity. Colorectal and gastric cancers represent significant global health challenges with a pressing need for new therapeutic options.[1][3] The inclusion of a non-cancerous cell line (e.g., normal intestinal epithelia) is a crucial control, providing an early indication of the compound's potential for selective toxicity towards malignant cells.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) after 48-hour Treatment

Compound/DerivativeHCT116 (Colorectal)Caco-2 (Colorectal)AGS (Gastric)HGC27 (Gastric)MKN45 (Gastric)HIEC (Normal Intestinal)Reference(s)
Neocryptolepine 6.26-20181931.37[1][3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline 0.35 0.54 ---Significantly Reduced Toxicity[1]
Neocryptolepine Derivative C8 --6.9 4.3 3.5 -[3]

Lower IC₅₀ values indicate higher cytotoxic potency.

As the data clearly indicates, synthetic modification of the core structure can lead to dramatic improvements in cytotoxic activity. The this compound derivative demonstrates a 17-fold increase in potency against the HCT116 colorectal cancer cell line compared to the natural lead, neocryptolepine.[1] Furthermore, it exhibits significantly lower toxicity towards normal human intestinal epithelial cells, suggesting a superior selectivity index—a critical parameter in drug development.[1] Similarly, neocryptolepine derivatives like C8 also show enhanced cytotoxicity against various gastric cancer cell lines compared to the parent compound.[3]

Unraveling the Mechanisms of Cytotoxicity

Understanding how these compounds kill cancer cells is paramount for their development as targeted therapies. While both neocryptolepine and the synthetic derivatives induce cell death, their precise molecular interactions differ and converge on common critical pathways.

Neocryptolepine: DNA Intercalation and Topoisomerase II Inhibition

Neocryptolepine and its isomer, cryptolepine, function as DNA intercalating agents.[2] Their planar structure allows them to slip between the base pairs of the DNA double helix, disrupting DNA replication and transcription. This physical obstruction of DNA-processing enzymes is a primary source of their cytotoxic effect. Furthermore, these alkaloids have been shown to interfere with the catalytic activity of human topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during cell division.[2] By inhibiting topoisomerase II, neocryptolepine induces irreparable DNA damage, ultimately triggering programmed cell death (apoptosis).

This compound Derivatives: Targeting the PI3K/AKT/mTOR Pathway

While retaining the core quinoline structure, the synthetic derivatives often exhibit a more targeted mechanism of action. Studies on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline reveal that its potent cytotoxicity is mediated through the modulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is one of the most frequently hyperactivated signaling networks in human cancers, playing a central role in cell proliferation, growth, survival, and migration.

By inhibiting this pathway, the compound triggers a cascade of downstream events:

  • Cell Cycle Arrest: The compound induces a halt in the cell cycle at the G2/M phase, preventing mitotic division.[1][5]

  • Induction of Apoptosis: It promotes programmed cell death by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[1][5]

  • Inhibition of Proliferation and Migration: The compound effectively suppresses the ability of cancer cells to form colonies and migrate, key processes in tumor growth and metastasis.[1]

Many potent neocryptolepine derivatives also appear to exert their cytotoxic effects by targeting the PI3K/AKT/mTOR pathway, suggesting this is a key molecular target for this class of compounds.[3][4]

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Compound This compound Derivative Compound->PI3K Inhibits Compound->AKT Inhibits Compound->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Experimental Methodologies: A Standardized Protocol for Cytotoxicity Assessment

To ensure reproducibility and enable cross-study comparisons, adhering to standardized experimental protocols is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[6]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol describes a self-validating system for determining the IC₅₀ value of a test compound.

1. Cell Seeding and Culture:

  • Rationale: To establish a healthy, logarithmically growing monolayer of cells for treatment.
  • Procedure:
  • Harvest cancer cells (e.g., HCT116) and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
  • Include wells with medium only to serve as a background control.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence and recovery.

2. Compound Treatment:

  • Rationale: To expose the cells to a range of compound concentrations to determine a dose-response curve.
  • Procedure:
  • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).
  • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
  • Incubate the plate for the desired exposure time (e.g., 48 hours).[1]

3. MTT Addition and Incubation:

  • Rationale: Living, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
  • Procedure:
  • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5]
  • Incubate the plate for an additional 4 hours at 37°C, protected from light.[5]

4. Formazan Solubilization and Absorbance Measurement:

  • Rationale: To dissolve the formazan crystals to create a homogenous colored solution whose absorbance is proportional to the number of viable cells.
  • Procedure:
  • Carefully aspirate the medium containing MTT from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[5]
  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
  • Measure the absorbance of each well at a wavelength of 570 nm (or 490 nm depending on the specific protocol) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

5. Data Analysis:

  • Rationale: To calculate the percentage of cell viability and determine the IC₅₀ value.
  • Procedure:
  • Subtract the average absorbance of the medium-only blanks from all other readings.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells: Cell Viability (%) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.[5]
  • Plot the cell viability (%) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

A [label="1. Seed Cells\nin 96-well Plate"]; B [label="2. Incubate 24h\n(37°C, 5% CO₂)"]; C [label="3. Treat Cells with\nCompound Dilutions"]; D [label="4. Incubate 48h"]; E [label="5. Add MTT Reagent\n(10 µL/well)"]; F [label="6. Incubate 4h"]; G [label="7. Solubilize Formazan\n(e.g., with DMSO)"]; H [label="8. Read Absorbance\n(570 nm)"]; I [label="9. Calculate Viability\n& Determine IC₅₀", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Allow Adherence"]; B -> C [label="Expose to Drug"]; C -> D; D -> E [label="Metabolic Conversion"]; E -> F; F -> G [label="Dissolve Crystals"]; G -> H [label="Quantify Color"]; H -> I [label="Data Analysis"]; }

Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparative analysis clearly demonstrates that rationally designed this compound derivatives can significantly outperform the natural lead compound, neocryptolepine, in terms of both cytotoxic potency and selectivity. The shift in the mechanism of action from broad DNA intercalation to targeted inhibition of the PI3K/AKT/mTOR signaling pathway represents a significant advancement. This pathway-specific targeting is a hallmark of modern anticancer drug design, as it offers the potential for greater efficacy in tumors with specific genetic alterations and a more predictable side-effect profile.

While these in vitro results are highly promising, further preclinical development is necessary. Future studies should focus on:

  • Broad-Panel Screening: Evaluating the lead compounds against a wider panel of cancer cell lines to determine the full spectrum of their activity.

  • In Vivo Efficacy: Assessing the antitumor activity in animal models of colorectal and other cancers.

  • Pharmacokinetics and Toxicology: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of the compounds in vivo.

References

The 2-Chloro-8-Methoxyquinoline Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective anticancer activity is a perpetual endeavor. The quinoline nucleus, a privileged heterocyclic system, has long been a focal point of such efforts, yielding numerous compounds with a wide spectrum of pharmacological properties.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 2-chloro-8-methoxy substituted quinolines, a substitution pattern that has shown significant promise in the context of colorectal cancer. We will delve into the experimental data supporting the efficacy of this scaffold, compare its performance with alternative heterocyclic systems targeting similar pathways, and provide detailed experimental protocols to facilitate further research and development.

The Emergence of 2-Chloro-8-Methoxyquinolines as Anticancer Agents

The strategic placement of a chlorine atom at the 2-position and a methoxy group at the 8-position of the quinoline ring has been identified as a key determinant of cytotoxic activity. The electron-withdrawing nature of the chlorine at C2 can enhance the reactivity of the scaffold, while the electron-donating methoxy group at C8 can modulate the electronic properties and metabolic stability of the molecule.[2][3]

A prime exemplar of this scaffold's potential is the indolo[2,3-b]quinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (hereafter referred to as Compound 1), which has demonstrated remarkable and selective cytotoxicity against colorectal cancer (CRC) cell lines.[2]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Experimental evidence strongly suggests that Compound 1 exerts its anticancer effects by modulating the critical PI3K/AKT/mTOR signaling pathway.[2] This pathway is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, survival, and metabolism.[4] The inhibition of this pathway by Compound 1 leads to a cascade of downstream effects, ultimately culminating in cancer cell death.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound1 Compound 1 (2-Chloro-8-methoxyquinoline derivative) Compound1->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by the this compound scaffold.

Cytotoxicity Profile of Compound 1

In vitro studies have highlighted the potent and selective cytotoxic effects of Compound 1 against human colorectal cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1 HCT116 (Colon)0.35[2]
Caco-2 (Colon)0.54[2]
HIEC (Normal Intestinal Epithelial)>50[2]
Neocryptolepine (Parent Compound) HCT116 (Colon)6.26[2]
5-Fluorouracil (Standard of Care) HCT116 (Colon)>50 at 0.35 µM[2]

The data clearly indicates that the introduction of the 2-chloro and 8-methoxy substituents significantly enhances the cytotoxicity of the parent neocryptolepine scaffold, with Compound 1 being approximately 17 times more potent against HCT116 cells.[2] Crucially, Compound 1 exhibits a high degree of selectivity, with a much higher IC50 value in normal intestinal epithelial cells, suggesting a favorable therapeutic window.[2]

Structure-Activity Relationship (SAR) Insights

The potent activity of Compound 1 underscores the importance of the 2-chloro and 8-methoxy substitution pattern. While a comprehensive SAR study on a library of simpler 2-chloro-8-methoxyquinolines is not yet available in the literature, we can infer some key relationships from the existing data and related studies on substituted quinolines.

  • C2-Position: The presence of a halogen, particularly chlorine, at the C2 position is a common feature in many biologically active quinolines.[1] This substitution can influence the molecule's reactivity and its ability to interact with biological targets.

  • C8-Position: A methoxy group at the C8 position is known to enhance the anticancer activity of certain quinoline derivatives.[3] This may be attributed to its electron-donating properties, which can modulate the electronic distribution of the quinoline ring system and influence binding to target proteins.

  • Planarity and Fusion: The fused indolo ring system in Compound 1 contributes to the planarity of the molecule, which can facilitate intercalation into DNA or binding to the ATP-binding pocket of kinases like PI3K.

SAR_diagram cluster_substituents Key Substitutions Quinoline_Core Quinoline Core C2_Chloro C2-Chloro (Enhances Reactivity) Quinoline_Core->C2_Chloro C8_Methoxy C8-Methoxy (Modulates Electronics) Quinoline_Core->C8_Methoxy Other_Positions Other Positions (Fine-tuning Activity & Selectivity) Quinoline_Core->Other_Positions Biological_Activity Anticancer Activity (e.g., PI3K Inhibition) C2_Chloro->Biological_Activity C8_Methoxy->Biological_Activity Other_Positions->Biological_Activity

Caption: Key structural features influencing the anticancer activity of 2-chloro-8-methoxyquinolines.

Comparison with Alternative Heterocyclic Scaffolds

To provide a comprehensive evaluation, it is essential to compare the performance of the this compound scaffold with alternative heterocyclic systems that have been investigated as PI3K inhibitors or for the treatment of colorectal cancer.

Quinazoline Derivatives

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, including several FDA-approved drugs.[5][6] Numerous quinazoline derivatives have been reported as potent PI3K inhibitors.[4][5][7]

Pyrazolo[1,5-a]pyrimidine Derivatives

More recently, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising source of selective PI3K inhibitors.[8][9][10][11] These compounds have shown high potency, particularly against the PI3Kδ isoform.[8][9][10][11]

Comparative Performance Data

The following table provides a comparative overview of the in vitro activity of representative compounds from each scaffold against PI3K and/or cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

ScaffoldCompoundTarget/Cell LineIC50 (nM)Reference
Quinoline Compound 1HCT116 (Colon)350[2]
Quinazoline Compound 11PI3Kδ11[12]
PI3Kα>10000[12]
Pyrazolo[1,5-a]pyrimidine CPL302253PI3Kδ2.8[8][10]
CPL302415PI3Kδ18[9]
PI3Kα1422[9]

From this limited comparison, it is evident that while the 2-chloro-8-methoxy-indoloquinoline (Compound 1) shows potent activity against a colorectal cancer cell line, the quinazoline and pyrazolo[1,5-a]pyrimidine scaffolds have yielded compounds with higher potency and selectivity at the enzymatic level, particularly for the PI3Kδ isoform. This suggests that while the quinoline scaffold is a viable starting point, further optimization is required to compete with the potency and selectivity of these alternative heterocyclic systems.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the this compound scaffold and a representative alternative, the quinazoline core.

Synthesis of a this compound Precursor

A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation. The following is a general protocol for the synthesis of a this compound-3-carbaldehyde, a key intermediate for further derivatization.

Friedlander_synthesis Start_Material 2-Amino-3-methoxy- benzaldehyde Reaction Condensation & Cyclization Start_Material->Reaction Reagent Chloroacetaldehyde Reagent->Reaction Base Base (e.g., KOH) Base->Reaction Intermediate Dihydroquinoline intermediate Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Oxidation->Product

Caption: Generalized workflow for the Friedländer synthesis of a this compound intermediate.

Materials:

  • 2-Amino-3-methoxybenzaldehyde

  • Chloroacetaldehyde (50% aqueous solution)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in water to the flask and stir the mixture at room temperature.

  • Slowly add chloroacetaldehyde (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound-3-carbaldehyde.

Synthesis of a Quinazoline PI3K Inhibitor Precursor

The following protocol describes the synthesis of a 4-chloro-6-iodoquinazoline, a key intermediate for the preparation of various quinazoline-based PI3K inhibitors.[10]

Materials:

  • 6-Iodoquinazolin-4(3H)-one

  • N,N-Diisopropylethylamine (DIPEA)

  • Phosphorus oxychloride (POCl3)

  • Anhydrous toluene

Procedure:

  • To a mixture of 6-iodoquinazolin-4(3H)-one (1.0 eq) and anhydrous toluene in a flame-dried flask under an argon atmosphere, add N,N-diisopropylethylamine (2.0 eq).

  • Add phosphorus oxychloride (2.0 eq) dropwise to the mixture at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 4-chloro-6-iodoquinazoline.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly for colorectal cancer. The exemplar compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrates potent and selective cytotoxicity, with a well-defined mechanism of action involving the inhibition of the PI3K/AKT/mTOR pathway.

However, a comparative analysis with alternative heterocyclic systems, such as quinazolines and pyrazolo[1,5-a]pyrimidines, reveals that there is significant scope for improving the potency and selectivity of the quinoline scaffold. Future research should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a focused library of simpler 2-chloro-8-methoxyquinolines with diverse substitutions at other positions are needed to establish a more comprehensive SAR.

  • Optimization of physicochemical properties: Modifications to the quinoline scaffold should be explored to enhance solubility, metabolic stability, and other pharmacokinetic properties.

  • Direct comparative studies: Head-to-head comparisons of optimized this compound derivatives with leading compounds from other heterocyclic classes in the same biological assays will be crucial for a definitive assessment of their therapeutic potential.

By leveraging the insights and protocols presented in this guide, researchers and drug development professionals can further explore and exploit the therapeutic potential of the this compound scaffold in the ongoing fight against cancer.

References

A Comparative Guide to the Synthetic Efficacy of 2-Chloro-8-methoxyquinoline Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-8-methoxyquinoline in Modern Drug Discovery

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its unique electronic and structural features serve as a versatile foundation for the synthesis of a wide array of bioactive molecules. From antimalarial agents to kinase inhibitors, the quinoline core, functionalized with a chlorine atom at the 2-position and a methoxy group at the 8-position, offers a privileged structure for interacting with various biological targets. The chlorine atom often acts as a leaving group for further functionalization via nucleophilic substitution, while the methoxy group can modulate the compound's lipophilicity and metabolic stability.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses in terms of yield, purity, cost-effectiveness, safety, and scalability.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagram illustrates the primary routes to this compound.

cluster_0 Route 1: From o-Aminophenol via Skraup Synthesis cluster_1 Route 2: From o-Anisidine via Conrad-Limpach/Knorr Synthesis cluster_2 Route 3: Vilsmeier-Haack Approach A1 o-Aminophenol B1 8-Hydroxyquinoline A1->B1 Skraup Synthesis C1 2-Chloro-8-hydroxyquinoline B1->C1 Chlorination D1 This compound C1->D1 Methylation A2 o-Anisidine B2 8-Methoxyquinolin-2(1H)-one A2->B2 Conrad-Limpach or Knorr Synthesis C2 This compound B2->C2 Chlorination (e.g., POCl3) A3 N-(2-methoxyphenyl)acetamide B3 2-Chloro-3-formyl-8-methoxyquinoline A3->B3 Vilsmeier-Haack Reaction C3 This compound B3->C3 Deformylation (potential challenge)

Caption: Overview of the three primary synthetic routes to this compound.

Route 1: The Skraup Synthesis Pathway from o-Aminophenol

This classical route builds the quinoline core first and then introduces the required functional groups. It is a robust and well-established method, though it involves harsh reaction conditions.

Step 1: Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a venerable method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] In this case, o-aminophenol is used to directly install the hydroxyl group at the 8-position.

Mechanism: The reaction is initiated by the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is followed by a Michael addition of the o-aminophenol to the acrolein. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to 8-hydroxyquinoline.[1] o-Nitrophenol can be used as the oxidizing agent, which is reduced to o-aminophenol and can re-enter the reaction cycle.[1]

Experimental Protocol: Improved Skraup Synthesis of 8-Hydroxyquinoline [3][4]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 21.8 g (0.20 mol) of o-aminophenol and 14.6 g (0.11 mol) of o-nitrophenol in a mixture of 22.0 g (0.37 mol) of glacial acetic acid and 200 mL of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath and slowly add 20.2 g (0.36 mol) of acrolein dropwise over 3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture at 90-100 °C for 1-5 hours.

  • Cool the mixture to room temperature and carefully pour it into 1 L of ice water.

  • Neutralize the solution to a pH of 7.5-8 with a concentrated sodium hydroxide solution while cooling the mixture.

  • The precipitated 8-hydroxyquinoline is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by vacuum sublimation.

  • A reported yield for this improved method is around 72%.[3]

Step 2: Chlorination of 8-Hydroxyquinoline to 2-Chloro-8-hydroxyquinoline

The direct chlorination of 8-hydroxyquinoline can be challenging due to the directing effects of the hydroxyl and amino groups, which can lead to substitution on the benzene ring. However, methods have been developed to achieve chlorination at the 2-position. One approach involves the use of N-chlorosuccinimide (NCS) under acidic conditions.[5] Another method involves direct chlorination with chlorine gas in an acidic aqueous solution.[6]

Experimental Protocol: Chlorination of 8-Hydroxyquinoline [6]

  • In a suitable reactor, add 400 mL of water and 0.69 moles of 8-hydroxyquinoline.

  • Cool the mixture to 20°C and slowly add 3.84 moles of concentrated hydrochloric acid.

  • Further cool the reaction mass to 10-20°C.

  • Bubble chlorine gas (1.06 moles) through the solution over 2.5 hours.

  • After the reaction is complete, quench any excess chlorine with a 50% aqueous solution of sodium metabisulfite.

  • Adjust the pH to 4.5 with a 48% sodium hydroxide solution and heat to 35-40°C.

  • The precipitated product is filtered, washed with water, and dried. Note: This procedure is optimized for the synthesis of 5,7-dichloro-8-hydroxyquinoline, and selectivity for the 2-chloro isomer may require further optimization.

Step 3: Methylation of 2-Chloro-8-hydroxyquinoline

The final step is a standard Williamson ether synthesis to convert the hydroxyl group to a methoxy group.

Experimental Protocol: Methylation of 2-Chloro-8-hydroxyquinoline [3]

  • Dissolve 0.19 g (1.1 mmol) of 2-chloro-8-hydroxyquinoline in 5 mL of acetone in a round-bottom flask.

  • Add 0.35 g (2.50 mmol) of anhydrous potassium carbonate to the solution at room temperature.

  • Stir the mixture under a dry nitrogen atmosphere for 30 minutes.

  • Add 0.37 mL (2.50 mmol) of methyl iodide dropwise over 5 minutes.

  • Stir the solution overnight at room temperature.

  • Remove the acetone under reduced pressure.

  • Add 7.5 mL of water to the residue and extract the mixture with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

  • A reported yield for this step is 67%.[3]

Route 2: The Conrad-Limpach/Knorr Synthesis Pathway from o-Anisidine

This route begins with a substituted aniline, o-anisidine, which already contains the desired methoxy group at the 8-position. This approach often offers better control over the substitution pattern on the benzene ring.

Step 1: Synthesis of 8-Methoxyquinolin-2(1H)-one

The Conrad-Limpach and Knorr syntheses are classical methods for preparing quinolin-2-ones and quinolin-4-ones. For the synthesis of 8-methoxyquinolin-2(1H)-one, a variation of these methods starting from o-anisidine and a β-ketoester, such as ethyl acetoacetate, would be employed.

Mechanism: The reaction proceeds by the initial formation of an enamine from the condensation of o-anisidine and the β-ketoester. This intermediate then undergoes thermal or acid-catalyzed cyclization to form the quinolinone ring.

Experimental Protocol: Synthesis of 8-Methoxyquinolin-2(1H)-one (General Procedure)

  • In a round-bottom flask, mix equimolar amounts of o-anisidine and ethyl acetoacetate.

  • A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added.

  • The mixture is heated to a high temperature (typically 140-250 °C) for several hours.

  • The reaction progress can be monitored by TLC.

  • After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 8-Methoxyquinolin-2(1H)-one

The conversion of the quinolinone to the 2-chloroquinoline is a standard transformation, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Mechanism: The oxygen of the quinolinone carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A chloride ion then acts as a nucleophile, attacking the 2-position of the quinoline ring and displacing the phosphate group to yield the 2-chloroquinoline.

Experimental Protocol: Chlorination of 8-Methoxyquinolin-2(1H)-one [7]

  • In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 8-methoxyquinolin-2(1H)-one in 10-20 volumes of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the mixture into a stirring mixture of ice and a saturated aqueous sodium bicarbonate solution to neutralize the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Route 3: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction offers a direct method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] This route is attractive due to its one-pot nature for the formation of the chloro-substituted quinoline ring.

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methoxyquinoline

Mechanism: The Vilsmeier reagent, an electrophilic iminium species, is formed in situ from phosphorus oxychloride and dimethylformamide (DMF). The N-(2-methoxyphenyl)acetamide then acts as a nucleophile, attacking the Vilsmeier reagent. A series of intramolecular cyclizations and eliminations, driven by the aromaticity of the final quinoline ring, leads to the formation of 2-chloro-3-formyl-8-methoxyquinoline.[1]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methoxyquinoline [1][8]

  • Prepare N-(2-methoxyphenyl)acetamide by reacting o-anisidine with acetic anhydride.

  • In a three-necked flask cooled to 0-5 °C, add DMF.

  • Slowly add phosphorus oxychloride dropwise with stirring, maintaining the low temperature.

  • Add the N-(2-methoxyphenyl)acetamide portion-wise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to around 90 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • The precipitated product, 2-chloro-3-formyl-8-methoxyquinoline, is collected by filtration, washed with water, and can be recrystallized from aqueous ethanol.

Step 2: Deformylation (A Potential Hurdle)

This route's main drawback is the presence of the formyl group at the 3-position, which needs to be removed to obtain the target molecule. While deformylation reactions exist, they can be challenging and may not be high-yielding. A Cannizzaro reaction on 2-chloro-3-formylquinolines has been reported to yield a mixture of the corresponding alcohol and carboxylic acid, along with methoxylated products, indicating the complexity of reactions at this position.[9] A clean and efficient deformylation protocol would be necessary to make this route competitive.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1 (Skraup)Route 2 (Conrad-Limpach/Knorr)Route 3 (Vilsmeier-Haack)
Starting Materials o-Aminophenol, Glycerol/Acroleino-Anisidine, β-KetoesterN-(2-methoxyphenyl)acetamide, POCl₃, DMF
Number of Steps 322 (with a challenging deformylation)
Overall Yield Moderate (can be variable)Potentially Good to HighModerate (highly dependent on deformylation)
Reaction Conditions Harsh (strong acid, high temp.)Moderate to High TemperatureModerate Temperature
Scalability Challenging due to exothermic natureGenerally goodGood
Safety Concerns Highly exothermic, potentially violentUse of high temperaturesUse of POCl₃ (corrosive, water-reactive)
Substrate Scope Limited for complex substitutionsGood for benzene ring substitutionsGood for various substitutions on the aniline
Key Advantage Uses inexpensive starting materialsGood control of benzene ring substitutionDirect formation of the 2-chloroquinoline
Key Disadvantage Harsh conditions, potential for low yieldsPotentially high temperatures for cyclizationAdditional deformylation step required

Conclusion and Recommendation

The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the researcher, including scale, available starting materials, and equipment.

  • Route 1 (Skraup Synthesis Pathway) is a classic and feasible approach, particularly if o-aminophenol is readily available and the scale of the synthesis is relatively small. However, the harsh conditions of the Skraup reaction and the potential for side products during chlorination can be significant drawbacks.

  • Route 2 (Conrad-Limpach/Knorr Synthesis Pathway) appears to be the most promising for a clean and efficient synthesis. Starting with o-anisidine ensures the correct placement of the methoxy group from the outset. The two-step sequence is logical, and the individual transformations are generally high-yielding. This route likely offers the best balance of efficiency, scalability, and control over the final product's purity.

For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, Route 2 is the recommended pathway . Its strategic use of a pre-functionalized starting material and well-established reaction types offers the most direct and controllable approach to this valuable synthetic intermediate.

References

A Comparative Analysis of 2-Chloro-8-methoxyquinoline Derivatives and Established Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors. This guide provides a comparative analysis of a novel quinoline derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, against a panel of well-characterized kinase inhibitors. While direct enzymatic inhibition data for this specific compound is not yet publicly available, its demonstrated cellular activity provides a valuable case study for researchers exploring new chemical entities in kinase inhibitor discovery.

This document will delve into the known cellular effects of this compound, placing it in the context of established multi-kinase and specific kinase inhibitors. We will explore the underlying signaling pathways and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Introduction to the Compounds

The Investigational Compound: 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline

A derivative of the natural product neocryptolepine, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to herein as Compound 49, as in the cited literature) has demonstrated significant cytotoxic effects against colorectal cancer cell lines.[1][2] Mechanistic studies have revealed that its anti-proliferative and pro-apoptotic activities are mediated through the modulation of the PI3K/AKT/mTOR signaling pathway.[1][2]

Comparator Kinase Inhibitors

To provide a robust comparative framework, we will analyze Compound 49 in the context of the following well-established kinase inhibitors:

  • Dasatinib: A potent, orally available dual Src/Abl kinase inhibitor, also known to inhibit a broader range of kinases.[3][4] It is used in the treatment of chronic myeloid leukemia (CML).[3]

  • Bosutinib: Another dual Src/Abl tyrosine kinase inhibitor with a distinct selectivity profile.[5][6]

  • Saracatinib (AZD0530): A potent and selective inhibitor of the Src family of kinases.[7][8][9]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[10][11]

Comparative Analysis: Potency and Selectivity

A critical aspect of kinase inhibitor development is understanding a compound's potency and selectivity across the kinome. The following table summarizes the inhibitory activity (IC50 values) of the comparator compounds against a selection of key kinases. This data, aggregated from public sources, highlights the diverse profiles of these inhibitors.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Saracatinib IC50 (nM)Gefitinib IC50 (nM)
Abl <1[12]1.2[12]30[9]>10,000
Src 0.8[12]1.2[12]2.7[8]>10,000
Lck --4-10[7]-
Fyn --4-10[7]-
Lyn <1[13]1.1[13]4-10[7]-
HCK <1[13]4.3[13]--
BTK 1.1[13]6.1[13]--
TEC 2.5[13]18[13]--
VEGFR2 8[13]94[13]--
PDGFRβ 28[13]100[13]--
c-Kit 12[13]>10,000[13]200[9]-
EGFR >5000[13]>10,000[13]66[9]26-57[10]

Note: IC50 values can vary depending on the assay conditions. Data is aggregated from multiple sources for comparative purposes.

While a direct comparison of Compound 49's enzymatic inhibitory activity is not possible, its potent cytotoxic effects in the sub-micromolar range against colorectal cancer cell lines HCT116 (IC50: 0.35 µM) and Caco-2 (IC50: 0.54 µM) suggest significant biological activity.[1][2] The key differentiator is that this activity has been linked to the PI3K/AKT/mTOR pathway, a critical signaling cascade downstream of many receptor tyrosine kinases.[2]

Mechanistic Insights: Signaling Pathways

Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

The PI3K/AKT/mTOR Pathway: The Target of Compound 49

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[2] Compound 49 has been shown to inhibit this pathway, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in colorectal cancer cells.[1][2]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Anti-apoptotic signaling S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibition of Translation Initiation Compound49 2-Chloro-8-methoxy-5-methyl- 5H-indolo[2,3-b]quinoline Compound49->Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Compound 49.

Multi-Kinase Inhibition: The Broad Reach of Dasatinib and Bosutinib

Dasatinib and Bosutinib, as dual Src/Abl inhibitors, have a broader impact on cellular signaling. Their ability to inhibit multiple kinases can lead to potent anti-cancer effects but also potential off-target toxicities. Their primary targets, Src and Abl, are involved in a multitude of cellular processes including proliferation, survival, adhesion, and migration.

Multi_Kinase_Inhibition cluster_src Src Family Kinases cluster_abl Abl Kinase cluster_other Other Kinases Dasatinib Dasatinib Src Src Dasatinib->Src Abl Abl Dasatinib->Abl cKit c-Kit Dasatinib->cKit PDGFR PDGFR Dasatinib->PDGFR Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl Proliferation Proliferation Src->Proliferation Adhesion Adhesion Src->Adhesion Migration Migration Src->Migration Lyn Lyn Hck Hck Abl->Proliferation Survival Survival Abl->Survival cKit->Proliferation PDGFR->Proliferation

Caption: Simplified overview of the primary targets of Dasatinib and Bosutinib.

Experimental Protocols: A Guide for Practical Application

To facilitate further research, this section provides detailed, step-by-step protocols for key assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[14][15]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP concentration.[16]

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate.

    • To each well, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the kinase and substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.[18]

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of the test compound.

    • Incubate for the desired time (e.g., 48 or 72 hours).[18]

  • MTT Addition:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.[17]

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]

    • Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cellular Pathway Analysis: Western Blot for PI3K/AKT/mTOR Signaling

Western blotting is a powerful technique to quantify the expression and phosphorylation status of key proteins in a signaling pathway, providing insights into the mechanism of action of a compound.[19][20]

Protocol:

  • Cell Lysis:

    • Treat cells with the test compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[21]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The exploration of novel chemical scaffolds is a vital endeavor in the quest for more effective and selective kinase inhibitors. While 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline requires further characterization to determine its direct kinase inhibitory profile, its potent cellular activity and defined mechanism of action through the PI3K/AKT/mTOR pathway establish it as a promising lead compound.

By comparing its cellular effects with well-characterized inhibitors like Dasatinib, Bosutinib, Saracatinib, and Gefitinib, researchers can gain valuable insights into the therapeutic potential of this and related quinoline derivatives. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for the scientific community, facilitating the rigorous evaluation of the next generation of kinase inhibitors.

References

A Comparative Guide to the Synthetic Efficiency of 2-Chloro-8-methoxyquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-methoxyquinoline is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its quinoline core, substituted with a chloro group at the 2-position and a methoxy group at the 8-position, offers versatile sites for further chemical modification. The synthetic efficiency of producing this key intermediate is paramount, directly impacting the overall cost, scalability, and environmental footprint of the final product's manufacturing process. This guide provides an in-depth comparison of prevalent synthetic methodologies for this compound, offering experimental insights and data to inform strategic decisions in research and development.

Methodologies for Synthesis: A Comparative Analysis

The synthesis of this compound can be approached through several distinct routes. The choice of a particular method is often a trade-off between yield, reaction conditions, availability of starting materials, and scalability. Here, we compare two prominent strategies: the Vilsmeier-Haack reaction and a two-step approach involving the synthesis of 8-methoxyquinolin-2-one followed by chlorination.

The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[1] In the context of this compound synthesis, this one-pot reaction typically utilizes a substituted acetanilide as the starting material.

Reaction Scheme:

G m-Methoxyacetanilide m-Methoxyacetanilide Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent m-Methoxyacetanilide->Vilsmeier-Haack Reagent POCl3, DMF This compound-3-carbaldehyde This compound-3-carbaldehyde Vilsmeier-Haack Reagent->this compound-3-carbaldehyde Cyclization This compound This compound This compound-3-carbaldehyde->this compound Decarbonylation (optional)

Caption: Vilsmeier-Haack synthesis of this compound.

Causality Behind Experimental Choices:

The selection of m-methoxyacetanilide as the starting material is strategic. The methoxy group at the meta position directs the electrophilic Vilsmeier-Haack reagent to the ortho and para positions, facilitating the desired cyclization to form the quinoline ring system. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ. The reaction temperature is a critical parameter; initial cooling is necessary to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the cyclization and dehydration steps.[2] This method often yields the 3-formyl derivative, which may require a subsequent deformylation step depending on the desired final product.

Two-Step Synthesis via 8-Methoxyquinolin-2-one

An alternative and often high-yielding approach involves the initial construction of the 8-methoxyquinolin-2-one (or 8-methoxy-2-hydroxyquinoline) scaffold, followed by a chlorination step.

Reaction Scheme:

G o-Anisidine o-Anisidine Diethyl malonate Diethyl malonate o-Anisidine->Diethyl malonate Condensation 8-Methoxyquinolin-2-one 8-Methoxyquinolin-2-one Diethyl malonate->8-Methoxyquinolin-2-one Cyclization This compound This compound 8-Methoxyquinolin-2-one->this compound Chlorination (e.g., POCl3)

Caption: Two-step synthesis of this compound.

Causality Behind Experimental Choices:

This route begins with the condensation of o-anisidine with a suitable three-carbon synthon, such as diethyl malonate, followed by a high-temperature cyclization to form the quinolinone ring. This initial step is often robust and provides a stable intermediate. The subsequent chlorination of the 2-hydroxy group is a standard transformation, readily achieved with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This two-step process allows for the purification of the intermediate, which can lead to a higher purity final product.

Quantitative Comparison of Synthetic Routes

ParameterVilsmeier-Haack ApproachTwo-Step Synthesis via 8-Methoxyquinolin-2-one
Starting Materials m-Methoxyacetanilide, POCl₃, DMFo-Anisidine, Diethyl malonate, POCl₃
Number of Steps 1 or 2 (if deformylation is needed)2
Typical Yield 60-80%[3]Often >80% for both steps
Reaction Conditions 0°C to 90°CHigh temperature for cyclization, reflux for chlorination
Scalability Good, but exothermic nature requires careful controlExcellent
Purification Column chromatography may be requiredIntermediate purification is possible
Key Advantages One-pot synthesis can be fasterHigh overall yield and purity
Key Disadvantages May produce 3-formyl byproduct, requires careful temperature controlTwo distinct reaction setups are necessary

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the Vilsmeier-Haack synthesis of substituted quinolines.[3]

Materials:

  • m-Methoxyacetanilide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.

  • After the addition is complete, add m-methoxyacetanilide portion-wise to the reaction mixture.

  • Once the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Two-Step Synthesis of this compound

Step 1: Synthesis of 8-Methoxyquinolin-2-one

This step involves the condensation and cyclization of o-anisidine and diethyl malonate.

Materials:

  • o-Anisidine

  • Diethyl malonate

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • Combine o-anisidine and diethyl malonate in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent and heat the mixture to reflux (typically 240-260°C).

  • Maintain reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, and the product will often precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry.

Step 2: Chlorination of 8-Methoxyquinolin-2-one

Materials:

  • 8-Methoxyquinolin-2-one

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, add 8-methoxyquinolin-2-one to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-3 hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Safety and Handling

This compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] The reactions should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water; it should be handled with extreme care.[2]

Conclusion

The choice between the Vilsmeier-Haack approach and the two-step synthesis of this compound depends on the specific requirements of the research or production campaign. For rapid synthesis where a 3-formyl derivative might also be of interest, the Vilsmeier-Haack reaction offers an efficient one-pot solution.[3] However, for applications demanding high purity and scalability, the two-step synthesis via the 8-methoxyquinolin-2-one intermediate is often the superior choice due to its typically higher overall yield and the opportunity for intermediate purification. Careful consideration of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and efficient synthetic route for their needs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, procedural guidance for the safe and environmentally compliant disposal of 2-Chloro-8-methoxyquinoline. As a chlorinated heterocyclic aromatic compound, this substance requires specialized handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.

Core Principles: Hazard Identification and Risk Mitigation

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][3]

  • Environmental Hazard: As with many halogenated organic compounds, it is presumed to be toxic to aquatic life with potentially long-lasting effects.[4]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), tightly sealed safety goggles, and a lab coat.[1][2]

  • Ventilation: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][2]

  • Ignition Sources: Keep the chemical and its waste away from heat and potential ignition sources.[1]

The Regulatory Imperative: Halogenated Organic Compounds (HOCs)

This compound is classified as a halogenated organic compound (HOC). This classification is critical because HOCs are specifically regulated by environmental agencies, such as the U.S. Environmental Protection Agency (EPA).[5][6][7] Due to their persistence in the environment and the potential to form highly toxic byproducts like dioxins and furans upon incomplete combustion, land disposal of HOCs is strictly prohibited without prior, approved treatment.[8][9][10]

The primary regulatory driver for this stringent control is the carbon-chlorine bond. Improper disposal, such as discarding in regular trash or washing down the drain, can lead to long-term environmental contamination. Therefore, the only acceptable disposal pathway is through a licensed hazardous waste management facility.

The Definitive Disposal Method: High-Temperature Incineration

The industry standard and regulatory-mandated disposal method for chlorinated organic waste is high-temperature incineration.[9][11] This process is conducted in specialized facilities designed to handle such materials safely and effectively.

Why Incineration is Essential:

  • Molecular Destruction: Temperatures exceeding 900°C are required to ensure the complete thermal decomposition of the stable quinoline ring structure and the cleavage of the carbon-chlorine bond.[12]

  • Neutralization of Byproducts: The combustion of chlorinated compounds inevitably produces hydrogen chloride (HCl) gas, which is corrosive and hazardous.[3] Approved hazardous waste incinerators are equipped with flue gas scrubbing systems (e.g., caustic scrubbers) that neutralize acidic gases like HCl before they are released into the atmosphere.[9][13]

  • Prevention of PICs: Controlled incineration under optimized conditions minimizes the formation of Products of Incomplete Combustion (PICs), which can sometimes be more hazardous than the original compound.[8][14]

On-Site Waste Management: A Step-by-Step Protocol

Proper management within the laboratory is the first and most critical phase of the disposal lifecycle. Adherence to a strict, self-validating protocol ensures safety and compliance.

Step 1: Waste Segregation

  • Action: Designate a specific, clearly labeled hazardous waste container exclusively for this compound and materials contaminated with it (e.g., contaminated gloves, wipes, weighing paper).

  • Causality: Never mix halogenated organic waste with non-halogenated waste. Co-mingling can create complex, expensive, and difficult-to-manage waste streams. It also prevents compliant disposal, as different waste categories require different treatment methods.

Step 2: Containerization

  • Action: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. Ensure the container is in good condition, free from leaks or cracks.

  • Causality: Proper containerization prevents spills and fugitive emissions. The original product container, if empty, can be used after triple-rinsing (with the rinsate collected as hazardous waste), but it is often preferable to use a dedicated waste accumulation container.[15][16]

Step 3: Labeling

  • Action: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.

  • Causality: Accurate labeling is a legal requirement and is essential for the safety of all personnel who may handle the container, from lab staff to disposal technicians. It ensures the waste is routed to the correct disposal facility.

Step 4: Temporary Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials, and ideally within secondary containment.[1][2]

  • Causality: Safe storage minimizes the risk of accidental release and exposure. Storing incompatibles separately prevents dangerous chemical reactions.

Step 5: Final Disposal Arrangement

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the exact details from the waste label.

  • Causality: Final disposal must be handled by certified professionals who can transport the waste and ensure its destruction at a permitted facility, providing a manifest for regulatory tracking.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: Wear, at a minimum, double gloves, safety goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container as described in Section 4 and arrange for disposal.

Data and Workflow Summary

Table 1: Disposal Profile for this compound

PropertyDescriptionSource
CAS Number 74668-74-9[18][19]
Physical State Solid (Melting Point: 77-78 °C)[18]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[1][2][3]
Required PPE Chemical-impermeable gloves, safety goggles, lab coat[1][2]
Incompatible Materials Strong oxidizing agents, strong acids[17]
Spill Cleanup Use inert absorbent material (vermiculite, sand)[1][17]
Primary Disposal Route Collection by a licensed hazardous waste contractor for high-temperature incineration[1][2][4][9]
Prohibited Disposal Do not dispose of in regular trash or sewer systems[11][17][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_lab Laboratory On-Site Management cluster_ehs External Disposal Process A Waste Generated (this compound) B Segregate Waste (Halogenated Stream Only) A->B S Spill Occurs A->S C Select & Fill Approved Waste Container B->C D Label Container Correctly ('Hazardous Waste', Name, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Contractor E->F S->B No SE Execute Spill Cleanup Protocol S->SE Yes SE->C G Waste Collected by Certified Personnel F->G H Transport to Permitted TSDF* G->H I Final Disposal via High-Temperature Incineration H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for this compound Waste Management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical information for handling 2-Chloro-8-methoxyquinoline. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the causality behind each procedural choice. Our objective is to build a culture of safety that extends beyond the product itself, ensuring the well-being of every scientist in the lab.

Section 1: Hazard Assessment & Risk Analysis

This compound is a substituted quinoline. While comprehensive toxicological data for this specific compound may be limited, its structural class provides a strong basis for a conservative risk assessment. Quinolines and their halogenated derivatives are known to possess biological activity and potential toxicity. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight several key hazards:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][3][4][5]

  • Potential for Acute Toxicity: Other chlorinated or substituted quinolines are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[5][6][7]

Given this profile, the foundational principle for handling this compound is risk minimization . We must assume the compound is hazardous and implement controls to prevent all routes of exposure—dermal, ocular, and inhalation.

Section 2: The Core Defense: Engineering Controls & Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one. The primary line of defense is always the use of proper engineering controls.[8][9]

Primary Engineering Control: The Chemical Fume Hood All operations involving this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood.[9][10][11][12] A fume hood is critical because it captures vapors and fine particulates at the source, preventing inhalation, which is a primary exposure route for powdered chemicals.[9][12]

Personal Protective Equipment (PPE) Selection The selection of PPE is task-dependent. The following table outlines the minimum required PPE for various laboratory operations.

TaskMinimum Required PPERationale & Key Considerations
Receiving & Storage - Safety Glasses- Nitrile GlovesProtects against incidental contact with potentially contaminated outer packaging.
Weighing & Transfer (Solid) - Chemical Splash Goggles- Nitrile Gloves (Double-gloving recommended)- Flame-Resistant Lab Coat- Closed-toe ShoesGoggles are mandatory over safety glasses to provide a full seal against airborne dust.[8] Double-gloving minimizes the risk of contamination during glove removal.
Solution Preparation - Chemical Splash Goggles- Nitrile Gloves- Flame-Resistant Lab Coat- Closed-toe ShoesProtects against splashes of the chemical solution. If the solvent is highly volatile or corrosive, consult its SDS for specific glove material requirements.
Reaction Monitoring & Workup - Chemical Splash Goggles- Nitrile Gloves- Flame-Resistant Lab Coat- Closed-toe ShoesStandard protection for handling chemical reactions. If there is a significant splash risk, the addition of a face shield over goggles is prudent.[8]
Spill Cleanup - Chemical Splash Goggles & Face Shield- Heavy-duty Nitrile or Neoprene Gloves- Chemical-resistant Apron or Gown- N95 Respirator (if outside a fume hood)Provides maximum protection during a high-risk event. An N95 respirator is essential to prevent inhalation of aerosolized powder during cleanup.[8]

Section 3: Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible, safe science.

Step 1: Preparation & Pre-Handling

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.

  • Assemble all Materials: Before bringing the this compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present to minimize traffic in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Step 2: Handling the Solid Compound (Weighing & Transfer) This procedure must be performed inside a chemical fume hood.[10][12]

  • Minimize Air Currents: To prevent the fine powder from becoming airborne, ensure the fume hood sash is at the lowest practical height.

  • Handle with Care: Open the container slowly. Use a dedicated spatula to carefully transfer the desired amount of solid onto a weigh boat or directly into the reaction vessel. Avoid any scooping or dropping actions that could generate dust.[10]

  • Immediate Cleanup: Use a dry wipe to gently clean the spatula and any minor dust particles from the work surface. Dispose of the wipe immediately in the designated solid waste container.

  • Secure the Container: Tightly close the primary container of this compound before proceeding.[1][13]

Step 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) to remove any residual contamination.

  • Equipment Cleaning: All glassware and equipment should be decontaminated. A preliminary rinse with a suitable solvent, with the rinsate collected as hazardous waste, is recommended before standard washing.

  • Doffing PPE: Remove PPE in the correct order to prevent self-contamination: first gloves, then goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[1][11]

Section 4: Contingency and Disposal Plan

Spill Management

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (if necessary): For a large spill outside of a fume hood, evacuate the immediate area.

  • Containment: Wearing appropriate spill-response PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and wash with soap and water.

Waste Disposal Chemical waste must be disposed of in accordance with all local and institutional regulations.[1][11]

  • Designated Waste Streams: As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[12] Never dispose of this chemical down the drain.[1][6]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Uncleaned Containers: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[6]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.